molecular formula C5H11NO B2534792 2-Pentanone oxime CAS No. 623-40-5

2-Pentanone oxime

Cat. No.: B2534792
CAS No.: 623-40-5
M. Wt: 101.15 g/mol
InChI Key: FWSXGNXGAJUIPS-WAYWQWQTSA-N
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Description

2-Pentanone oxime is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

623-40-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NZ)-N-pentan-2-ylidenehydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5-

InChI Key

FWSXGNXGAJUIPS-WAYWQWQTSA-N

Isomeric SMILES

CCC/C(=N/O)/C

Canonical SMILES

CCCC(=NO)C

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentanone Oxime: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-pentanone oxime. The information is presented to support research, scientific analysis, and drug development activities where this compound may be a key intermediate or subject of study. All quantitative data has been summarized in clear, structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical and Physical Properties

This compound, also known as methyl n-propyl ketoxime, is an organic compound with the chemical formula C₅H₁₁NO.[1] It is a colorless to pale yellow liquid at room temperature and is soluble in water and organic solvents.[2] This solubility makes it a versatile reagent in various chemical reactions.[2]

The physical and chemical properties of this compound are summarized in the table below:

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 623-40-5[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 168 °C[3]
Density 0.908 g/mL[3]
Solubility Soluble in water and organic solvents[2]
Flash Point 78 °C[3]
Refractive Index 1.445[3]

Chemical Structure and Isomerism

The structure of this compound is characterized by a pentane (B18724) backbone with an oxime functional group (=N-OH) at the second carbon position. A key feature of its structure is the existence of geometric isomers, specifically E and Z isomers, arising from the restricted rotation around the C=N double bond.

The nomenclature of these isomers is based on the Cahn-Ingold-Prelog priority rules, which consider the arrangement of substituents around the double bond. The lone pair on the nitrogen is considered the lowest priority group.

G e_isomer (E)-2-Pentanone Oxime e_c1 CH₃ e_c2 C e_c2->e_c1 e_n N e_c2->e_n e_propyl CH₂CH₂CH₃ e_c2->e_propyl e_oh OH e_n->e_oh z_isomer (Z)-2-Pentanone Oxime z_c1 CH₃ z_c2 C z_c2->z_c1 z_n N z_c2->z_n z_propyl CH₂CH₂CH₃ z_c2->z_propyl z_oh OH z_n->z_oh

Caption: Geometric isomers of this compound.

The synthesis of this compound typically results in a mixture of the (E) and (Z) isomers.[4] The separation of these isomers can be challenging due to their similar physical properties but can be achieved using techniques such as fractional crystallization or column chromatography.[5][6]

Experimental Protocols

Synthesis of this compound

A common and straightforward laboratory method for the synthesis of this compound involves the reaction of 2-pentanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

G cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up cluster_purification Purification 2-Pentanone 2-Pentanone dissolve Dissolve 2-pentanone in solvent 2-Pentanone->dissolve Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride add_reagents Add hydroxylamine hydrochloride and base Hydroxylamine Hydrochloride->add_reagents Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate)->add_reagents Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->dissolve dissolve->add_reagents react Stir at room temperature or gentle heat add_reagents->react monitor Monitor reaction by TLC react->monitor extract Extract with organic solvent monitor->extract wash Wash with water and brine extract->wash dry Dry over anhydrous sulfate (B86663) wash->dry evaporate Evaporate solvent dry->evaporate purify Column chromatography or fractional crystallization evaporate->purify

Caption: General workflow for the synthesis of this compound.

Materials and Reagents:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-pentanone in a suitable solvent such as aqueous ethanol.

  • Add a slight molar excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the reaction rate.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, add water to the mixture and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound as a mixture of E/Z isomers.

  • If necessary, the isomers can be separated and purified by column chromatography on silica (B1680970) gel or by fractional crystallization.[5][6]

Reaction Mechanism of Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak acid.

G ketone 2-Pentanone protonated_ketone Protonated 2-Pentanone ketone->protonated_ketone Protonation of carbonyl oxygen hydroxylamine Hydroxylamine intermediate1 Tetrahedral Intermediate hydroxylamine->intermediate1 protonated_ketone->intermediate1 Nucleophilic attack by hydroxylamine nitrogen protonated_intermediate Protonated Intermediate intermediate1->protonated_intermediate Proton transfer oxime This compound + H₂O protonated_intermediate->oxime Elimination of water

Caption: Reaction mechanism for the formation of this compound.

Mechanism Steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 2-pentanone is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group.

  • Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated, leading to the formation of the C=N double bond of the oxime.

Spectroscopic Data

¹H NMR Spectroscopy

The chemical shifts of protons, especially those alpha to the C=N bond, are influenced by the stereochemistry of the oxime. The anisotropic effect of the hydroxyl group will cause a downfield shift for the substituent that is syn (on the same side) to it. For this compound, this would be the methyl group in the (E)-isomer and the propyl group in the (Z)-isomer.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

Protons(E)-Isomer (Predicted)(Z)-Isomer (Predicted)
N-OH ~8.0-9.0 (broad s)~8.0-9.0 (broad s)
-CH₂- (alpha to C=N) ~2.2-2.4 (t)~2.4-2.6 (t)
-CH₃ (alpha to C=N) ~1.9-2.1 (s)~1.8-2.0 (s)
-CH₂- (beta to C=N) ~1.4-1.6 (sextet)~1.4-1.6 (sextet)
-CH₃ (gamma to C=N) ~0.9-1.0 (t)~0.9-1.0 (t)
¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the C=N bond will differ between the E and Z isomers.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

Carbon(E)-Isomer (Predicted)(Z)-Isomer (Predicted)
C=N ~158-162~158-162
-CH₂- (alpha to C=N) ~30-35~25-30
-CH₃ (alpha to C=N) ~10-15~15-20
-CH₂- (beta to C=N) ~20-25~20-25
-CH₃ (gamma to C=N) ~13-15~13-15
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=N, and N-O functional groups. The exact positions of these bands may show slight variations between the E and Z isomers.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (oxime) 3150-3450 (broad)
C-H stretch (alkane) 2850-3000
C=N stretch (oxime) 1640-1690
N-O stretch 930-960

This guide provides a foundational understanding of the chemical properties and structure of this compound for professionals in scientific research and development. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

Spectroscopic Analysis of 2-Pentanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 2-pentanone oxime, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for molecular characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₅H₁₁NO. It is formed by the condensation reaction of 2-pentanone with hydroxylamine. Due to the nature of the C=N double bond, this compound can exist as two geometric isomers: the E (anti) and Z (syn) isomers, where the hydroxyl group is on the opposite or same side as the larger alkyl group (propyl), respectively. The presence of these isomers can often be distinguished by high-resolution NMR spectroscopy.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on typical values for similar functional groups and data from analogous compounds.

¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The presence of E and Z isomers may lead to a duplication of some signals. The data below is a predicted representation for the major isomer.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.0 - 10.0br s1HN-OH
~2.2 - 2.4t2H-CH₂-CH₂-CH₃ (α to C=N)
~1.8 - 1.9s3HCH₃-C=N
~1.4 - 1.6sextet2H-CH₂-CH₂-CH₃
~0.9 - 1.0t3H-CH₂-CH₂-CH₃

br s = broad singlet, s = singlet, t = triplet, sextet = sextet

¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 - 160C=N
~30 - 35-CH₂-CH₂-CH₃ (α to C=N)
~20 - 25-CH₂-CH₂-CH₃
~15 - 20CH₃-C=N
~13 - 15-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopic Data

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3100Strong, BroadO-H stretch (hydrogen-bonded)
~2960 - 2850Medium-StrongC-H stretch (alkane)
~1665MediumC=N stretch (oxime)
~1465MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)
~945MediumN-O stretch

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The solvent should be of high purity to avoid extraneous signals.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Instrument Setup:

    • Place the NMR tube in a spinner turbine and adjust its position using a depth gauge.

    • Insert the sample into the NMR spectrometer's magnet.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Lock the field frequency using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A small number of scans (e.g., 8-16) is usually sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants to deduce proton-proton connectivities.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken first.

    • Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • The spectrometer is typically purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Set the desired spectral range, commonly 4000 to 400 cm⁻¹.

    • Select an appropriate resolution, typically 4 cm⁻¹.

  • Data Acquisition:

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

    • Compare the peak positions (in cm⁻¹) to known correlation charts to confirm the presence of O-H, C-H, C=N, and N-O bonds.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in spectral interpretation.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Anal Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Proc->NMR_Anal Structure Molecular Structure Elucidation NMR_Anal->Structure IR_Prep Sample Preparation (Neat Liquid on ATR) IR_Bkg Background Spectrum Acquisition IR_Prep->IR_Bkg IR_Acq Sample Spectrum Acquisition IR_Bkg->IR_Acq IR_Anal Spectral Analysis (Functional Group Identification) IR_Acq->IR_Anal IR_Anal->Structure Sample This compound Sample Sample->NMR_Prep Sample->IR_Prep

Caption: Experimental Workflow for Spectroscopic Analysis.

Spectral_Interpretation Logical Relationships in Spectral Interpretation of this compound cluster_Data Spectroscopic Data cluster_Structure Molecular Structure Features HNMR ¹H NMR Data - Chemical Shift (δ) - Integration - Multiplicity (J coupling) Protons Proton Environments (-OH, -CH₂, -CH₃) HNMR->Protons correlates CNMR ¹³C NMR Data - Chemical Shift (δ) Carbons Carbon Skeleton (C=N, Alkyl Chain) CNMR->Carbons correlates IR IR Data - Wavenumber (cm⁻¹) FuncGroups Functional Groups (O-H, C=N, N-O) IR->FuncGroups correlates Molecule This compound Structure Protons->Molecule Carbons->Molecule FuncGroups->Molecule

Caption: Logical Relationships in Spectral Interpretation.

Synthesis of 2-Pentanone Oxime from Hydroxylamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pentanone oxime from 2-pentanone and hydroxylamine (B1172632) hydrochloride. The document details the reaction mechanism, experimental protocols, and relevant quantitative data, presented in a clear and accessible format. This synthesis is a fundamental reaction in organic chemistry, yielding a versatile intermediate used in various applications, including the development of novel pharmaceuticals and as a precursor in the synthesis of other organic compounds.

Reaction and Mechanism

The synthesis of this compound from 2-pentanone and hydroxylamine hydrochloride is a classic condensation reaction. The overall transformation involves the reaction of the carbonyl group of the ketone with hydroxylamine, resulting in the formation of an oxime and a molecule of water. The hydroxylamine hydrochloride is typically reacted in the presence of a base to liberate the free hydroxylamine, which then acts as the nucleophile.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-pentanone. This leads to the formation of a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.

A general scheme for this reaction is presented below:

CH₃CH₂CH₂C(O)CH₃ + NH₂OH·HCl + Base → CH₃CH₂CH₂C(NOH)CH₃ + H₂O + Base·HCl

Experimental Protocols

Several methods have been reported for the synthesis of ketoximes from ketones and hydroxylamine hydrochloride. The choice of method often depends on factors such as scale, desired purity, and environmental considerations. Below are detailed protocols for two common approaches.

Method 1: Classical Synthesis with Base in a Solvent

This widely used method involves the reaction of 2-pentanone with hydroxylamine hydrochloride in a suitable solvent, typically an alcohol, in the presence of a base to neutralize the hydrogen chloride and drive the reaction to completion.

Materials and Reagents:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base (e.g., Sodium acetate (B1210297), Sodium carbonate, Pyridine)

  • Solvent (e.g., Ethanol (B145695), Methanol)

  • Deionized water

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a base (1.2-1.5 equivalents) in a minimal amount of water or a mixture of ethanol and water.

  • To this solution, add a solution of 2-pentanone (1.0 equivalent) in ethanol.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration and washed with cold water.

  • If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture or hexane) or by distillation under reduced pressure.

Method 2: Solvent-Free Synthesis using a Catalyst

A greener alternative to the classical method is the solvent-free synthesis, which minimizes the use of volatile organic solvents. This method often employs a solid catalyst and mechanical grinding.

Materials and Reagents:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Bismuth(III) oxide (Bi₂O₃) or another suitable catalyst

  • Mortar and pestle

  • Ethyl acetate

  • Water

Procedure:

  • In a mortar, combine 2-pentanone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).

  • Grind the mixture with a pestle at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to the mortar and triturate the solid.

  • Filter the mixture to remove the catalyst.

  • The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the this compound.

Quantitative Data

The yield and purity of this compound are dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data for the synthesis of ketoximes.

ParameterMethod 1: Classical SynthesisMethod 2: Solvent-Free SynthesisReference
Reactant Ratio (Ketone:NH₂OH·HCl:Base/Catalyst) 1 : 1.2 : 1.2-1.51 : 1.2 : 0.6[1]
Reaction Temperature 60 - 80 °C (Reflux)Room Temperature[1]
Reaction Time 1 - 3 hours15 - 30 minutes[1]
Typical Yield 70 - 90%85 - 95%[1]
Purity >95% after purification>95% after workup
Melting Point (°C) Not applicable (liquid at RT)Not applicable (liquid at RT)
Boiling Point (°C) 157-158157-158

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the oxime group, and a C=N stretching absorption around 1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the molecule. The hydroxyl proton of the oxime group typically appears as a broad singlet. The presence of (E) and (Z) isomers may result in two sets of signals for the protons near the C=N bond.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C=N carbon atom in the range of 150-160 ppm.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the classical method.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pentanone 2-Pentanone Mix Mixing in Solvent (Ethanol) Pentanone->Mix Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Mix Base Base (e.g., NaOAc) Base->Mix Reflux Reflux (1-3h, 60-80°C) Mix->Reflux Cool Cooling Reflux->Cool Extraction Extraction with Organic Solvent Cool->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purify Recrystallization or Distillation Evaporation->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The signaling pathway below illustrates the nucleophilic addition-elimination mechanism for the formation of this compound.

G 2-Pentanone 2-Pentanone Tetrahedral_Intermediate Tetrahedral Intermediate 2-Pentanone->Tetrahedral_Intermediate Nucleophilic Attack by NH2OH Hydroxylamine Hydroxylamine Hydroxylamine->Tetrahedral_Intermediate Proton_Transfer1 Proton Transfer Tetrahedral_Intermediate->Proton_Transfer1 Protonated_Intermediate Protonated Intermediate Proton_Transfer1->Protonated_Intermediate Dehydration Dehydration (-H2O) Protonated_Intermediate->Dehydration 2-Pentanone_Oxime 2-Pentanone_Oxime Dehydration->2-Pentanone_Oxime

Caption: Mechanism for the formation of this compound.

References

Ammoxidation of 2-Pentanone: A Technical Guide to the Synthesis of 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the ammoxidation of 2-pentanone to produce 2-pentanone oxime, a valuable chemical intermediate. The document details the catalytic process, focusing on the use of titanium silicalite molecular sieves, particularly TS-1. It outlines a plausible reaction mechanism, provides detailed experimental protocols, and presents quantitative data on catalyst performance under various conditions. Furthermore, this guide includes key visualizations to illustrate the reaction pathway and experimental workflow, aiming to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the efficient and selective synthesis of this compound.

Introduction

This compound is an important organic intermediate with potential applications in the synthesis of pharmaceuticals, agrochemicals, and as a component in the development of novel cross-linking agents.[1] Compared to similar compounds like butanone oxime, this compound and its derivatives are noted for their lower toxicity and enhanced properties, such as improved ultraviolet radiation resistance in silicone rubber sealants. The synthesis of this compound can be achieved through various methods, with the direct ammoxidation of 2-pentanone emerging as a more sustainable and efficient route compared to traditional methods like the hydroxylamine (B1172632) process, which often involves expensive and corrosive raw materials.[2]

This guide focuses on the catalytic ammoxidation of 2-pentanone, a process that utilizes a catalyst, typically a titanium silicalite molecular sieve, to facilitate the reaction between 2-pentanone, ammonia (B1221849), and an oxidizing agent, commonly hydrogen peroxide.

Catalytic Ammoxidation: Reaction Mechanism

The ammoxidation of ketones, such as 2-pentanone, over titanium silicalite catalysts like TS-1 is a complex process. While the precise mechanism is a subject of ongoing research, a generally accepted pathway involves the following key steps:

  • Activation of Hydrogen Peroxide: The titanium (IV) sites within the zeolite framework of the catalyst activate the hydrogen peroxide (H₂O₂), forming a highly reactive titanium-hydroperoxo (Ti-OOH) species.

  • In-situ Formation of Hydroxylamine: The activated Ti-OOH species then reacts with ammonia (NH₃) within the catalyst's pores to generate hydroxylamine (NH₂OH) in-situ.

  • Oximation Reaction: The newly formed hydroxylamine, in close proximity to the ketone, reacts with 2-pentanone to yield this compound and water as a byproduct.

This proposed mechanism highlights the multifunctional role of the titanium silicalite catalyst in facilitating both the formation of the oximating agent and the subsequent reaction with the ketone.

Reaction Pathway Diagram

ReactionPathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products 2-Pentanone 2-Pentanone Hydroxylamine (in-situ) Hydroxylamine (in-situ) 2-Pentanone->Hydroxylamine (in-situ) Oximation Ammonia (NH3) Ammonia (NH3) Ti-OOH Species Ti-OOH Species Ammonia (NH3)->Ti-OOH Species Reaction Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) TS-1 Catalyst TS-1 Catalyst Hydrogen Peroxide (H2O2)->TS-1 Catalyst Activation TS-1 Catalyst->Ti-OOH Species Ti-OOH Species->Hydroxylamine (in-situ) This compound This compound Hydroxylamine (in-situ)->this compound Water (H2O) Water (H2O) Hydroxylamine (in-situ)->Water (H2O)

Caption: Proposed reaction pathway for the ammoxidation of 2-pentanone.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via ammoxidation, based on methodologies described in the scientific literature.[2]

Materials and Equipment
  • Reactants: 2-pentanone, aqueous ammonia (e.g., 25-28 wt%), hydrogen peroxide (e.g., 30 wt%).

  • Catalyst: Fluorine-modified titanium silicalite molecular sieve (e.g., F-Ti-MOR, F-Ti-MWW, or F-TS-1). The titanium content in the catalyst is typically 1-5% of the total mass.[2]

  • Solvent (for workup): Anhydrous sodium sulfate (B86663) for drying.

  • Equipment: A closed reaction vessel (e.g., a three-necked flask equipped with a condenser, thermometer, and stirrer, or a sealed autoclave), heating and stirring apparatus, filtration setup, separatory funnel, and a rotary evaporator for reduced pressure distillation.

General Experimental Procedure
  • Reaction Setup: In a closed reaction vessel, charge 2-pentanone and the fluorine-modified titanium silicalite molecular sieve catalyst. The amount of catalyst is typically 5-20% of the mass of 2-pentanone.[2]

  • Addition of Reactants: While stirring, add aqueous ammonia and hydrogen peroxide to the reaction mixture. The molar ratio of 2-pentanone to ammonia is typically in the range of 1:1.0 to 1:3.0, and the molar ratio of 2-pentanone to hydrogen peroxide is in the range of 1:1.0 to 1:2.0.[2]

  • Reaction Conditions: Heat the sealed reaction mixture to a temperature between 40-100 °C and maintain it for 3-6 hours with continuous stirring.[2]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the catalyst. The catalyst can often be reused.[2]

    • Transfer the filtrate to a separatory funnel and allow the layers to separate.

    • Collect the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Ammoxidation Reaction cluster_workup Product Isolation and Purification A Charge 2-Pentanone and Catalyst to Reaction Vessel B Add Aqueous Ammonia and Hydrogen Peroxide A->B C Heat and Stir at 40-100 °C for 3-6 hours B->C D Cool to Room Temperature C->D E Filter to Recover Catalyst D->E F Separate Organic Layer E->F G Dry Organic Layer (Anhydrous Na2SO4) F->G H Filter to Remove Drying Agent G->H I Purify by Reduced Pressure Distillation H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data and Catalyst Performance

The efficiency of the ammoxidation of 2-pentanone is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from a comparative study, highlighting the performance of different catalysts.

Table 1: Comparison of Different Titanium Silicalite Molecular Sieve Catalysts
CatalystReaction Temperature (°C)Reaction Time (h)2-Pentanone:NH₃:H₂O₂ Molar RatioCatalyst Loading (wt% of 2-pentanone)Yield (%)Purity (%)Reference
F-Ti-MOR8041:1.5:1.21094.2>99[2]
F-Ti-MWW8041:1.5:1.21085.3>99[2]
F-TS-18041:1.5:1.21081.2>99[2]
Ti-MOR8041:1.5:1.21070.598.2[2]
Ti-MWW8041:1.5:1.21068.1>99[2]
TS-18041:1.5:1.21068.895.8[2]

As demonstrated in the table, fluorine-modified titanium silicalite molecular sieves generally exhibit higher catalytic activity for the synthesis of this compound compared to their conventional counterparts.[2]

Table 2: Effect of Reaction Conditions using F-Ti-MOR Catalyst
Reaction Temperature (°C)Reaction Time (h)2-Pentanone:NH₃:H₂O₂ Molar RatioCatalyst Loading (wt% of 2-pentanone)Yield (%)Purity (%)Reference
4041:1.5:1.21071.6>99[2]
8041:1.5:1.21094.2>99[2]
8041:1:11051.3>99[2]
8041:1.5:1.2584.6>99[2]

Analytical Methods

The progress of the reaction and the purity of the final product can be monitored and determined using standard analytical techniques. Gas chromatography (GC) is a commonly employed method for the quantitative analysis of this compound. A nitrogen-selective detector (NSD) can be particularly effective for the detection and quantification of nitrogen-containing compounds like oximes.

Conclusion

The ammoxidation of 2-pentanone using titanium silicalite molecular sieves, particularly fluorine-modified variants, presents a highly efficient and selective route for the synthesis of this compound. This technical guide has provided a comprehensive overview of the process, including a plausible reaction mechanism, detailed experimental protocols, and comparative quantitative data. The use of Graphviz diagrams helps to visualize the complex reaction pathway and experimental workflow. This information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to further explore and optimize the production of this important chemical intermediate.

References

An In-depth Technical Guide on the Reaction Mechanism of 2-Pentanone Oxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-pentanone oxime. It covers the core chemical principles, the influence of reaction conditions, catalytic effects, quantitative data, and detailed experimental protocols relevant to its synthesis.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime from a ketone, such as 2-pentanone, and hydroxylamine (B1172632) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][2] The overall process involves the formation of a C=N double bond through the elimination of a water molecule.[3] The reaction is typically catalyzed by an acid.[1][4]

The mechanism proceeds through several distinct steps:

  • Acid Catalysis and Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-pentanone by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][5]

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (H₂NOH), acting as a nucleophile, attacks the activated carbonyl carbon.[2] This leads to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine.[2][5]

  • Formation of a Good Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (a water molecule).[5]

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a protonated oxime (an iminium ion).[2][5]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final, neutral this compound product and regenerate the acid catalyst.[5]

ReactionMechanism Figure 1: Acid-Catalyzed Mechanism of this compound Formation cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 cluster_step6 ketone 2-Pentanone activated_ketone Protonated Ketone (Activated Electrophile) ketone->activated_ketone + H⁺ hydroxylamine Hydroxylamine (H₂NOH) h_plus H⁺ tetrahedral_int1 Tetrahedral Intermediate (Protonated) activated_ketone->tetrahedral_int1 + H₂NOH carbinolamine Carbinolamine Intermediate tetrahedral_int1->carbinolamine - H⁺ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ protonated_oxime Protonated Oxime protonated_carbinolamine->protonated_oxime - H₂O oxime This compound protonated_oxime->oxime - H⁺ water H₂O

Figure 1: Acid-Catalyzed Mechanism of this compound Formation

Influence of pH and Reaction Kinetics

The rate of oxime formation is highly dependent on the pH of the reaction medium. A slightly acidic environment (typically pH 4-5) is optimal for the reaction.[6][7]

  • In highly acidic conditions (low pH): The hydroxylamine nucleophile becomes protonated to form H₃NOH⁺. This protonated form is no longer nucleophilic, which significantly slows down or inhibits the initial attack on the carbonyl carbon.[1]

  • In neutral or basic conditions (high pH): The concentration of acid catalyst is too low to effectively protonate the carbonyl group and the subsequent carbinolamine hydroxyl group. The dehydration of the carbinolamine intermediate becomes the rate-determining step and is generally slow without acid catalysis.[8]

Therefore, a delicate balance is required to ensure that the ketone is sufficiently activated for attack while a significant portion of the hydroxylamine remains in its free, nucleophilic form.[6]

Catalysis of Oxime Formation

To accelerate oxime formation, particularly under milder physiological conditions (pH ~7), various catalysts can be employed. Aniline (B41778) and its derivatives are known to be effective nucleophilic catalysts for this transformation.[4][7]

The aniline-catalyzed mechanism involves the formation of a highly reactive protonated Schiff base (iminium ion) intermediate.[4]

  • Aniline first reacts with the ketone to form a transient iminium ion, which is more electrophilic than the protonated ketone itself.

  • This intermediate then rapidly undergoes transimination (exchange of the imine group) with hydroxylamine.

  • This process yields the desired oxime product and regenerates the aniline catalyst.[4]

Studies have shown that electron-donating substituents on the aniline ring, such as in p-phenylenediamine, can create even more effective catalysts for oxime ligation at neutral pH.[7]

CatalyticCycle Figure 2: Logical Flow of Aniline-Catalyzed Oxime Formation ketone 2-Pentanone iminium Protonated Schiff Base (Iminium Ion Intermediate) ketone->iminium + Aniline, H⁺ aniline Aniline (Catalyst) oxime This compound (Product) iminium->oxime + Hydroxylamine hydroxylamine Hydroxylamine oxime->aniline Regenerates Catalyst

Figure 2: Logical Flow of Aniline-Catalyzed Oxime Formation

Quantitative Data Summary

The efficiency of this compound formation is influenced by catalysts, pH, and the chosen synthetic method. The following tables summarize relevant quantitative data from the literature.

Table 1: Effect of pH and Catalysts on Oxime Formation Rate

Condition Catalyst pH Rate Constant / Fold Increase Reference
Model Reaction None Neutral Base rate (e.g., < 0.01 M⁻¹s⁻¹) [6]
Model Reaction None ~4.5 Optimal rate [6]
Model Reaction Aniline Neutral 40x increase vs. uncatalyzed [4]
Model Reaction Aniline Acidic 400x increase vs. uncatalyzed [4]
Protein PEGylation p-Phenylenediamine 7.0 120x increase vs. uncatalyzed [7]

| Protein PEGylation | p-Phenylenediamine | 7.0 | 19x increase vs. aniline-catalyzed |[7] |

Table 2: Synthesis Yields of Ketoximes under Various Protocols

Ketone Method Conditions Yield Reference
2-Pentanone Ammoxidation H₂O₂, NH₃·H₂O, F-Ti-MOR catalyst, 40-100°C Up to 94.2% [9]
Acetophenone Oxalic Acid Catalysis NH₂OH·HCl, H₂C₂O₄, Acetonitrile (B52724), Reflux 95% [10]

| Hexan-2-one | Mechanochemical | NH₂OH·HCl, NaOH, Methanol (catalytic) | 85-90% |[11] |

Experimental Protocols

Several methods exist for the synthesis of this compound. Below is a detailed protocol adapted from a general, high-yield procedure for ketones using oxalic acid as a catalyst.[10]

Synthesis of this compound via Oxalic Acid Catalysis

  • Materials and Reagents:

    • 2-Pentanone (1.0 mmol, 86.13 mg)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol, 139.0 mg)

    • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) (2.0 mmol, 252.1 mg)

    • Acetonitrile (CH₃CN) (3-5 mL)

    • Deionized water (H₂O)

    • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask (25 mL), condenser, magnetic stirrer, heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-pentanone (1.0 mmol), hydroxylamine hydrochloride (2.0 mmol), oxalic acid dihydrate (2.0 mmol), and acetonitrile (3 mL).[10]

    • Stir the mixture and heat it to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 90-120 minutes for ketones).[10]

    • After the reaction is complete, cool the flask to room temperature.

    • Add deionized water (10 mL) to the reaction mixture and stir for 5 minutes.[10]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).[10]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[10]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by column chromatography or distillation.

Workflow Figure 3: General Experimental Workflow for Oxime Synthesis A 1. Combine Reactants (2-Pentanone, NH₂OH·HCl, Catalyst, Solvent) B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Reaction Quench (Add Water) C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Solvent Evaporation F->G H 8. Isolate Product G->H

Figure 3: General Experimental Workflow for Oxime Synthesis

Another notable synthetic route is the ammoxidation of 2-pentanone using hydrogen peroxide and ammonia (B1221849) water with a specialized catalyst, which can achieve high yields and purity in a closed system.[9]

Product Characterization

The successful formation of this compound (CAS No: 623-40-5) can be confirmed through standard analytical techniques.[12] Spectroscopic data for this compound are available in public databases.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the alkyl chain and the carbon of the C=N bond.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad peak for the O-H stretch of the oxime group and a C=N stretch, while the strong C=O stretch of the starting ketone will be absent.[15]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product (101.15 g/mol ).[16]

References

Physical and chemical properties of 2-Pentanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Pentanone Oxime

Introduction

This compound, also known as methyl propyl ketoxime, is an organic compound with the chemical formula C5H11NO.[1][2][3] It is an oxime derivative of 2-pentanone and finds applications as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1][4] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its reactivity and safety profile. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1][5] It exhibits moderate polarity due to the oxime group, which allows it to participate in hydrogen bonding.[1][4]

General and Physical Properties
PropertyValueReference
Molecular Formula C5H11NO[1][2][3]
Molecular Weight 101.15 g/mol [2][6][7]
Appearance Colorless to pale yellow liquid[1][5]
Odor Slightly amine-like[5]
Boiling Point 168 °C[6][7]
Melting Point < -27°C[8]
Density 0.89 g/cm³ at 20 °C[6]
Flash Point 78 °C[6]
Vapor Pressure 80 Pa at 20 °C; 113 Pa at 25 °C[8]
Water Solubility Soluble[1][4][5]
Refractive Index 1.429 - 1.445[6][7]
Log Kow (Octanol/Water Partition Coefficient) 1.54 at 20 °C[8]
Computed Properties
PropertyValueReference
Exact Mass 101.084063974 Da[2]
Topological Polar Surface Area 32.6 Ų[2]
McGowan's Characteristic Volume (McVol) 92.860 ml/mol[9]
Critical Pressure (Pc) 3435.91 kPa[9]
Critical Temperature (Tc) 666.81 K[9]

Experimental Protocols

Synthesis of this compound

1. Ammoxidation of 2-Pentanone

This method involves the reaction of 2-pentanone with hydrogen peroxide and ammonia (B1221849) water in the presence of a catalyst.[10]

  • Reactants and Catalyst:

    • 2-Pentanone

    • Hydrogen Peroxide (H₂O₂)

    • Ammonia Water (NH₃·H₂O)

    • Catalyst: Fluorine modified titanium silicalite molecular sieve[10]

  • Reaction Conditions:

    • The reaction is conducted in a closed system.[10]

    • Temperature: 40-100 °C[10]

    • Reaction Time: 3-6 hours[10]

    • Molar ratio of 2-pentanone to H₂O₂: 1:1.0 to 1:2.0[10]

    • Molar ratio of 2-pentanone to ammonia: 1:1.0 to 1:3.0[10]

  • Procedure:

    • Combine 2-pentanone, hydrogen peroxide, ammonia water, and the catalyst in a reaction vessel.[10]

    • Heat the mixture to the specified temperature and maintain for the required duration.[10]

    • After the reaction is complete, filter the reaction liquid to recover the catalyst.[10]

    • Separate the organic layer.[10]

    • Dry the organic layer with anhydrous sodium sulfate.[10]

    • Purify the product by distillation under reduced pressure to obtain pure this compound.[10]

2. Classical Oximation

A general method for synthesizing oximes involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[11]

  • Reactants:

    • 2-Pentanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Base (e.g., potassium hydroxide, pyridine)[11]

  • Solvent:

  • Procedure:

    • Dissolve 2-pentanone in an alcoholic solvent.[11]

    • Add hydroxylamine hydrochloride and a base to the solution.[11]

    • Reflux the mixture. The reaction temperature generally ranges from 60 to 120 °C.[11]

    • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform a work-up, which may include dilution with water and extraction with an organic solvent.

    • Dry the organic extract and remove the solvent under reduced pressure.

    • Purify the crude product, for example, by column chromatography.

Analytical Methods

Gas Chromatography (GC)

Given its volatility, GC is a suitable method for determining the purity of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column:

    • A non-polar capillary column, such as one with an OV-101 stationary phase, can be used.[12]

  • General Procedure:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent.

    • Inject a small volume of the sample into the GC.

    • The components of the sample are separated based on their boiling points and interaction with the stationary phase.

    • The FID detects the eluted components, and the resulting chromatogram can be used to determine the purity of the sample.

Visualizations

Synthesis_Ammoxidation Synthesis of this compound via Ammoxidation Reactants 2-Pentanone Hydrogen Peroxide Ammonia Water Catalyst Reaction Reaction (40-100 °C, 3-6h) Reactants->Reaction Filtration Filtration Reaction->Filtration Separation Liquid-Liquid Separation Filtration->Separation Catalyst_Recovery Catalyst Recovery Filtration->Catalyst_Recovery Drying Drying with Na2SO4 Separation->Drying Distillation Reduced Pressure Distillation Drying->Distillation Product Pure 2-Pentanone Oxime Distillation->Product

Caption: Workflow for the synthesis of this compound via Ammoxidation.

Synthesis_Classical Classical Synthesis of this compound Reactants 2-Pentanone Hydroxylamine HCl Base (e.g., KOH) Reflux Reflux in Ethanol Reactants->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Pure 2-Pentanone Oxime Purification->Product Analytical_Workflow Analytical Workflow for Purity Determination Sample This compound Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Injection Injection into Chromatograph (GC/HPLC) Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., FID, UV) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

References

An In-depth Technical Guide to 2-Pentanone Oxime (CAS: 623-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanone oxime, with the CAS number 623-40-5, is an organic compound belonging to the oxime family. It is a derivative of 2-pentanone and is also known by synonyms such as methyl n-propyl ketoxime and methyl propyl ketone oxime.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions. While its primary applications are in the industrial sector, its role as a chemical intermediate makes it a compound of interest for researchers in various fields of chemical synthesis.[2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic, slightly amine-like odor.[3] It is soluble in water and organic solvents, a property that makes it versatile in various chemical reactions.[1][2] The presence of the oxime functional group allows for hydrogen bonding, contributing to its moderate polarity.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 168 °C[5]
Density 0.89 g/cm³[5]
Flash Point 78 °C[5]
Refractive Index 1.429[5]
Solubility Soluble in water and organic solvents[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Table 2: Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to the methyl, ethyl, and methylene (B1212753) protons of the pentyl chain, as well as a broad singlet for the hydroxyl proton of the oxime group. The chemical shifts will be influenced by the proximity to the C=N bond.
¹³C NMR A signal for the C=N carbon atom (in the range of 150-160 ppm), and distinct signals for the five carbon atoms of the pentyl group.[6]
IR Spectroscopy A broad O-H stretching band (around 3100-3500 cm⁻¹), a C=N stretching vibration (around 1650 cm⁻¹), and C-H stretching and bending vibrations.[7]
Mass Spectrometry A molecular ion peak (M⁺) at m/z 101. Fragmentation patterns would likely involve the loss of alkyl fragments from the pentyl chain. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and their derivatives.[8]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the reaction of 2-pentanone with hydroxylamine (B1172632) or through an ammoxidation process.

Experimental Protocols

Method 1: Synthesis via Hydroxylamine Hydrochloride (Classical Method)

This method involves the condensation reaction of 2-pentanone with hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride and a base.[9]

  • Materials: 2-pentanone, hydroxylamine hydrochloride, sodium acetate (B1210297) (or another suitable base), ethanol (B145695), water.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water in a round-bottom flask.

    • Add a solution of 2-pentanone in ethanol to the flask.

    • The mixture is typically refluxed for a period of 1 to 3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[10]

    • The organic layer is washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation.

Method 2: Synthesis via Ammoxidation

A more modern and greener approach involves the ammoxidation of 2-pentanone. This method utilizes a catalyst, such as a modified titanium silicalite molecular sieve.[11]

  • Materials: 2-pentanone, hydrogen peroxide, ammonia (B1221849) water, fluorine-modified titanium silicalite molecular sieve catalyst, anhydrous sodium sulfate.[11]

  • Procedure:

    • The reaction is carried out in a closed system.

    • 2-pentanone, hydrogen peroxide, and ammonia water are reacted in the presence of the catalyst.

    • The reaction is maintained at a temperature of 40-100 °C for 3-6 hours.[11]

    • The molar ratio of 2-pentanone to hydrogen peroxide is typically between 1:1.0 and 1:2.0, and the molar ratio of 2-pentanone to ammonia is between 1:1.0 and 1:3.0.[11]

    • After the reaction, the catalyst is recovered by filtration.

    • The organic layer is separated, dried with anhydrous sodium sulfate, and purified by distillation under reduced pressure to obtain pure this compound.[11]

G Synthesis Workflow of this compound (Ammoxidation) cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction and Workup cluster_product Product 2-Pentanone 2-Pentanone Reaction [40-100 °C, 3-6h] Reaction [40-100 °C, 3-6h] 2-Pentanone->Reaction [40-100 °C, 3-6h] Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Reaction [40-100 °C, 3-6h] Ammonia Water Ammonia Water Ammonia Water->Reaction [40-100 °C, 3-6h] Fluorine-Modified Titanium Silicalite Molecular Sieve Fluorine-Modified Titanium Silicalite Molecular Sieve Fluorine-Modified Titanium Silicalite Molecular Sieve->Reaction [40-100 °C, 3-6h] Filtration Filtration Reaction [40-100 °C, 3-6h]->Filtration Separation of Organic Layer Separation of Organic Layer Filtration->Separation of Organic Layer Drying Drying Separation of Organic Layer->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Ammoxidation synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of the oxime functional group. Its primary industrial application is as an anti-skinning agent in paints and coatings, where it prevents the formation of a solid layer on the surface upon exposure to air.[3] It also serves as a versatile intermediate in the synthesis of other organic compounds, including those used in the pharmaceutical and agrochemical industries.[1][2]

The Beckmann Rearrangement

A key reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[12] In this reaction, the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[13][14] This reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6.[12]

G Generalized Beckmann Rearrangement of a Ketoxime Ketoxime R-C(=NOH)-R' Protonation + H⁺ Ketoxime->Protonation Protonated_Oxime R-C(=N⁺OH₂)-R' Protonation->Protonated_Oxime Rearrangement [Rearrangement] Protonated_Oxime->Rearrangement Nitrilium_Ion R-C≡N⁺-R' Rearrangement->Nitrilium_Ion Hydrolysis + H₂O Nitrilium_Ion->Hydrolysis Amide R-C(=O)NH-R' Hydrolysis->Amide

Caption: The Beckmann rearrangement transforms a ketoxime into an amide.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and can cause serious eye irritation. Prolonged or repeated exposure may cause damage to organs. Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Conclusion

This compound is a valuable chemical with significant industrial applications, primarily as an anti-skinning agent. Its synthesis is well-established through both classical and modern catalytic methods. The reactivity of its oxime functional group, particularly in the Beckmann rearrangement, makes it a useful intermediate for further organic synthesis. While its direct application in drug development is not prominent, its role as a building block in the synthesis of more complex molecules underscores its importance in the broader chemical and pharmaceutical landscape. Further research into its catalytic applications and the synthesis of novel derivatives could expand its utility in various fields of chemical science.

References

Stereoisomerism in 2-Pentanone Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 2-pentanone oxime, a molecule of interest in various chemical and pharmaceutical applications. The presence of a carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in the existence of (E) and (Z) stereoisomers. Understanding the distinct properties and synthesis of these isomers is crucial for their application in fields where stereochemistry plays a significant role in molecular recognition and biological activity.

Introduction to Stereoisomerism in Ketoximes

Ketoximes, formed from the reaction of a ketone with hydroxylamine (B1172632), exhibit geometric isomerism due to the restricted rotation around the C=N double bond. The lone pair of electrons on the nitrogen atom and the hydroxyl group create a stereocenter, leading to two possible spatial arrangements of the substituents attached to the imine carbon. These are designated as (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog priority rules. In the case of this compound, the substituents on the imine carbon are a methyl group and a propyl group.

Data Presentation: Spectroscopic Properties of (E)- and (Z)-2-Pentanone Oxime

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for (E)- and (Z)-2-Pentanone Oxime

ProtonsPredicted Shift (E)-isomer (ppm)Predicted Shift (Z)-isomer (ppm)Rationale for Difference
N-OH ~9.0 - 11.0 (broad singlet)~9.0 - 11.0 (broad singlet)The chemical shift is highly dependent on solvent and concentration; minimal difference is expected between isomers.
α-CH₃ Lower δ (upfield)Higher δ (downfield)In the (E)-isomer, the methyl group is anti to the hydroxyl group. In the (Z)-isomer, it is syn, leading to deshielding and a downfield shift.
α-CH₂- (propyl) Higher δ (downfield)Lower δ (upfield)In the (E)-isomer, the α-methylene of the propyl group is syn to the hydroxyl group, causing deshielding. In the (Z)-isomer, it is anti, resulting in an upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for (E)- and (Z)-2-Pentanone Oxime

CarbonPredicted Shift (E)-isomer (ppm)Predicted Shift (Z)-isomer (ppm)Rationale for Difference
C=N ~155 - 160~155 - 160Minimal and often inconsistent differences are observed for the imine carbon.
α-CH₃ Higher δ (downfield)Lower δ (upfield)The carbon syn to the hydroxyl group is shielded (upfield shift), while the anti carbon is deshielded (downfield shift).
α-CH₂- (propyl) Lower δ (upfield)Higher δ (downfield)The carbon syn to the hydroxyl group is shielded (upfield shift), while the anti carbon is deshielded (downfield shift).

Experimental Protocols

Synthesis of this compound (Mixture of E/Z Isomers)

This protocol is based on a general method for the synthesis of oximes.[1]

Materials:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-pentanone in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of sodium acetate.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-pentanone.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 1-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, collect the solid by vacuum filtration. If it remains as an oil, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of (E) and (Z) isomers.

Separation of (E)- and (Z)-2-Pentanone Oxime Isomers

The separation of the geometric isomers of this compound can be achieved by column chromatography.[1][3]

Materials:

  • Crude this compound (mixture of E/Z isomers)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound mixture in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane, starting from 5% and increasing to 20% or as determined by TLC analysis).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure (E)-isomer and the pure (Z)-isomer separately.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the isolated isomers.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis s1 2-Pentanone + NH₂OH·HCl s2 Reaction in Ethanol/Water (with base) s1->s2 s3 Crude this compound (E/Z Mixture) s2->s3 p1 Column Chromatography (Silica Gel) s3->p1 p2 Pure (E)-isomer p1->p2 p3 Pure (Z)-isomer p1->p3 a1 ¹H NMR Spectroscopy p2->a1 a2 ¹³C NMR Spectroscopy p2->a2 p3->a1 p3->a2

Caption: Experimental workflow for the synthesis, separation, and analysis of (E)- and (Z)-2-pentanone oxime.

nmr_logic cluster_E (E)-Isomer cluster_Z (Z)-Isomer e_isomer anti-Propyl, syn-Methyl e_h_methyl α-CH₃ (upfield) e_isomer->e_h_methyl ¹H NMR e_h_propyl α-CH₂ (downfield) e_isomer->e_h_propyl ¹H NMR e_c_methyl α-C (downfield) e_isomer->e_c_methyl ¹³C NMR e_c_propyl α-C (upfield) e_isomer->e_c_propyl ¹³C NMR z_isomer syn-Propyl, anti-Methyl z_h_methyl α-CH₃ (downfield) z_isomer->z_h_methyl ¹H NMR z_h_propyl α-CH₂ (upfield) z_isomer->z_h_propyl ¹H NMR z_c_methyl α-C (upfield) z_isomer->z_c_methyl ¹³C NMR z_c_propyl α-C (downfield) z_isomer->z_c_propyl ¹³C NMR

Caption: Logical relationship between isomer configuration and predicted NMR shifts.

References

Solubility and Stability of 2-Pentanone Oxime in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-pentanone oxime in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature for this compound, this guide also includes qualitative descriptions and comparative data from structurally similar compounds to provide valuable context and estimation benchmarks.

Introduction to this compound

This compound (CAS No. 623-40-5) is an organic compound with the chemical formula C₅H₁₁NO. It belongs to the ketoxime family and is a colorless to pale yellow liquid at room temperature. Its molecular structure, characterized by a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen, imparts moderate polarity and the ability to participate in hydrogen bonding. This structural feature is central to its solubility and stability characteristics. This compound finds applications as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals, and as an anti-skinning agent in paints and coatings.

Solubility of this compound

Qualitative Solubility

This compound is described as being soluble in organic solvents, a property that makes it versatile in various chemical reactions.[1][2] Based on its structure, it is expected to be soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dimethylformamide), as well as in nonpolar aromatic solvents (e.g., toluene, xylene) and hydrocarbon solvents.[3]

Comparative Solubility Data

To provide a quantitative perspective, the following table presents the water solubility of structurally similar oximes. This data can offer an indication of the relative polarity and potential solubility behavior of this compound.

CompoundCAS No.Molecular FormulaWater SolubilityTemperature (°C)
This compound 623-40-5C₅H₁₁NOData not available-
2-Butanone oxime96-29-7C₄H₉NO114 g/L20
4-Methyl-2-pentanone oxime105-44-2C₆H₁₃NO12.16 g/L40
Acetone oxime127-06-0C₃H₇NO330 g/L20

Data sourced from publicly available chemical databases and assessment reports.

The data for these related compounds suggest that the alkyl chain length and branching influence water solubility, a factor that will also affect solubility in organic solvents.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH (if water is present), and the presence of acids or bases. The primary degradation pathway for oximes is hydrolysis, which cleaves the C=N bond to regenerate the corresponding ketone (2-pentanone) and hydroxylamine.

General Stability Considerations

Oximes are generally more stable than the corresponding imines but can undergo decomposition under certain conditions. In organic solvents, the stability of this compound is expected to be greater than in aqueous solutions, where water is readily available for hydrolysis. However, the presence of trace amounts of water in organic solvents can facilitate this degradation, especially in the presence of acidic or basic catalysts.

Thermal stability is another critical factor. While specific data for this compound is not available, studies on similar compounds like methyl ethyl ketone oxime hydrochloride indicate that decomposition can occur at elevated temperatures. It is generally advisable to store this compound in a cool, dry place away from strong acids and oxidizing agents.

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Solubility Determination (Isothermal Method)

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a constant temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation:

    • Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a method to assess the stability of this compound in an organic solvent under stressed conditions (e.g., elevated temperature).

  • Sample Preparation:

    • Prepare a solution of this compound in the desired organic solvent at a known concentration.

  • Stress Conditions:

    • Divide the solution into several sealed vials.

    • Expose the vials to the stress condition (e.g., a constant elevated temperature, such as 40°C, 60°C, and 80°C).

    • Protect some samples from light to assess photostability.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the stress condition.

    • Cool the sample to room temperature if necessary.

    • Analyze the sample for the concentration of this compound and the presence of any degradation products using a suitable analytical method (e.g., GC-MS or LC-MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 samp1 Settle undissolved solid prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter sample (0.45 µm PTFE) samp2->samp3 ana1 Dilute filtered sample samp3->ana1 ana2 Quantify using GC-FID or HPLC-UV ana1->ana2 res1 Calculate solubility (g/L or mol/L) ana2->res1

Caption: Workflow for Solubility Determination.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result prep1 Prepare solution of known concentration stress1 Expose to elevated temperature and/or light prep1->stress1 ana1 Collect samples at time intervals stress1->ana1 ana2 Analyze for parent compound and degradants (GC-MS/LC-MS) ana1->ana2 res1 Determine degradation rate and half-life ana2->res1

Caption: Workflow for Stability Assessment.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound in organic solvents. While direct quantitative data remains scarce, the provided qualitative information, comparative data for similar compounds, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The experimental workflows visualized herein provide a clear roadmap for generating the specific data required for various research and development applications. It is recommended that for any critical application, the solubility and stability of this compound in the specific solvent system of interest be determined experimentally using the protocols outlined in this guide.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-pentanone oxime. Due to a scarcity of direct experimental thermochemical data for this specific compound in publicly available literature, this guide also includes calculated thermochemical properties and experimental data for structurally similar compounds to serve as valuable reference points. Furthermore, detailed experimental protocols for the synthesis of this compound and for the determination of key thermochemical properties are provided.

Thermochemical Data for this compound (Calculated)

The following table summarizes the calculated thermochemical and physical properties for this compound. These values are primarily derived from computational methods such as the Joback and Crippen methods and should be used as estimations in the absence of experimental data.

PropertyValueUnitSource
Enthalpy of Formation (gas, 298.15 K) -226.33kJ/molJoback Method[1]
Enthalpy of Vaporization 46.80kJ/molJoback Method[1]
Boiling Point (1 atm) 482.54KJoback Method[1]
Critical Temperature 666.81KJoback Method[1]
Critical Pressure 3435.91kPaJoback Method[1]
LogP (Octanol/Water Partition Coefficient) 1.637Crippen Method[1]
Experimental Thermochemical Data for Analogous Compounds

To provide a comparative context, the following table presents experimental thermochemical data for 2-butanone (B6335102) oxime and cyclohexanone (B45756) oxime, which are structurally related to this compound.

Property2-Butanone OximeCyclohexanone OximeUnitSource
Standard Molar Enthalpy of Combustion (solid) Not Available-(153.20 ± 2.34)kJ/mol[2]
Standard Molar Enthalpy of Formation (solid) Not Available-233.9 ± 2.4kJ/mol[3]
Standard Molar Entropy (solid, 298.15 K) Not Available185.12J/mol·K[4]
Heat Capacity (solid, 298.15 K) Not Available199.38J/mol·K[4]
Enthalpy of Fusion Not Available12.45kJ/mol[4]
Enthalpy of Vaporization (at boiling point) Not Available58.66kJ/mol[2]
Enthalpy of Sublimation (298.15 K) Not Available79.90 ± 0.70kJ/mol[1]
Melting Point -29.5362.20 ± 0.04°C[5][6]
Boiling Point (1 atm) 152.5481.20°C[4][5]

Experimental Protocols

Synthesis of this compound via Ammoxidation

This protocol is based on a patented method for the synthesis of this compound from 2-pentanone.[7]

Materials:

  • 2-Pentanone

  • Hydrogen Peroxide (H₂O₂)

  • Ammonia (B1221849) water (aqueous NH₃)

  • Fluorine-modified titanium-silicon molecular sieve catalyst

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a closed reaction system, combine 2-pentanone, hydrogen peroxide, and ammonia water. The molar ratio of 2-pentanone to hydrogen peroxide should be between 1:1.0 and 1:2.0, and the molar ratio of 2-pentanone to ammonia should be between 1:1.0 and 1:3.0.[7]

  • Add the fluorine-modified titanium-silicon molecular sieve catalyst. The amount of catalyst should be 5-20% of the mass of 2-pentanone.[7]

  • Heat the reaction mixture to a temperature between 40-100 °C and maintain for 3-6 hours.[7]

  • After the reaction is complete, cool the mixture and filter to recover the catalyst.

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude this compound by distillation under reduced pressure to obtain the final product.[7]

G Synthesis of this compound reagents 2-Pentanone Hydrogen Peroxide Ammonia Water reaction Reaction (40-100 °C, 3-6 h) reagents->reaction catalyst Fluorine-modified Titanium-Silicon Molecular Sieve catalyst->reaction filtration Filtration reaction->filtration filtration->catalyst Recovered Catalyst separation Liquid-Liquid Separation filtration->separation Reaction Mixture drying Drying (Anhydrous Na₂SO₄) separation->drying Organic Layer distillation Reduced Pressure Distillation drying->distillation product Pure this compound distillation->product

Synthesis of this compound Workflow
Representative Experimental Methodologies for Thermochemical Analysis

The following protocols are representative of the methods used to determine the thermochemical properties of oximes, based on studies of cyclohexanone oxime.[2][6]

1. Combustion Calorimetry for Enthalpy of Combustion

This method is used to determine the standard enthalpy of combustion.

Apparatus:

  • Isothermal jacket bomb calorimeter

  • Benzoic acid (for calibration)

  • Sample pellet press

  • Oxygen source

  • Ignition system

  • Temperature measurement system (e.g., platinum resistance thermometer)

Procedure:

  • Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid under standardized conditions to determine the energy equivalent of the calorimeter.

  • Sample Preparation: Prepare a pellet of the solid oxime of a known mass.

  • Combustion: Place the pellet in the crucible inside the bomb. Add a small amount of water to the bomb to ensure saturation of the final atmosphere. Pressurize the bomb with high-purity oxygen.

  • Measurement: Immerse the bomb in the calorimeter's water bath. Once thermal equilibrium is reached, ignite the sample. Record the temperature change of the water bath until a final steady temperature is achieved.

  • Analysis: Correct the observed temperature rise for heat exchange with the surroundings. Calculate the heat released during the combustion of the sample. From this, determine the standard molar enthalpy of combustion.

2. Adiabatic Calorimetry for Heat Capacity and Entropy

This technique is employed to measure the heat capacity of the substance as a function of temperature.

Apparatus:

  • Adiabatic calorimeter

  • Cryostat for low-temperature measurements

  • Heater for the sample container

  • Temperature sensors (e.g., platinum and germanium resistance thermometers)

Procedure:

  • Sample Loading: Place a known mass of the sample in the calorimeter vessel.

  • Measurement: Cool the sample to the lowest desired temperature (e.g., near absolute zero). Introduce small, precisely measured amounts of energy (heat) to the sample and measure the resulting temperature increase.

  • Data Acquisition: Repeat the heating and temperature measurement steps across the desired temperature range.

  • Calculation: The heat capacity at each temperature is calculated from the amount of heat supplied and the corresponding temperature rise. The standard entropy is then determined by integrating the heat capacity data from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

G Combustion Calorimetry Workflow cluster_prep Preparation cluster_cal Measurement cluster_analysis Data Analysis sample_prep Sample Preparation (Pelletizing, Weighing) bomb_prep Bomb Assembly (Sample, Water, Oxygen) sample_prep->bomb_prep equilibration Thermal Equilibration bomb_prep->equilibration ignition Ignition equilibration->ignition temp_monitoring Temperature Monitoring ignition->temp_monitoring correction Heat Exchange Correction temp_monitoring->correction calculation Calculation of Heat Released correction->calculation enthalpy Determination of Enthalpy of Combustion calculation->enthalpy

General Workflow for Combustion Calorimetry

Conclusion

This guide has compiled the currently available thermochemical information for this compound, highlighting the reliance on calculated data due to a lack of experimental values in accessible literature. To bridge this gap, experimental data for analogous compounds, 2-butanone oxime and cyclohexanone oxime, have been provided for comparative purposes. Detailed experimental protocols for the synthesis of this compound and for the determination of key thermochemical properties have been outlined to aid researchers in their work. The provided visualizations of the synthesis and a common experimental workflow offer a clear graphical representation of these processes. Further experimental investigation into the thermochemical properties of this compound is warranted to validate the calculated values and provide a more complete dataset for this compound.

References

Methodological & Application

Application of 2-Pentanone Oxime in Agrochemical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pentanone oxime, a versatile chemical intermediate, is gaining recognition for its role in the synthesis of novel agrochemicals. Its unique structural features allow for the creation of diverse molecules with potential fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their agrochemical discovery and development pipelines. While direct synthesis of a commercially named agrochemical from this compound is not prominently documented in publicly available literature, its application as a key building block in the synthesis of bioactive oxime ethers and other derivatives is an active area of research.

Application in the Synthesis of Fungicidal Oxime Ethers

This compound serves as a valuable precursor for the synthesis of novel oxime ethers with significant fungicidal activity. The general approach involves the O-alkylation of this compound with various electrophiles to introduce diverse functionalities, thereby modulating the biological activity of the resulting compounds. A notable application is in the synthesis of azo-oxime ethers, which have demonstrated potent activity against a broad spectrum of phytopathogenic fungi.

General Synthesis Pathway for Fungicidal Azo-Oxime Ethers

The synthesis of fungicidal azo-oxime ethers can be achieved through a cross-dehydrogenative coupling (CDC) reaction between an oxime and a hydrazone. This method offers an efficient and atom-economical route to novel fungicidal compounds.

G 2-Pentanone_Oxime This compound Reaction Cross-Dehydrogenative Coupling (CDC) 2-Pentanone_Oxime->Reaction Hydrazone Hydrazone Derivative Hydrazone->Reaction Oxidant Oxidant (e.g., KMnO4) Oxidant->Reaction Azo_Oxime_Ether Fungicidal Azo-Oxime Ether Reaction->Azo_Oxime_Ether Byproduct Byproduct (e.g., MnO2) Reaction->Byproduct

Caption: General reaction scheme for the synthesis of fungicidal azo-oxime ethers.

Experimental Protocol: Synthesis of a Model Azo-Oxime Ether

This protocol describes a general procedure for the synthesis of a fungicidal azo-oxime ether derivative starting from this compound and a hydrazone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted hydrazone (1.0 mmol) in dichloromethane (10 mL).

  • To this solution, add potassium permanganate (1.5 mmol) portion-wise over 15 minutes with vigorous stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove manganese dioxide.

  • Wash the celite pad with dichloromethane (2 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure azo-oxime ether.

Quantitative Data:

The yield and efficacy of the synthesized compounds can vary depending on the specific substrates used. The following table provides hypothetical data for a series of synthesized azo-oxime ethers derived from this compound, illustrating the structure-activity relationship.

Compound IDHydrazone SubstituentYield (%)Fungicidal Activity (EC₅₀, µg/mL) against Botrytis cinerea
AOE-1 Phenyl7510.5
AOE-2 4-Chlorophenyl825.2
AOE-3 4-Nitrophenyl782.8
AOE-4 4-Methoxyphenyl7215.1

Application in the Synthesis of Herbicidal and Insecticidal Derivatives

While specific commercial herbicides or insecticides directly synthesized from this compound are not widely reported, the oxime functionality is a key pharmacophore in several classes of pesticides. This compound can be used as a starting material to explore novel derivatives with potential herbicidal or insecticidal activity. The synthesis of oxime ethers and esters are common strategies to enhance the biological activity of the parent oxime.

General Synthesis Pathway for Oxime Ether/Ester Derivatives

The synthesis of oxime ether or ester derivatives generally involves the reaction of this compound with an appropriate alkylating or acylating agent in the presence of a base.

G cluster_ether Oxime Ether Synthesis cluster_ester Oxime Ester Synthesis 2-Pentanone_Oxime_E This compound Reaction_E O-Alkylation 2-Pentanone_Oxime_E->Reaction_E Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->Reaction_E Base_E Base (e.g., NaH, K2CO3) Base_E->Reaction_E Oxime_Ether Oxime Ether Derivative Reaction_E->Oxime_Ether 2-Pentanone_Oxime_S This compound Reaction_S O-Acylation 2-Pentanone_Oxime_S->Reaction_S Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Reaction_S Base_S Base (e.g., Pyridine, Et3N) Base_S->Reaction_S Oxime_Ester Oxime Ester Derivative Reaction_S->Oxime_Ester

Caption: General synthesis pathways for oxime ether and ester derivatives.

Experimental Protocol: Synthesis of a Model Oxime Ether

This protocol outlines a general procedure for the synthesis of an oxime ether derivative from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Let the reaction proceed at room temperature and monitor its progress by TLC.

  • After completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired oxime ether.

Quantitative Data:

The following table presents hypothetical data for a series of oxime ether derivatives of this compound and their potential herbicidal activity.

Compound IDR-Group (from R-X)Yield (%)Herbicidal Activity (% inhibition at 100 ppm) against Echinochloa crus-galli
OE-1 Benzyl8565
OE-2 4-Chlorobenzyl8878
OE-3 2,4-Dichlorobenzyl9185
OE-4 Allyl7555

This compound is a promising and versatile building block in the synthesis of novel agrochemicals. Its utility in the preparation of fungicidal azo-oxime ethers and other potentially herbicidal and insecticidal derivatives highlights its importance in the ongoing search for new and effective crop protection agents. The provided protocols and data serve as a foundation for researchers to explore the vast chemical space accessible from this readily available starting material. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock its full potential in agrochemical innovation.

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Pentanone oxime using gas chromatography (GC). Two primary methods are presented: a validated method utilizing a Nitrogen-Selective Detector (GC-NSD) for high selectivity, particularly in complex matrices such as workplace air, and a general-purpose method using a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) with a non-polar column.

These protocols are designed to offer robust and reliable methodologies for the determination of this compound, a compound relevant in various industrial and pharmaceutical contexts.

Method 1: Analysis of this compound in Air Samples by GC-NSD

This method is based on a validated procedure for the determination of ketoximes in workplace air, involving sample collection by adsorption, followed by solvent desorption and GC analysis.[1][2][3]

Quantitative Data Summary
ParameterValueReference
Validated Measurement Range0.056–2.0 mg/m³ (for a 40 L air sample)[1]
Range of Analytical Procedure0.20–8.10 µg/ml[1]
Relative Limit of Quantification (LOQ)0.04 - 0.05 mg/m³ (for a 40 L air sample)[2]
Mean Recovery84% - 93%[2]
Experimental Protocol

1. Sample Collection and Preparation:

  • Sampling: A calibrated pump is used to draw a defined volume of air (e.g., 40 L at 20 L/h for 2 hours) through a glass sampling tube filled with Chromosorb 106.[1]

  • Desorption: After sampling, the Chromosorb 106 adsorbent is transferred to a vial containing a precise volume of methanol (B129727) (e.g., 10 mL). The vial is sealed and agitated to ensure complete desorption of the analyte.[1]

  • Internal Standard: An appropriate internal standard (e.g., dicyclohexylamine) may be added to the methanol extract to improve quantitative accuracy.[1]

  • Filtration: The extract is filtered through a suitable syringe filter (e.g., 0.45 µm) into an autosampler vial for GC analysis.[1]

2. Gas Chromatography Conditions:

  • Instrument: Gas chromatograph equipped with a Nitrogen-Selective Detector (NSD).

  • Column: A suitable capillary column for the analysis of polar compounds. A mid-polar column is recommended.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Final Hold: Hold at 200 °C for 5 minutes

  • Detector:

    • Detector Temperature: 300 °C

    • Gases: Hydrogen and Air as per manufacturer's specifications for the NSD.

Experimental Workflow Diagram

GC_NSD_Workflow cluster_prep Sample Preparation cluster_analysis GC-NSD Analysis cluster_data Data Processing sample_collection Air Sampling on Chromosorb 106 Tube desorption Desorption with Methanol sample_collection->desorption Transfer adsorbent filtration Filtration desorption->filtration Filter extract gc_injection GC Injection filtration->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation nsd_detection Nitrogen-Selective Detection gc_separation->nsd_detection peak_integration Peak Integration nsd_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for this compound Analysis by GC-NSD.

Method 2: General Purpose Analysis of this compound by GC-FID/MS

This method is suitable for the analysis of this compound in less complex sample matrices where high selectivity is not the primary concern. It is based on conditions reported in the NIST Standard Reference Database.[4]

Quantitative Data Summary
ParameterValueReference
Retention Index (RI), non-polar column (OV-101)685[4]
Experimental Protocol

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve or dilute the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range.

  • Internal Standard: For improved precision, an internal standard can be added to both the samples and calibration standards.

2. Gas Chromatography Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: OV-101 (or equivalent non-polar phase), 25 m x 0.20 mm ID, 0.10 µm film thickness.[4]

  • Carrier Gas: Helium or Nitrogen.[4]

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split or Splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C[4]

    • Ramp: 6 °C/min to 250 °C[4]

    • Final Hold: Hold at 250 °C for a sufficient time to elute all components of interest.[4]

  • Detector:

    • FID:

      • Temperature: 280 °C

      • Gases: Hydrogen, Air, and Makeup gas as per instrument recommendations.

    • MS:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 35-350

Logical Relationship Diagram

GC_FID_MS_Logic cluster_sample Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_output Data Analysis & Output stock_solution Stock Solution (1 mg/mL) calibration_standards Calibration Standards (Serial Dilution) stock_solution->calibration_standards gc_system Gas Chromatograph calibration_standards->gc_system sample_prep Sample Dilution sample_prep->gc_system column OV-101 Column gc_system->column detector Detector column->detector fid FID detector->fid Quantitative ms MS detector->ms Qualitative/ Quantitative chromatogram Chromatogram fid->chromatogram ms->chromatogram calibration_curve Calibration Curve chromatogram->calibration_curve concentration Concentration Determination calibration_curve->concentration

Caption: Logical flow for GC-FID/MS analysis of this compound.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Pentanonoxim für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs-Nr. D-PO-202512

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 2-Pentanonoxim zur Verbesserung seiner analytischen Eigenschaften für die gaschromatographische (GC) Analyse. Die Derivatisierung zielt darauf ab, die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die Nachweisgrenzen zu senken. Die hier beschriebenen Methoden umfassen die Silylierung der Hydroxylgruppe des Oxims.

Einleitung

2-Pentanonoxim ist eine organische Verbindung, die in verschiedenen industriellen und chemischen Prozessen vorkommt. Für eine genaue Quantifizierung und Identifizierung in komplexen Matrizes mittels Gaschromatographie kann eine Derivatisierung erforderlich sein. Obwohl 2-Pentanonoxim unter bestimmten Bedingungen direkt analysiert werden kann, führt die Derivatisierung seiner polaren Hydroxylgruppe zu Derivaten mit verbesserter Flüchtigkeit und thermischer Stabilität.[1][2][3] Dies resultiert in symmetrischeren Peaks und einer verbesserten Trennleistung.[4] Die gängigsten Derivatisierungsreaktionen für Verbindungen mit aktiven Wasserstoffatomen, wie sie in der Hydroxylgruppe von Oximen vorliegen, sind die Silylierung, Acylierung und Alkylierung.[2][4]

Die Silylierung ist eine weit verbreitete Methode, bei der ein aktives Wasserstoffatom durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt wird.[1] Dies reduziert die Polarität des Moleküls und somit die Wahrscheinlichkeit von unerwünschten Wechselwirkungen mit der GC-Säule.[1]

Anwendungsbereiche der Derivatisierung

Die Derivatisierung von 2-Pentanonoxim ist in folgenden analytischen Szenarien von Vorteil:

  • Spurenanalyse: Erhöhung der Empfindlichkeit und Senkung der Nachweis- und Bestimmungsgrenzen.

  • Komplexe Matrizes: Verbesserung der Trennung von störenden Matrixkomponenten.

  • Verbesserung der Peakform: Reduzierung von Tailing, das durch die polare Hydroxylgruppe verursacht werden kann.[4]

  • Massenspektrometrie (MS): Erzeugung von Derivaten mit charakteristischen Fragmentierungsmustern zur Erleichterung der Strukturaufklärung.

Experimentelle Protokolle

Protokoll 1: Silylierung von 2-Pentanonoxim mit BSTFA + TMCS

Dieses Protokoll beschreibt die Derivatisierung von 2-Pentanonoxim mittels N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) unter Zugabe von Trimethylchlorsilan (TMCS) als Katalysator.

Materialien und Reagenzien:

  • 2-Pentanonoxim-Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

  • Trimethylchlorsilan (TMCS)

  • Lösungsmittel (z.B. Acetonitril, Pyridin), wasserfrei

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Gaschromatograph mit Flammenionisationsdetektor (FID) oder Massenspektrometer (MS)

Protokoll:

  • Probenvorbereitung: Eine bekannte Konzentration von 2-Pentanonoxim wird in einem geeigneten, wasserfreien Lösungsmittel (z.B. 1 mg/mL in Acetonitril) hergestellt.

  • Derivatisierungsreaktion:

    • 100 µL der 2-Pentanonoxim-Lösung in ein Reaktionsgefäß geben.

    • 100 µL BSTFA und 10 µL TMCS hinzufügen. Die Verwendung von BSTFA mit 1% TMCS ist gängig.

    • Das Gefäß fest verschließen und gut durchmischen (Vortex).

    • Das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.

  • Analyse:

    • Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-Analyse.

    • 1 µL der derivatisierten Probe in den Gaschromatographen injizieren.

Erwartetes Ergebnis: Die Hydroxylgruppe des 2-Pentanonoxims wird in einen Trimethylsilylether umgewandelt. Das resultierende Derivat ist flüchtiger und zeigt eine geringere Retention und eine verbesserte Peakform im Vergleich zur nicht-derivatisierten Verbindung.

Datenpräsentation

Die folgende Tabelle fasst die erwarteten Änderungen der analytischen Parameter nach der Derivatisierung von 2-Pentanonoxim zusammen.

ParameterVor der DerivatisierungNach der Silylierung (erwartet)
Chemische Struktur C₅H₁₁NOC₈H₁₉NOSi
Molekulargewicht 101.15 g/mol 173.33 g/mol
Flüchtigkeit ModeratHoch
Peakform im GC Kann Tailing aufweisenSymmetrisch
Retentionszeit LängerKürzer
Nachweisgrenze HöherNiedriger

Visualisierungen

Nachfolgend finden Sie Diagramme, die den Arbeitsablauf der Derivatisierung und die chemische Reaktion visualisieren.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start 2-Pentanonoxim-Lösung reagents Zugabe von BSTFA + TMCS start->reagents heating Inkubation (70 °C, 30 min) reagents->heating gc_analysis GC-MS / GC-FID Analyse heating->gc_analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungs-Derivatisierung von 2-Pentanonoxim.

Silylation_Reaction cluster_products Produkte pentanone_oxime 2-Pentanonoxim (C₅H₁₁NO) plus1 + bstfa BSTFA silylated_oxime Silyliertes 2-Pentanonoxim (C₈H₁₉NOSi) bstfa->silylated_oxime TMCS (Katalysator) 70 °C byproducts Nebenprodukte

Abbildung 2: Chemische Reaktion der Silylierung von 2-Pentanonoxim mit BSTFA.

References

Application Notes and Protocols: 2-Pentanone Oxime as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-pentanone oxime as a ligand in coordination chemistry. Due to the limited availability of specific data for this compound complexes, this document leverages data from analogous simple ketoximes, such as acetone (B3395972) oxime and 2-butanone (B6335102) oxime, to provide detailed experimental protocols and expected characterization data. These notes are intended to serve as a foundational guide for researchers exploring the coordination chemistry of this versatile ligand.

Introduction to this compound in Coordination Chemistry

This compound, with the chemical formula C₅H₁₁NO, is an organic compound belonging to the ketoxime family.[1] Like other oximes, it possesses a C=N-OH functional group, which makes it an excellent ligand for coordinating with a variety of metal ions. The nitrogen atom of the oxime group has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Furthermore, the hydroxyl group can be deprotonated to form an oximato ligand, which can also coordinate to metal ions, often acting as a bridging ligand between two or more metal centers.

The coordination of this compound to metal ions can lead to the formation of stable mononuclear or polynuclear complexes with diverse geometries and electronic properties. These properties make such complexes interesting candidates for applications in catalysis, materials science, and as precursors for the synthesis of novel organic and inorganic compounds. The alkyl groups of the pentanone backbone can influence the solubility and steric properties of the resulting metal complexes.

Synthesis of this compound and its Metal Complexes

Synthesis of this compound

A general and straightforward method for the synthesis of this compound involves the condensation reaction of 2-pentanone with hydroxylamine (B1172632).[2]

Protocol 2.1.1: Synthesis of this compound

Materials:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethanol (B145695) or another suitable solvent

  • Water

  • Dichloromethane or other organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • In a separate flask, dissolve 2-pentanone in ethanol.

  • Slowly add the hydroxylamine hydrochloride solution to the 2-pentanone solution with stirring.

  • Add a solution of sodium hydroxide dropwise to the reaction mixture to neutralize the HCl and facilitate the reaction. The pH should be maintained around 7-8.

  • The reaction is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by distillation or recrystallization.

Synthesis_of_2_Pentanone_Oxime 2-Pentanone 2-Pentanone Reaction Mixture Reaction Mixture 2-Pentanone->Reaction Mixture Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Neutralization Neutralization Base (e.g., NaOH)->Neutralization Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Reaction Mixture->Neutralization Add Base Work-up (Extraction) Work-up (Extraction) Neutralization->Work-up (Extraction) Purification Purification Work-up (Extraction)->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

General Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, pH) will determine the final product.

Protocol 2.2.1: General Synthesis of a Metal(II) Complex with this compound (Analogous to Acetone Oxime Complexes)

Materials:

  • A metal(II) salt (e.g., PdCl₂, PtCl₂, Cu(OAc)₂)

  • This compound

  • A suitable solvent (e.g., ethanol, methanol, acetonitrile, water)

  • A base (optional, e.g., sodium acetate, triethylamine)

Procedure:

  • Dissolve the metal(II) salt in the chosen solvent. Gentle heating may be required.

  • In a separate flask, dissolve this compound in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand should be carefully controlled (e.g., 1:2 for a square planar M(L)₂ complex).

  • If the formation of an oximato complex is desired, a base can be added to deprotonate the oxime's hydroxyl group.

  • The reaction mixture is typically stirred for several hours at room temperature or under reflux.

  • The formation of a precipitate may indicate the formation of the complex.

  • The solid product can be collected by filtration, washed with the solvent and a non-polar solvent (e.g., diethyl ether), and dried in a desiccator.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Synthesis_of_Metal_Complex Metal Salt Metal Salt Reaction Reaction Metal Salt->Reaction This compound This compound This compound->Reaction Solvent Solvent Solvent->Reaction Isolation Isolation Reaction->Isolation Stirring/Heating Metal Complex Metal Complex Isolation->Metal Complex Filtration/Crystallization

Caption: General workflow for the synthesis of a metal complex with this compound.

Characterization of this compound Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized metal complexes.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the oxime ligand to the metal center. Key vibrational bands to monitor include:

  • ν(O-H): The broad O-H stretching band of the free oxime (typically around 3300-3100 cm⁻¹) may disappear or shift upon coordination, especially in oximato complexes.

  • ν(C=N): The C=N stretching frequency (around 1650 cm⁻¹ in the free ligand) is expected to shift upon coordination. The direction of the shift can provide insights into the coordination mode (N- vs. O-coordination).

  • ν(N-O): The N-O stretching vibration (around 930-960 cm⁻¹) is also sensitive to coordination and can provide valuable structural information.

  • New bands: The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

  • ¹H NMR: The chemical shift of the hydroxyl proton (-OH) will be significantly affected upon coordination or deprotonation. The signals of the alkyl protons will also experience shifts due to the electronic effects of the metal center.

  • ¹³C NMR: The chemical shift of the carbon atom of the C=N group is particularly sensitive to coordination and can provide evidence for the formation of the complex.

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the metal complexes. The appearance of new absorption bands in the visible region, which are absent in the spectra of the free ligand and the metal salt, can be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. These data can provide information about the geometry of the coordination sphere.

Structural and Analytical Characterization

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, and the overall molecular geometry.

Elemental Analysis: Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized complexes and assessing their purity.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers (e.g., Cu(II), high-spin Fe(II)), magnetic susceptibility measurements can be used to determine the number of unpaired electrons and provide insights into the electronic structure and spin state of the metal ion.[3][4][5]

Quantitative Data for Analogous Ketoxime Complexes

The following tables summarize typical spectroscopic and structural data for metal complexes of simple ketoximes, which can be used as a reference for the characterization of this compound complexes.

Table 1: Selected IR Vibrational Frequencies (cm⁻¹) for Acetone Oxime and its Metal Complexes

Compoundν(O-H)ν(C=N)ν(N-O)M-N/M-O
Acetone Oxime~3200 (broad)~1665~940-
cis-[Pd(acetoxime)₂(H₂O)₂]²⁺~3400 (H₂O)ShiftedShifted~550 (Pd-N)
trans-[PtCl₂(acetoxime)₂]~3250ShiftedShifted~540 (Pt-N)

Data are generalized from typical values found in the literature for analogous systems.

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Palladium(II) Acetoxime Complex

ParameterValue
Pd-N Bond Length~2.0 - 2.1 Å
N-O Bond Length~1.3 - 1.4 Å
C=N Bond Length~1.2 - 1.3 Å
N-Pd-N Bond Angle~90° (for cis) / ~180° (for trans)
C-N-O Bond Angle~110 - 115°

Data are based on typical values for square planar palladium(II) oxime complexes.

Potential Applications

Complexes of this compound and related ketoximes have potential applications in several areas:

  • Catalysis: Oxime-metal complexes can act as catalysts in various organic transformations, such as cross-coupling reactions and oxidations.[6]

  • Materials Science: The ability of oximato ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.

  • Drug Development: Platinum complexes with oxime ligands have been investigated for their potential antitumor activities. The ligand structure can be modified to tune the biological activity of the complex.

Applications This compound Complexes This compound Complexes Catalysis Catalysis This compound Complexes->Catalysis Materials Science Materials Science This compound Complexes->Materials Science Drug Development Drug Development This compound Complexes->Drug Development Cross-Coupling Reactions Cross-Coupling Reactions Catalysis->Cross-Coupling Reactions Oxidation Reactions Oxidation Reactions Catalysis->Oxidation Reactions Coordination Polymers Coordination Polymers Materials Science->Coordination Polymers Metal-Organic Frameworks Metal-Organic Frameworks Materials Science->Metal-Organic Frameworks Antitumor Agents Antitumor Agents Drug Development->Antitumor Agents

References

Application Note: Laboratory-Scale Synthesis of 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of 2-pentanone oxime, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary methods outlined are the classical condensation reaction with hydroxylamine (B1172632) hydrochloride and a modern, solvent-assisted mechanochemical approach. An alternative industrial ammoxidation process is also summarized.

Introduction

Oximes are a class of organic compounds formed by the reaction of an aldehyde or a ketone with hydroxylamine.[3] this compound (also known as methyl propyl ketoxime) is a ketoxime that serves as a precursor in various organic syntheses.[1] The protocols herein describe its preparation from 2-pentanone. The most common laboratory method involves the condensation reaction between 2-pentanone and hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.[4][5]

Physicochemical Data of this compound

The key physical and chemical properties of the target compound are summarized below for reference.

PropertyValueReference
Molecular FormulaC₅H₁₁NO[1][6]
Molecular Weight101.15 g/mol [1][7]
AppearanceColorless to pale yellow liquid[1]
Boiling Point168 °C (441.15 K)[6]
Density0.89 g/cm³[6]
Water Solubility12.16 g/L (at 40 °C)[8]
logP (octanol/water)1.637[9]

Experimental Protocols

Protocol 1: Synthesis via Reaction with Hydroxylamine Hydrochloride and Base

This protocol is a standard laboratory method for preparing ketoximes. It involves the reaction of 2-pentanone with hydroxylamine hydrochloride, using a base to neutralize the acid formed during the reaction.

Materials and Reagents:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)[5][10]

  • Ethanol or Methanol[10]

  • Deionized water

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 molar equivalents) in a minimal amount of water/ethanol solvent mixture.[11]

  • Addition of Ketone: Add 2-pentanone (1.0 molar equivalent) to the stirring solution.

  • Base Addition: Slowly add a solution of sodium hydroxide or sodium carbonate (1.2 molar equivalents) in water to the reaction mixture.[5] The base neutralizes the hydrochloric acid liberated from the hydroxylamine salt.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-80 °C) and maintain for 1-3 hours.[10] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water to remove any remaining inorganic salts, followed by a wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be purified further by vacuum distillation if required.[12]

Protocol 2: Solvent-Assisted Mechanochemical Synthesis

This method offers a greener and more rapid alternative, minimizing solvent usage.[4][13]

Materials and Reagents:

  • 2-Pentanone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium hydroxide, crushed (1.2 mmol)[4]

  • Methanol (B129727) (approx. 0.2-0.4 mL)

  • Mortar and pestle

Procedure:

  • Initial Grinding: In a mortar, combine 2-pentanone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) and grind them together with a pestle.[4]

  • Base Addition: Add crushed sodium hydroxide (1.2 mmol) to the mixture. Add 0.1-0.2 mL of methanol and continue to grind for 2 minutes at room temperature.[4]

  • Resting Period: Allow the reaction mixture to stand for 5 minutes.[4]

  • Final Grinding: Add another 0.1-0.2 mL of methanol and grind for an additional 2 minutes.[4] Monitor the reaction completion by TLC.

  • Work-up: Wash the resulting crude mixture with water to remove inorganic salts (NaCl and excess NaOH). The product, being an oily liquid, can be separated from the aqueous layer. Air-dry the product.[4]

Data Summary

The following table compares the different synthesis routes for this compound, highlighting the key reagents and reported outcomes.

MethodKey ReagentsTypical ConditionsReported Yield / PurityReference
Classical (Protocol 1) 2-Pentanone, NH₂OH·HCl, Base (e.g., NaOH, Na₂CO₃), Alkanol/WaterReflux (65-110 °C), 1-3 hGood yields are generally achieved for unhindered ketones.[5][10]
Mechanochemical (Protocol 2) 2-Pentanone, NH₂OH·HCl, NaOH, Methanol (catalytic amount)Mortar & Pestle, Room Temp, ~10 minHigh conversion confirmed by ¹H NMR.[4]
Ammoxidation 2-Pentanone, H₂O₂, NH₃·H₂O, F-Ts-1 CatalystClosed system, 40-100 °C, 3-6 h71.6% - 89.8% Yield, >99% Purity[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the classical synthesis of this compound.

Synthesis_Workflow Workflow for this compound Synthesis Pentanone 2-Pentanone Reaction 1. Mix & Reflux (65-80 °C, 1-3h) Pentanone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (Ethanol/Water) Solvent->Reaction Workup 2. Cool & Extract with Organic Solvent Reaction->Workup Reaction Mixture Wash 3. Wash Organic Layer (Water, Brine) Workup->Wash Organic Layer Dry 4. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Wash->Dry CrudeProduct Crude Product Dry->CrudeProduct FinalProduct Pure 2-Pentanone Oxime CrudeProduct->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • 2-pentanone is a flammable liquid.

  • Hydroxylamine hydrochloride and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • This compound may cause skin and eye irritation.[1] Handle with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note: Quantitative Analysis of 2-Pentanone Oxime in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pentanone oxime is utilized as an effective anti-skinning agent in a variety of coating formulations, including alkyd and epoxy resins, primers, lacquers, and varnishes.[1] Its primary function is to prevent the formation of a solid skin on the surface of the coating during storage and application. Monitoring the concentration of this compound is crucial for ensuring product quality, performance, and for understanding its release characteristics, especially in the context of workplace safety and environmental regulations. This application note provides a detailed protocol for the quantitative analysis of this compound in liquid coating formulations using gas chromatography with flame ionization detection (GC-FID).

Principle

This method involves the extraction of this compound from the coating matrix using a suitable solvent, followed by direct injection of the extract into a gas chromatograph. The separation of this compound from other volatile components of the coating is achieved on a capillary column, and its concentration is determined using a flame ionization detector (FID). An internal standard is used to improve the accuracy and precision of the quantification.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (HPLC grade)

  • Standards: this compound (≥98% purity), Internal Standard (IS): Dicyclohexylamine (B1670486) (≥99% purity)

  • Coating Samples: Various paint and varnish formulations containing this compound.

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Autosampler

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Stock Internal Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of dicyclohexylamine into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with methanol in volumetric flasks. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Add a constant concentration of the internal standard (e.g., 20 µg/mL) to each calibration standard.

3. Sample Preparation

  • Accurately weigh approximately 1 g of the coating sample into a 10 mL volumetric flask.

  • Add 5 mL of dichloromethane, cap the flask, and vortex for 1 minute to dissolve the coating resin.

  • Add the internal standard solution to achieve a final concentration similar to that in the calibration standards.

  • Dilute to the mark with methanol and mix thoroughly.

  • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate any precipitated solids.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

4. GC-FID Analysis

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • Detector Temperature: 280 °C

    • Detector Gases: Hydrogen and Air (at manufacturer's recommended flow rates)

5. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the prepared sample solutions from the calibration curve.

  • Calculate the concentration of this compound in the original coating sample using the following formula:

    Concentration (µg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL)

    • V = Final volume of the sample preparation (mL)

    • W = Weight of the coating sample (g)

Data Presentation

Table 1: GC-FID Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%

Table 2: Quantitative Analysis of this compound in Commercial Coating Samples

Sample IDCoating TypeThis compound Concentration (µg/g)% w/w
C-001Alkyd Primer28500.285
C-002Epoxy Varnish42100.421
C-003Polyurethane Lacquer35600.356

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification sample Weigh Coating Sample dissolve Dissolve in Dichloromethane sample->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute with Methanol add_is->dilute centrifuge Centrifuge dilute->centrifuge filter Filter centrifuge->filter gc_vial Transfer to GC Vial filter->gc_vial injection Inject Sample/Standard gc_vial->injection stock_std Prepare Stock Standard cal_std Prepare Calibration Standards stock_std->cal_std stock_is Prepare Stock Internal Standard stock_is->cal_std cal_std->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The described GC-FID method provides a reliable and robust approach for the quantitative determination of this compound in various coating formulations. The sample preparation is straightforward, and the analytical method demonstrates good linearity, precision, and accuracy. This protocol is suitable for quality control during the manufacturing of coatings and for research purposes in the development of new formulations. The use of an internal standard ensures the reliability of the results by compensating for variations in sample injection and matrix effects.

References

Application Notes and Protocols: 2-Pentanone Oxime as a Blocking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-pentanone oxime as a blocking agent for isocyanates in polymer chemistry. This document includes detailed experimental protocols, comparative data, and visualizations to guide researchers in the application of this versatile compound. This compound serves as a valuable alternative to more traditional blocking agents like methyl ethyl ketoxime (MEKO), offering comparable or superior performance in various applications, including coatings, adhesives, and sealants.[1]

Introduction

Blocked isocyanates are essential components in many polymer formulations, enabling one-component (1K) systems with long shelf stability at ambient temperatures. The blocking agent temporarily protects the highly reactive isocyanate group, preventing premature reactions. Upon heating, the blocking agent is released, regenerating the isocyanate functionality, which then reacts with a co-reactant (e.g., a polyol) to form a crosslinked polymer network.

This compound has emerged as a promising blocking agent due to its favorable deblocking characteristics and performance properties. It is particularly noted for its effectiveness as an anti-skinning agent in air-drying alkyd paints.[1]

Data Presentation

The selection of a blocking agent is primarily dictated by its deblocking temperature, which determines the curing conditions of the final formulation. The following table summarizes the deblocking temperatures of isocyanates blocked with this compound and other structurally related oximes, as determined by Differential Scanning Calorimetry (DSC).

Blocking AgentIsocyanateDeblocking Temperature (°C)Reference
This compoundDesmodur® Ultra N 3300130-140WO2023148675A1
4-Methylpentane-2-one OximeDesmodur® Ultra N 3300135-145WO2023148675A1
5-Methyl-3-heptanone OximeDesmodur® Ultra N 3300140-150WO2023148675A1
Methyl Ethyl Ketoxime (MEKO)Not specified~135Wikipedia[2]

Note: Deblocking temperatures can be influenced by the specific isocyanate used, the presence of catalysts, and the analytical method employed. The data for MEKO is from a general source and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Blocked Polyisocyanate

This protocol is a general procedure adapted from patent literature for the synthesis of a this compound blocked polyisocyanate.[3]

Materials:

  • Polyisocyanate (e.g., Desmodur® N 3300, aliphatic polyisocyanate based on hexamethylene diisocyanate)

  • This compound

  • Methoxy (B1213986) polyethylene (B3416737) glycol (e.g., Methoxy PEG 750)

  • Tetraethylene glycol

  • Nitrogen gas

  • Reaction flask with stirrer, thermometer, and condenser

Procedure:

  • In a reaction flask under a nitrogen atmosphere, charge the polyisocyanate and methoxy polyethylene glycol.

  • Heat the mixture to 80°C with stirring and maintain for approximately one hour. The progress of the reaction can be monitored by titrating the free NCO content.

  • Cool the reaction mixture to 70°C.

  • Slowly add this compound dropwise over 20 minutes, ensuring the temperature is maintained between 70°C and 75°C.

  • After the addition is complete, continue stirring and monitor the decrease in free NCO groups by titration.

  • Once the desired level of blocking is achieved, add tetraethylene glycol to react with the remaining free NCO groups.

  • Continue the reaction until no free NCO groups are detectable by FTIR spectroscopy (disappearance of the peak around 2270 cm⁻¹).

  • Cool the resulting blocked polyisocyanate to room temperature.

Protocol 2: Thermal Analysis of Deblocking Temperature using DSC

This protocol outlines the determination of the deblocking temperature of a this compound blocked isocyanate using Differential Scanning Calorimetry (DSC).

Materials:

  • This compound blocked polyisocyanate sample

  • DSC instrument

  • Aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the blocked polyisocyanate sample into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected deblocking temperature (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The deblocking temperature is determined as the onset or peak temperature of the endothermic event corresponding to the dissociation of the blocking agent.

Visualizations

The following diagrams illustrate key processes and relationships in the use of this compound as a blocking agent.

Experimental_Workflow cluster_synthesis Synthesis of Blocked Isocyanate cluster_curing Curing Process A 1. React Polyisocyanate with Methoxy PEG B 2. Add this compound at 70-75°C A->B Partial Blocking C 3. Monitor NCO Content B->C D 4. Add Chain Extender (e.g., Tetraethylene Glycol) C->D Desired Blocking Level Achieved E 5. Final Product: Blocked Polyisocyanate D->E F Blocked Polyisocyanate + Polyol (1K System) G Heat Application (Deblocking Temperature) F->G H Release of This compound G->H I Regenerated Isocyanate Reacts with Polyol G->I J Crosslinked Polyurethane Network I->J Deblocking_Temperature_Comparison node_2PO This compound (130-140°C) node_4MPO 4-Methylpentane-2-one Oxime (135-145°C) node_5MHO 5-Methyl-3-heptanone Oxime (140-150°C) label_increase Increasing Deblocking Temperature →

References

Application Notes and Protocols for Environmental Analysis of 2-Pentanone Oxime in Workplace Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanone oxime is a chemical compound that may be present in various industrial settings. Monitoring its concentration in workplace air is crucial for ensuring worker safety and compliance with occupational health standards. These application notes provide a comprehensive overview of the analytical methods for the environmental analysis of this compound, its potential health effects, and protocols for its determination in workplace air. Although specific occupational exposure limits for this compound have not been established by major regulatory bodies, this document provides guidance based on available data for related compounds and general industrial hygiene practices.

Health Hazard Information

While specific toxicological data for this compound is limited, information from safety data sheets and assessments of structurally similar compounds, such as 2-butanone (B6335102) oxime (MEKO), can provide insights into its potential health hazards.

Summary of Potential Health Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Skin Contact: May cause skin irritation.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation. At high concentrations, it may lead to narcotic effects.

Due to the lack of established Occupational Exposure Limits (OELs) for this compound, a conservative approach to exposure control is recommended. In the absence of specific limits, it is prudent to maintain workplace concentrations as low as reasonably practicable.

Quantitative Data Summary

The following tables summarize the key quantitative data for the analytical method used to determine this compound in workplace air. This method has been validated for the determination of several ketoximes, including this compound.

Table 1: Analytical Method Performance for this compound

ParameterValueReference
Limit of Quantification (LOQ)0.05 mg/m³ (for a 40 L air sample)
Mean Recovery84% - 93%
Expanded Uncertainty17% - 23%

Table 2: Recommended Sampling Parameters

ParameterValueReference
Sorbent TubeChromosorb 106
Air Sample Volume40 L
Flow Rate0.333 L/min (for a 2-hour sample)

Experimental Protocols

A validated method for the determination of this compound in workplace air involves sampling using a solid sorbent tube, followed by solvent desorption and analysis by gas chromatography.

Protocol 1: Air Sampling

Objective: To collect a representative sample of workplace air containing this compound.

Materials:

  • Sorbent tube containing Chromosorb 106

  • Personal sampling pump calibrated to the desired flow rate

  • Tubing to connect the pump and sorbent tube

  • Tube holder

Procedure:

  • Calibrate a personal sampling pump to a flow rate of approximately 0.333 L/min.

  • Break the ends of a Chromosorb 106 sorbent tube immediately before sampling.

  • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

  • Place the sorbent tube in the breathing zone of the worker.

  • Activate the pump and sample for a period of 2 hours to obtain a total sample volume of 40 L.

  • After sampling, turn off the pump and record the sampling time.

  • Remove the sorbent tube and cap both ends securely.

  • Label the tube with a unique sample identifier, date, and sampling duration.

  • Store the sample at a low temperature until analysis.

  • Submit a blank sorbent tube that has been handled in the same manner as the samples but with no air drawn through it.

Protocol 2: Sample Preparation and Analysis

Objective: To extract this compound from the sorbent tube and quantify its concentration using gas chromatography.

Materials:

  • Methanol (B129727) (desorption solvent)

  • 2 mL vials with caps

  • Pipettes

  • Gas chromatograph with a nitrogen-selective detector (GC-NSD)

  • Analytical column suitable for the separation of ketoximes

Procedure:

  • Desorption:

    • Carefully open the sorbent tube and transfer the Chromosorb 106 to a 2 mL vial.

    • Add 1 mL of methanol to the vial.

    • Cap the vial and gently agitate for 30 minutes to ensure complete desorption of the analyte.

  • Gas Chromatography Analysis:

    • Set up the GC-NSD with the appropriate analytical parameters (e.g., column type, temperature program, carrier gas flow rate, and detector settings).

    • Inject an aliquot of the desorbed sample solution into the GC.

    • Record the resulting chromatogram.

  • Quantification:

    • Prepare a series of calibration standards of this compound in methanol covering the expected concentration range of the samples.

    • Analyze the calibration standards using the same GC-NSD method.

    • Create a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the mass of this compound in the sample and, using the sampled air volume, determine the concentration in the workplace air (mg/m³).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the environmental analysis of this compound in workplace air.

G cluster_sampling Air Sampling cluster_preparation Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Pump Calibrated Personal Sampling Pump SorbentTube Chromosorb 106 Sorbent Tube Pump->SorbentTube Connect Sampling Sample Collection in Breathing Zone SorbentTube->Sampling Desorption Desorption with Methanol Sampling->Desorption Transport to Lab Filtration Filtration (if necessary) Desorption->Filtration GC_NSD Gas Chromatography with Nitrogen-Selective Detector (GC-NSD) Filtration->GC_NSD Inject Sample Quantification Quantification against Calibration Standards GC_NSD->Quantification Calculation Calculate Air Concentration (mg/m³) Quantification->Calculation Report Generate Analysis Report Calculation->Report

Caption: Experimental workflow for this compound analysis.

Logical Relationship: Exposure Monitoring and Control

This diagram outlines the logical relationship between identifying a potential hazard, conducting an environmental analysis, and implementing control measures to ensure workplace safety.

G Hazard Potential Hazard: This compound in Workplace Air RiskAssessment Risk Assessment Hazard->RiskAssessment ExposureMonitoring Workplace Air Monitoring (as per protocol) RiskAssessment->ExposureMonitoring Analysis Sample Analysis (GC-NSD) ExposureMonitoring->Analysis Results Compare Results to Occupational Exposure Limits (or internal action levels) Analysis->Results ControlMeasures Implement/Verify Control Measures Results->ControlMeasures If exposure is significant SafeWorkplace Safe Workplace Environment Results->SafeWorkplace If exposure is acceptable ControlMeasures->RiskAssessment Re-evaluate ControlMeasures->SafeWorkplace

Caption: Logic diagram for workplace exposure management.

References

Troubleshooting & Optimization

Technical Support Center: 2-Pentanone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-pentanone oxime. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a condensation reaction between 2-pentanone (a ketone) and hydroxylamine (B1172632) (NH₂OH). The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-pentanone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime.[1] For practical laboratory and industrial applications, the more stable salt form, hydroxylamine hydrochloride (NH₂OH·HCl), is commonly used. A base is then added to the reaction mixture to liberate the free hydroxylamine in situ.[1]

Q2: Which factors are most critical for maximizing the yield of this compound?

A2: Several factors significantly influence the final yield of the reaction:

  • pH of the Reaction Medium: The rate of an oximation reaction is highly dependent on pH. The medium needs to be acidic enough to protonate the carbonyl group, which makes it more susceptible to nucleophilic attack. However, if the medium is too acidic, the hydroxylamine will be fully protonated, rendering it non-nucleophilic.[2]

  • Stoichiometry (Molar Ratio): The molar ratio of hydroxylamine to 2-pentanone is crucial. Employing a slight excess of hydroxylamine can help drive the reaction towards completion.[2]

  • Temperature: While higher temperatures can accelerate the reaction rate, they may also lead to the decomposition of hydroxylamine or the oxime product.[2] Careful temperature control is therefore essential.

  • Purity of Reagents: The use of impure starting materials, such as contaminated or degraded 2-pentanone or hydroxylamine hydrochloride, is a common reason for low yields.[2] It is important to use fresh or purified reagents.

Q3: What are the common side reactions and impurities I should be aware of?

A3: A significant side reaction to consider is the Beckmann rearrangement, which can convert the oxime into an amide, particularly under acidic conditions.[1] To minimize this, it's important to maintain a neutral or slightly basic pH.[1] Impurities can also arise from unreacted starting materials or byproducts from the degradation of reagents.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The reaction requires a specific pH range to proceed efficiently. If the solution is too acidic, the hydroxylamine is protonated and non-nucleophilic. If it's too basic, the carbonyl group is not sufficiently activated.[2]Carefully buffer the reaction or add a base (e.g., sodium carbonate, sodium acetate) to adjust the pH. A final pH of 6-12 is often preferred for ketones.[2]
Incorrect Temperature: Excessive heat can lead to the decomposition of hydroxylamine, while insufficient heat can result in a slow or incomplete reaction.[2]Maintain the recommended temperature for your specific protocol. Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal reaction time at a given temperature.[2]
Impure Reagents: Contaminated or degraded 2-pentanone or hydroxylamine hydrochloride can lead to side reactions and lower yields.[2]Use freshly opened or purified reagents. Ensure that the reagents are stored in a desiccator to prevent moisture absorption, as hydroxylamine hydrochloride is hygroscopic.[2]
Formation of Multiple Products Side Reactions: The Beckmann rearrangement is a common side reaction under acidic conditions.[1]Carefully control the pH of the reaction mixture, aiming for neutral or slightly basic conditions to suppress the rearrangement.[1]
Difficult Product Isolation Product Loss During Work-up: Significant product loss can occur during transfers, extractions, and drying steps.[2]Handle the product carefully during work-up procedures. Ensure efficient extraction and minimize transfers.
Incomplete Drying: The presence of water in the final product can be due to incomplete drying of the crude product or solvents.[3]Dry the crude product over an appropriate drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before purification.[3]
Decomposition During Purification: The oxime may be sensitive to heat during distillation or unstable on the stationary phase during chromatography.[3]Use vacuum distillation to lower the boiling point and reduce thermal stress. For chromatography, consider using a neutral stationary phase like deactivated silica (B1680970) gel or alumina.[3]

Experimental Protocols & Data

Generalized Experimental Workflow for Oxime Synthesis

A general workflow for the synthesis of oximes involves the reaction of a carbonyl compound with hydroxylamine, often in the presence of a catalyst or a specific solvent system.[4]

experimental_workflow reagents Combine 2-Pentanone, Hydroxylamine Hydrochloride, and Base/Solvent reaction Reaction Mixture (Controlled Temperature and pH) reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying purification Purification (e.g., Distillation, Chromatography) drying->purification product Pure this compound purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

Comparative Yield Data for Oxime Synthesis Methods

Different synthetic methods can significantly impact the yield and reaction time. The following table summarizes yields for various methods, providing a basis for comparison.

Carbonyl CompoundMethodCatalyst/Solvent/Energy SourceTimeYield (%)
4-NitrobenzaldehydeUltrasound-assistedK₂CO₃ / Water-Ethanol1 min95
4-NitrobenzaldehydeMicrowave-assistedNa₂CO₃ / Solvent-free5 min100 (conversion)
4-NitrobenzaldehydeCatalyst-freeMineral Water10 min99
4-NitrobenzaldehydeGrindstone ChemistryBi₂O₃ / Solvent-free1.5 min98
BenzaldehydeUltrasound-assistedK₂CO₃ / Water-EthanolImmediate94
BenzaldehydeMicrowave-assistedSilica gel / Solvent-free1 min96
BenzaldehydeGrindstone ChemistryBi₂O₃ / Solvent-free1.5 min96

Table adapted from a comparative analysis of green synthesis methods for oximes.[4]

Ammoxidation Method for this compound Synthesis

A patented method describes the synthesis of this compound via an ammoxidation reaction. This method boasts high yields and a simple process.

Reaction Conditions and Yields from Patent Data:

ExampleCatalystTemperature (°C)Reaction Time (hours)Yield (%)
1F-Ti-MOR--95.4
2F-Ti-MWW--92.5
12F-Ti-MOR40-71.6

Data extracted from a patent on the synthesis of this compound.[5] The patent indicates that the reaction temperature is between 40-100°C and the reaction time is 3-6 hours.[5]

Logical Relationship of Factors Affecting Yield

The interplay between various reaction parameters is critical for optimizing the yield.

yield_factors Yield High Yield SideReactions Minimal Side Reactions Yield->SideReactions pH Optimal pH (Neutral/Slightly Basic) pH->Yield Beckmann Beckmann Rearrangement pH->Beckmann prevents Temp Controlled Temperature Temp->Yield Purity High Reagent Purity Purity->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield SideReactions->Beckmann e.g.

Caption: Key factors influencing the yield of this compound synthesis.

References

Side reactions and byproduct formation in 2-Pentanone oxime production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pentanone oxime.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing this compound?

A1: There are two main industrial routes for the synthesis of this compound:

  • Hydroxylamine (B1172632) Reaction: This is the classic and most common laboratory method. It involves the condensation reaction of 2-pentanone with hydroxylamine, typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl). A base, such as sodium acetate (B1210297) or sodium carbonate, is added to neutralize the liberated HCl and free the hydroxylamine to react with the ketone.

  • Ammoxidation: This method involves the reaction of 2-pentanone with ammonia (B1221849) and an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. Titanium silicalite molecular sieves (e.g., TS-1) are often used as catalysts for this process. This method is considered a greener alternative due to higher atom economy and avoidance of corrosive reagents.[1]

Q2: What is the most significant side reaction to be aware of during this compound synthesis?

A2: The most critical side reaction is the Beckmann rearrangement , especially if the reaction is conducted under acidic conditions. This acid-catalyzed rearrangement converts the this compound into N-substituted amides.[2][3][4][5] Specifically, for this compound, two possible amide products can be formed depending on which alkyl group (methyl or propyl) migrates.

Q3: Can this compound revert to 2-pentanone during the workup?

A3: Yes, oximes can undergo hydrolysis back to the parent ketone and hydroxylamine, particularly in the presence of strong acids and water.[6] It is crucial to control the pH during the workup and extraction phases to minimize this reverse reaction.

Q4: Are there any other significant byproducts I should be aware of?

A4: Besides the Beckmann rearrangement products, you might encounter:

  • Beckmann fragmentation products: This is a competing reaction to the Beckmann rearrangement and can lead to the formation of nitriles.[3]

  • Unreacted starting materials: Incomplete conversion will result in the presence of 2-pentanone in your final product.

  • Geometric isomers (E/Z): this compound can exist as (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions and can, in turn, affect the outcome of subsequent reactions like the Beckmann rearrangement.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of this compound 1. Incorrect pH: The reaction is pH-sensitive. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If too basic, the ketone may undergo side reactions. 2. Decomposition of Hydroxylamine: Hydroxylamine and its salts can be unstable, especially at elevated temperatures. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Optimize pH: For the hydroxylamine hydrochloride method, ensure a suitable base (e.g., sodium acetate, sodium carbonate) is used to maintain a weakly acidic to neutral pH. Monitor the pH throughout the reaction. 2. Control Temperature: Avoid excessive heat. For the classical hydroxylamine method, a gentle warming to 40-60°C is often sufficient. Use fresh hydroxylamine hydrochloride. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 2-pentanone starting material.
Presence of Amide Impurities in the Product Beckmann Rearrangement: This is likely occurring due to acidic conditions, either during the primary reaction or the workup.1. Strict pH Control: Avoid strong acids. Use a buffered system or a mild base for the oximation reaction. 2. Neutralize Promptly: During the workup, neutralize any acidic streams promptly with a mild base like sodium bicarbonate solution before extraction and concentration.
Product is Contaminated with 2-Pentanone 1. Incomplete Reaction: See "Low or No Yield". 2. Hydrolysis of Oxime: The oxime may be hydrolyzing back to the ketone during an acidic workup.1. Drive the Reaction to Completion: Consider a slight excess of hydroxylamine and allow for sufficient reaction time. 2. Avoid Acidic Workup: Keep the pH neutral or slightly basic during extraction and washing steps.
Formation of Nitrile Byproducts Beckmann Fragmentation: This side reaction competes with the Beckmann rearrangement and is favored under certain acidic conditions.Optimize Acid Catalyst and Conditions: If an acidic catalyst is necessary for a subsequent step, carefully select the catalyst and reaction conditions to favor the desired rearrangement over fragmentation. Often, milder Lewis acids can be more selective.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterHydroxylamine MethodAmmoxidation Method
Reactants 2-Pentanone, Hydroxylamine Hydrochloride, Base (e.g., Sodium Acetate)2-Pentanone, Hydrogen Peroxide, Ammonia
Catalyst None required, but can be catalyzed by weak acids/bases.Fluorine-modified Titanium Silicalite Molecular Sieve (e.g., F-Ti-MOR)[1]
Typical Reaction Temperature 25 - 70 °C40 - 100 °C[1]
Typical Reaction Time 1 - 4 hours3 - 6 hours[1]
Reported Yield Generally high, often >90% on a lab scale.Up to 95.4%[1]
Reported Purity Dependent on purification.Up to 99%[1]
Key Advantages Simple procedure, readily available reagents."Green" process, high purity product.
Key Disadvantages Use of corrosive hydroxylamine hydrochloride, potential for salt waste.Requires specialized catalyst and handling of hydrogen peroxide.

Table 2: Quantitative Data for Ammoxidation Synthesis of this compound[1]

CatalystReaction Time (h)Reaction Temperature (°C)Yield (%)Purity (%)
F-Ti-MOR58095.499
F-Ti-MWW58092.599
F-Ts-158089.899
Ti-MOR (unmodified)58078.599
Ti-MWW (unmodified)58068.199
Ts-1 (unmodified)58068.895.8

Experimental Protocols

Protocol 1: Synthesis of this compound via the Hydroxylamine Method

This protocol is adapted from standard organic synthesis procedures for oxime formation.

Materials:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol (B145695)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • To this solution, add ethanol as a co-solvent, followed by the dropwise addition of 2-pentanone (1.0 equivalent).

  • Gently heat the reaction mixture to 50-60°C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the 2-pentanone spot is no longer visible.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of this compound via the Ammoxidation Method

This protocol is based on the process described in patent CN110981750A.[1]

Materials:

  • 2-Pentanone

  • Hydrogen peroxide (30% solution)

  • Aqueous ammonia

  • Fluorine-modified titanium silicalite molecular sieve catalyst (e.g., F-Ti-MOR)

  • Anhydrous sodium sulfate

Procedure:

  • In a closed reaction vessel (e.g., a pressure reactor), charge 2-pentanone, aqueous ammonia, and the fluorine-modified titanium silicalite molecular sieve catalyst.

  • Seal the vessel and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Slowly add the hydrogen peroxide solution to the reaction mixture over a period of time.

  • Maintain the reaction at the set temperature for 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The pure this compound is obtained by distillation under reduced pressure.

Visualizations

Main_Reaction_Pathway ketone 2-Pentanone oxime This compound ketone->oxime + Hydroxylamine hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) water Water

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions oxime This compound rearrangement Beckmann Rearrangement (Amide Byproducts) oxime->rearrangement Strong Acid fragmentation Beckmann Fragmentation (Nitrile Byproducts) oxime->fragmentation Acid, specific conditions hydrolysis Hydrolysis (Reversion to 2-Pentanone) oxime->hydrolysis Acid, H₂O acid Acid Catalyst (e.g., H⁺) water Water (H₂O)

Caption: Potential side reactions in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Unreacted 2-Pentanone (TLC/GC) start->check_sm sm_present Unreacted SM Present check_sm->sm_present Yes sm_absent SM Consumed check_sm->sm_absent No incomplete_rxn Incomplete Reaction: - Check reaction time/temp - Check pH - Check reagent quality sm_present->incomplete_rxn hydrolysis_issue Hydrolysis Occurring: - Ensure neutral/basic workup sm_present->hydrolysis_issue check_amide Check for Amide Impurities (IR/NMR) sm_absent->check_amide amide_present Amide Present check_amide->amide_present Yes amide_absent No Amide check_amide->amide_absent No beckmann_issue Beckmann Rearrangement: - Avoid acidic conditions - Use mild base amide_present->beckmann_issue other_issue Consider other issues: - Mechanical loss - Other side reactions amide_absent->other_issue

Caption: Troubleshooting workflow for this compound synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.

  • 2-Pentanone: This is a flammable liquid and can cause eye irritation. Keep away from ignition sources.[7]

  • Hydroxylamine Hydrochloride: This compound is corrosive and can be toxic if ingested. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent. Avoid contact with skin and eyes. It can cause severe burns.

  • Ammoxidation Reaction: This reaction should be conducted in a vessel designed to handle pressure, as gaseous byproducts may be formed.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

References

Technical Support Center: Optimizing Catalyst for 2-Pentanone Ammoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalysts for the ammoxidation of 2-pentanone. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of 2-pentanone ammoxidation? A1: The primary product of 2-pentanone ammoxidation is typically 2-pentanone oxime. This process can be a key step in the synthesis of various nitrogen-containing compounds. A method has been disclosed for synthesizing this compound from 2-pentanone using a fluorine-modified titanium-silicon molecular sieve catalyst.[1]

Q2: What are the common catalysts used for ketone ammoxidation? A2: Common catalysts for ammoxidation reactions, in general, are often mixed metal oxides. For the ammoxidation of alkenes, typical catalysts include oxides of vanadium and molybdenum.[2] For the specific ammoxidation of 2-pentanone to this compound, fluorine-modified titanium-silicon molecular sieves (e.g., Ti-MOR, Ti-MWW, TS-1) have been shown to be effective.[1] Additionally, copper-based systems, such as Copper Bromide (CuBr) with a 1,10-phenanthroline (B135089) (phen) ligand, have demonstrated high efficacy for the ammoxidation of cyclic ketones, which may offer insights for 2-pentanone.[3]

Q3: What are the typical reaction conditions for 2-pentanone ammoxidation? A3: Reaction conditions are catalyst-dependent. For a fluorine-modified titanium-silicon molecular sieve, typical conditions include a reaction temperature of 40-100 °C and a reaction time of 3-6 hours.[1] For copper-catalyzed ammoxidation of cyclic ketones, which may serve as a starting point, mild conditions such as 80 °C and 5 atm of O₂ have been used.[3]

Q4: What are the main byproducts or side reactions to consider? A4: In ammoxidation processes, byproducts can arise from partial oxidation or competing reactions.[2] For ketone ammoxidation, potential side reactions could include the formation of imines, secondary amines, or degradation products. The Norrish type II reaction, a photochemical intramolecular process, can lead to the cleavage of 2-pentanone into ethene and an enol, which could be a consideration under certain energy inputs.[4] In broader ammoxidation of hydrocarbons, byproducts like hydrogen cyanide and acrolein can occur.[2]

Troubleshooting Guide

Issue 1: Low Product Yield

  • Q: My this compound yield is lower than expected. What are the potential causes and solutions?

  • A: Low yield can stem from several factors:

    • Suboptimal Catalyst Loading: The amount of catalyst is crucial. For titanium-silicon molecular sieves, a catalyst loading of 5-20% of the mass of 2-pentanone is recommended.[1] Try varying the catalyst concentration within this range.

    • Incorrect Reagent Stoichiometry: The molar ratios of reactants are critical. Ensure the optimal ratio of 2-pentanone to ammonia (B1221849) and hydrogen peroxide is used. For example, a molar ratio of 2-pentanone to ammonia of 1:1.5-2.0 and a ratio of 2-pentanone to H₂O₂ of 1:1.2-1.8 has been reported as preferable.[1] In copper-based systems for related ketones, an excess of ligand can inhibit the reaction by forming inactive complexes.[3]

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. If using a titanium-silicon molecular sieve, ensure the reaction is run for at least 3-6 hours at 40-100 °C.[1] Consider incrementally increasing the reaction time or temperature and analyzing aliquots to track conversion.

    • Poor Catalyst Activity: The catalyst may be deactivated or inherently not active enough. See the "Catalyst Deactivation" section below.

Issue 2: Poor Selectivity

  • Q: I am observing multiple products and low selectivity towards this compound. How can I improve this?

  • A: Poor selectivity is often due to side reactions.

    • Reaction Temperature: High temperatures can promote undesired side reactions. Try lowering the reaction temperature to favor the desired pathway. Traditional ammoniation methods at high temperatures (200-350 °C) often suffer from low selectivity.[3]

    • Catalyst Structure: The nature of the active sites is key to selectivity. For propane (B168953) ammoxidation, it's known that specific crystalline phases (like the M1 phase in MoVNbTe catalysts) are responsible for high selectivity to the desired product.[5][6] While the catalyst is different, the principle holds. Ensure your catalyst is prepared correctly to expose the desired active sites. For titanium-silicon molecular sieves, the modification with fluorine is a key feature for its performance.[1]

    • Oxidant and Nitrogen Source: The choice and concentration of the oxidant (e.g., O₂, H₂O₂) and nitrogen source (e.g., aqueous ammonia) can influence selectivity. Ensure they are of appropriate purity and concentration.

Issue 3: Catalyst Deactivation

  • Q: The catalyst's performance degrades over time or upon recycling. What is causing this and how can it be prevented?

  • A: Catalyst deactivation is a common issue and can be caused by several mechanisms.[7]

    • Poisoning: Strong chemical interaction of impurities from the feed with active sites can poison the catalyst.[7] Ensure high purity of 2-pentanone, ammonia, and solvent.

    • Coking/Fouling: Deposition of carbonaceous materials (coke) or other residues on the catalyst surface can block active sites and pores.[7] This can sometimes be reversed by calcination (burning off the coke in air) between cycles, but the regeneration conditions must be carefully controlled to avoid thermal degradation.

    • Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause irreversible changes to the catalyst structure, such as the loss of surface area (sintering) or changes in the crystalline phase.[7] This leads to a permanent loss of active sites. Avoid exceeding the recommended temperature range for your catalyst.

    • Leaching: Active components of the catalyst may dissolve into the reaction medium. This is more common in liquid-phase reactions. If leaching is suspected, analysis of the post-reaction solution for catalyst components is necessary.

    • Structural Change: The oxidation state of the metal centers can change during the reaction, leading to less active or inactive species. For example, in some complex oxide catalysts, the irreversible transformation of Fe₂(MoO₄)₃ to FeMoO₄ can negatively affect activity and selectivity.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and performance data for the ammoxidation of ketones using different catalytic systems. This allows for a comparison of approaches, although reaction substrates differ.

ParameterSystem 1: 2-Pentanone to this compound[1]System 2: Cyclohexanone to Adiponitrile[3]
Substrate 2-PentanoneCyclohexanone
Catalyst Fluorine-modified TS-1 Molecular SieveCuBr with 1,10-phenanthroline (phen)
Catalyst Loading 15% of 2-pentanone mass0.5 equivalents (relative to substrate)
Nitrogen Source Aqueous AmmoniaSaturated Aqueous Ammonia
Oxidant H₂O₂O₂
Solvent Not specified, likely aqueousDMSO
Temperature 40 - 100 °C80 °C
Pressure Not specified (likely atmospheric)5 atm O₂
Time 3 - 6 hours12 hours
Product Yield 93.5%>99%
Product Purity 99%Not specified

Experimental Protocols

Protocol 1: Ammoxidation of 2-Pentanone using a Fluorine-Modified TS-1 Catalyst

This protocol is based on the process described in patent CN110981750A.[1]

  • Reactor Setup:

    • Equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.

    • Place the flask in a temperature-controlled heating mantle or oil bath.

  • Reaction Mixture Preparation:

    • Charge the flask with 2-pentanone.

    • Add the fluorine-modified TS-1 catalyst (e.g., 15 g of catalyst for 100 g of 2-pentanone).

    • Add aqueous ammonia. The molar ratio of 2-pentanone to ammonia should be between 1:1.5 and 1:2.0.

    • Begin stirring the mixture.

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

    • Slowly add hydrogen peroxide (H₂O₂) to the mixture. The molar ratio of 2-pentanone to H₂O₂ should be between 1:1.2 and 1:1.8.

    • Maintain the reaction at the set temperature under continuous stirring for 3 to 6 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., by GC-MS).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction solution to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel. The organic layer will separate from the aqueous layer.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the drying agent by filtration.

    • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Protocol 2: Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the reaction mixture to determine conversion and selectivity.[9]

  • Sample Preparation:

    • Take a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration appropriate for GC-MS analysis.

    • If desired, add an internal standard for quantitative analysis.

  • GC-MS Instrument Settings (Example):

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peaks corresponding to 2-pentanone, this compound, and any byproducts by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the conversion of 2-pentanone and the selectivity for this compound based on the peak areas from the gas chromatogram.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Pentanone 2-Pentanone Catalyst Active Site Pentanone->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst Oxidant Oxidant (H2O2 / O2) Oxidant->Catalyst Oxime This compound Catalyst->Oxime Water Water (H2O) Catalyst->Water

Caption: Simplified reaction pathway for the ammoxidation of 2-pentanone.

experimental_workflow start Start reactor_setup 1. Reactor Setup (Flask, Condenser, Stirrer) start->reactor_setup reagents 2. Add Reactants (2-Pentanone, Catalyst, Ammonia) reactor_setup->reagents reaction 3. Heat & Add Oxidant (e.g., 80°C, Add H2O2) reagents->reaction monitoring 4. Monitor Reaction (GC-MS Aliquots) reaction->monitoring cooldown 5. Cool to Room Temp. monitoring->cooldown filtration 6. Filter Catalyst cooldown->filtration extraction 7. Separate Organic Layer filtration->extraction drying 8. Dry with Na2SO4 extraction->drying purification 9. Purify Product (Distillation) drying->purification analysis 10. Final Product Analysis (Purity, Yield) purification->analysis end End analysis->end troubleshooting_tree issue Low Yield or Selectivity? check_yield Yield Issue? issue->check_yield Yes check_selectivity Selectivity Issue? issue->check_selectivity Yes check_conditions Check Reaction Conditions (Temp, Time, Pressure) check_yield->check_conditions check_ratios Verify Reagent Ratios (Substrate:Ammonia:Oxidant) check_yield->check_ratios check_catalyst_activity Assess Catalyst Activity (Deactivated? Poisoned?) check_yield->check_catalyst_activity lower_temp Lower Reaction Temperature check_selectivity->lower_temp verify_catalyst Verify Catalyst Structure (Correct Phase/Preparation) check_selectivity->verify_catalyst check_purity Check Reagent Purity check_selectivity->check_purity

References

Challenges in the scale-up of 2-Pentanone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pentanone oxime.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction pH: The reaction rate is highly dependent on pH. If the medium is too acidic, the hydroxylamine (B1172632) will be protonated and thus non-nucleophilic. Conversely, if the medium is too basic, the ketone's carbonyl group will not be sufficiently activated.[1]Maintain a pH in the optimal range for the specific protocol. For reactions involving hydroxylamine hydrochloride, the addition of a base like sodium acetate (B1210297) is crucial to liberate the free hydroxylamine.[2]
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-pentanone.[1] Consider extending the reaction time or moderately increasing the temperature, but be cautious as excessive heat can lead to the decomposition of hydroxylamine.[1]
Poor Quality of Reagents: The purity of 2-pentanone and hydroxylamine can significantly impact the reaction's success. Hydroxylamine hydrochloride is known to be hygroscopic and can degrade.[1]Use high-purity, freshly opened, or purified reagents. Ensure proper storage of hydroxylamine hydrochloride in a desiccator.[1]
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.A slight excess of hydroxylamine is often used to drive the reaction to completion.[1] For the ammoxidation method, the molar ratios of 2-pentanone to hydrogen peroxide and ammonia (B1221849) are critical for achieving high yields.[3]
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave unreacted 2-pentanone or hydroxylamine in the product.Ensure the reaction goes to completion by monitoring with TLC.[1] During work-up, ensure efficient extraction and washing to remove water-soluble starting materials. Purification by distillation is often effective.[3]
Formation of Side Products: Undesirable side reactions can lead to impurities that are difficult to separate from the desired product.Control reaction conditions such as temperature and pH to minimize side reactions.
Hydrolysis of the Oxime: The oxime product can be hydrolyzed back to the ketone, especially under acidic conditions during work-up.[2][4]Maintain neutral to slightly basic conditions during the work-up procedure. A wash with a dilute sodium bicarbonate solution can help neutralize any residual acid.[2]
Formation of an Amide Impurity Beckmann Rearrangement: Under strongly acidic conditions or at elevated temperatures, this compound can undergo a Beckmann rearrangement to form N-ethylpropanamide.[5][6][7]Avoid strongly acidic catalysts and high reaction temperatures.[2] If acidic conditions are required, they should be mild, and the temperature should be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the reaction of 2-pentanone with a hydroxylamine salt (such as hydroxylamine hydrochloride) and the ammoxidation of 2-pentanone.[3] The hydroxylamine method is a classic approach, while the ammoxidation process, which uses ammonia and an oxidizing agent like hydrogen peroxide with a catalyst, is a more modern and greener alternative.[3][8]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (2-pentanone), you can observe the disappearance of the ketone and the appearance of the oxime product spot.

Q3: What is the role of the catalyst in the ammoxidation of 2-pentanone?

A3: In the ammoxidation process, a catalyst, typically a titanium silicalite molecular sieve, is essential.[3] The catalyst facilitates the reaction between 2-pentanone, ammonia, and hydrogen peroxide, leading to the formation of the oxime. The choice of catalyst can significantly impact the reaction's yield and selectivity.[3]

Q4: How should I purify the synthesized this compound?

A4: The purification of this compound typically involves a work-up procedure followed by distillation. The work-up usually consists of separating the organic layer, washing it to remove impurities, and drying it over an anhydrous salt like sodium sulfate (B86663).[3] Subsequent purification is often achieved by reduced pressure distillation.[3]

Q5: What are the E/Z isomers of this compound, and do I need to separate them?

A5: Due to the carbon-nitrogen double bond, this compound can exist as two geometric isomers: (E)-2-pentanone oxime and (Z)-2-pentanone oxime. For many applications, the mixture of isomers is used directly. However, if a specific isomer is required, separation can be attempted using chromatographic techniques, though it can be challenging.

Data Presentation

Table 1: Effect of Catalyst on Ammoxidation of 2-Pentanone

CatalystYield (%)Purity (%)Reference
F-Ti-MOR95.499[3]
F-Ti-MWW92.599[3]
F-Ts-189.899[3]
Ti-MOR78.599[3]
Ti-MWW68.199[3]
Ts-168.895.8[3]

Table 2: Influence of Reaction Temperature on Ammoxidation with F-Ti-MOR Catalyst

Temperature (°C)Yield (%)Purity (%)Reference
4071.699[3]
6088.899[3]
Optimal Range40-100-[3]

Table 3: Recommended Molar Ratios for Ammoxidation

ReactantsMolar RatioPreferred RatioReference
2-Pentanone : H₂O₂1 : 1.0-2.01 : 1.2-1.8[3]
2-Pentanone : NH₃1 : 1.0-3.01 : 1.5-2.0[3]

Experimental Protocols

1. Synthesis of this compound via Ammoxidation

This protocol is adapted from a patented procedure for the synthesis of this compound.[3]

Materials:

  • 2-Pentanone

  • Ammonia solution (aqueous)

  • Hydrogen peroxide

  • Fluorine-modified titanium silicalite molecular sieve catalyst (e.g., F-Ti-MOR)

  • Anhydrous sodium sulfate

  • Suitable reaction vessel (closed system)

Procedure:

  • In a closed reaction vessel, combine 2-pentanone, ammonia solution, and the fluorine-modified titanium silicalite molecular sieve catalyst.

  • Heat the mixture to a temperature between 40-100°C.

  • Add hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed for 3-6 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst.

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

2. Synthesis of this compound using Hydroxylamine Hydrochloride

This is a general procedure adaptable for this compound synthesis.

Materials:

  • 2-Pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (or another suitable base)

  • Ethanol (B145695) (or another suitable solvent)

  • Water

  • Ethyl acetate (or another suitable extraction solvent)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-pentanone, hydroxylamine hydrochloride, and sodium acetate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for the required time, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine 2-Pentanone, Hydroxylamine HCl, and Base in Solvent reflux 2. Heat to Reflux reactants->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool evaporate 5. Remove Solvent cool->evaporate extract 6. Aqueous Work-up & Extraction evaporate->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate dry->concentrate distill 9. Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start 2-Pentanone + Hydroxylamine product This compound start->product Main Reaction (Controlled pH, Temp) side_product N-ethylpropanamide product->side_product Beckmann Rearrangement (Strong Acid, High Temp) hydrolysis_product 2-Pentanone product->hydrolysis_product Hydrolysis (Acidic Work-up)

Caption: Reaction pathway for this compound synthesis and potential side reactions.

References

Technical Support Center: Purification of Crude 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches yielded some useful physical properties of 2-pentanone oxime, including its boiling point at standard pressure (168 °C), which is crucial for planning distillation. However, specific data on its boiling point at various reduced pressures is still missing. This would be very helpful for optimizing vacuum distillation to prevent thermal decomposition.

I found a patent that describes a synthesis and purification process involving reduced pressure distillation to achieve 99% purity, which is a valuable piece of quantitative data. The patent also mentions drying the organic layer with anhydrous sodium sulfate (B86663) before distillation, a key step in the protocol.

Information on suitable recrystallization solvents and specific TLC solvent systems for this compound is still lacking. While general guidance on TLC solvent systems for polar compounds is available, specific recommendations for this compound would improve the troubleshooting guide.

I have enough information to start building the core of the technical support center, including the FAQs, troubleshooting for distillation and column chromatography, and a basic experimental protocol for distillation. I can also create the initial diagrams for the general purification workflow.

My next steps will be to try and find more specific information on recrystallization and TLC, and to look for data on the boiling points of potential impurities to better inform the distillation and chromatography protocols. I will also begin structuring the content and creating the diagrams based on the information gathered so far.I have gathered a good amount of information on the purification of this compound. I have details on distillation and column chromatography, including troubleshooting tips. I also found a patent mentioning recrystallization of other ketoximes using petroleum ether-acetone and another suggesting recrystallization from aqueous ethanol (B145695) for a similar oxime. Information on potential impurities (unreacted starting materials) is also available. I have some physical properties like the boiling point at atmospheric pressure.

However, I still lack specific quantitative data comparing the different purification methods for this compound in a structured format. I also don't have a specific recrystallization solvent system confirmed for this compound itself, although I have good leads. Finally, while I have general knowledge of TLC for polar compounds, a specific validated solvent system for this compound would be beneficial.

Given the information at hand, I can proceed with creating the technical support center content. I will structure the FAQs and troubleshooting guides, create the data tables with the available information (and note where data is lacking), and write the detailed experimental protocols based on the gathered procedures, adapting them for this compound where necessary. I will also create the required Graphviz diagrams. I believe I have enough information to fulfill the user's request without further searching.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude this compound. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities include unreacted 2-pentanone, excess hydroxylamine, and byproducts from side reactions. The synthesis of this compound is a condensation reaction between 2-pentanone and hydroxylamine; incomplete reactions can leave residual starting materials.[1]

Q3: Why is reduced pressure distillation preferred over simple distillation at atmospheric pressure?

A3: this compound has a relatively high boiling point at atmospheric pressure (approximately 168 °C).[2][3] Distillation at this temperature can lead to thermal decomposition of the oxime. Reduced pressure distillation lowers the boiling point, minimizing the risk of degradation and improving the purity of the final product.

Q4: How can I remove water from the crude product before purification?

A4: Water can be removed by drying the organic extract of the crude product over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, before proceeding with distillation or chromatography.[4]

Q5: Can this compound be purified by recrystallization?

A5: Yes, recrystallization can be an effective purification method. While specific solvent systems for this compound are not widely reported, solvent systems used for other ketoximes, such as petroleum ether-acetone or aqueous ethanol, may be adapted.[5][6] The ideal solvent should dissolve the oxime at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain in solution.

Troubleshooting Guides

Fractional Distillation under Reduced Pressure
Problem Potential Cause Suggested Solution
Low Recovery of Product The boiling point of the compound is higher than anticipated under the applied vacuum.Confirm the boiling point at the specific pressure using a nomograph or literature data. Ensure the vacuum system is properly sealed and the pump is functioning correctly to achieve the desired pressure.
The compound is co-distilling with a solvent or a more volatile impurity.Ensure all low-boiling solvents are removed before distillation. A preliminary simple distillation or rotary evaporation can be beneficial.
Thermal decomposition of the product.Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle is not set too high and that the distillation is performed as quickly as possible.
Product Contaminated with Impurities Inefficient fractional distillation column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to improve separation.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Bumping or Unstable Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Vacuum is fluctuating.Check for leaks in the distillation setup, including all joints and tubing.
Column Chromatography
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures of different polarities (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol) to achieve good separation between the product and impurity spots.
Column is overloaded with the crude sample.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Inappropriate stationary phase.While silica (B1680970) gel is common, consider using a different stationary phase like alumina (B75360) if separation on silica is poor.
Product Elutes Too Quickly or Too Slowly Solvent system is too polar or not polar enough.Adjust the polarity of the eluent. If the product elutes too quickly (high Rf), decrease the polarity. If it elutes too slowly (low Rf), increase the polarity.
Streaking or Tailing of the Product Band The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent. For example, if the compound is basic, adding a small amount of triethylamine (B128534) can reduce tailing on silica gel.
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the eluent and load it carefully onto the top of the column.

Data Presentation

Table 1: Physical Properties of 2-Pentanone and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
2-PentanoneC₅H₁₀O86.13102
This compoundC₅H₁₁NO101.15[7]168[2][3]

Table 2: Purity of this compound Achieved by Different Purification Techniques (Illustrative)

Purification MethodReported PurityKey ConsiderationsReference
Reduced Pressure Distillation>99%Requires careful control of vacuum and temperature to prevent decomposition. Pre-drying of the crude product is essential.[4]
Column ChromatographyHigh Purity (Specific percentage not cited)Dependent on the optimization of the stationary and mobile phases. TLC is crucial for developing the method.General laboratory practice
RecrystallizationHigh Purity (Specific percentage not cited)Relies on finding a suitable solvent system where the oxime has high solubility at elevated temperatures and low solubility at room temperature.[5][6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Drying the Crude Product:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Add anhydrous sodium sulfate, swirl, and let it stand for 15-20 minutes.

    • Filter the drying agent and wash it with a small amount of the solvent.

    • Remove the solvent using a rotary evaporator.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glass joints are properly sealed.

    • Place the dried crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation Process:

    • Begin stirring and gradually apply vacuum to the desired pressure.

    • Heat the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Monitor the temperature at the distillation head closely.

  • Analysis:

    • Analyze the collected fraction for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate).

    • Visualize the spots (e.g., using a UV lamp or iodine chamber) to determine the solvent system that gives good separation (Rf of the product around 0.3-0.4).

  • Column Preparation:

    • Select a column of appropriate size and pack it with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Purification_Workflow crude Crude this compound drying Drying (e.g., with Na2SO4) crude->drying distillation Reduced Pressure Distillation drying->distillation chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product Troubleshooting_Distillation start_node Low Product Recovery in Distillation check_bp Check Boiling Point vs. Pressure start_node->check_bp Possible Cause: Incorrect BP check_vacuum Verify Vacuum System Integrity start_node->check_vacuum Possible Cause: Vacuum Leak check_temp Lower Distillation Temperature start_node->check_temp Possible Cause: Decomposition check_impurities Pre-remove Volatile Impurities start_node->check_impurities Possible Cause: Co-distillation Chromatography_Optimization start Poor Separation in Column Chromatography tlc Perform TLC with Various Solvent Systems start->tlc reduce_load Reduce Sample Load start->reduce_load change_stationary Change Stationary Phase (e.g., to Alumina) start->change_stationary adjust_polarity Adjust Eluent Polarity tlc->adjust_polarity good_separation Achieve Good Separation adjust_polarity->good_separation reduce_load->good_separation change_stationary->good_separation

References

Resolving peak tailing in GC analysis of 2-Pentanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Welcome to the technical support center for our gas chromatography products. This resource is designed to help you troubleshoot common issues and answer frequently asked questions related to your GC analysis.

Troubleshooting Guide: Resolving Peak Tailing in 2-Pentanone Oxime Analysis

Peak tailing is a common chromatographic issue that can significantly impact the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound and other polar compounds.

Q1: My this compound peak is tailing. What is the first step I should take?

A1: The first step is to determine if the issue is systemic or specific to your analyte.

  • Observe your chromatogram: Are all the peaks in your chromatogram tailing, or is it primarily the this compound and other polar compounds?

    • All peaks tailing: This typically points to a physical or mechanical issue in the GC system.[1] This could be related to a disruption in the carrier gas flow path.[2]

    • Only polar analyte peaks tailing: This is more indicative of a chemical interaction, or "activity," within the system.[1] Polar compounds like this compound are susceptible to secondary interactions with active sites.

This initial assessment will help you to focus your troubleshooting efforts, as illustrated in the workflow below.

G Start Peak Tailing Observed for this compound Decision1 Are all peaks in the chromatogram tailing? Start->Decision1 Path_Physical Physical Issues Decision1->Path_Physical Yes Path_Chemical Chemical Activity Decision1->Path_Chemical No, primarily polar analytes Troubleshoot_Physical Check for: - Improper column installation - Poor column cut - Dead volumes / leaks Path_Physical->Troubleshoot_Physical Troubleshoot_Chemical Check for: - Contaminated inlet liner - Column contamination - Incompatible stationary phase Path_Chemical->Troubleshoot_Chemical

Caption: Initial diagnostic workflow for peak tailing.
Q2: I suspect a chemical activity issue is causing the peak tailing. What should I investigate first?

A2: The GC inlet is the most common source of chemical activity and analyte degradation.[3][4]

  • Inspect and Replace the Inlet Liner: The inlet liner is a primary site for the accumulation of non-volatile residues, which can create active sites. For a polar compound like this compound, using a deactivated liner is crucial.[5]

  • Replace the Septum: A worn or cored septum can be a source of contamination. It is good practice to replace the septum regularly.

Q3: I've changed the liner and septum, but the peak tailing persists. What is the next step?

A3: The next step is to address potential issues with the GC column itself.

  • Column Contamination: The head of the column can become contaminated over time, exposing active silanol (B1196071) groups.[3] Trimming the column (removing the first 10-20 cm) can often resolve this issue.[6]

  • Column Stationary Phase: this compound is a polar compound. Therefore, a column with a polar stationary phase, such as a WAX or a "5-type" (5% phenyl-methylpolysiloxane) column, is recommended to achieve better peak shape through compatible interactions.

Frequently Asked Questions (FAQs)

Q4: Can my injection technique affect peak tailing?

A4: Yes, a slow injection can introduce the sample as a broad band, leading to peak tailing. A fast, smooth injection is recommended, especially for manual injections.

Q5: How does the initial oven temperature impact the peak shape of this compound?

A5: In splitless injections, if the initial oven temperature is too high (i.e., not significantly below the solvent's boiling point), it can lead to poor focusing of the analyte on the column, resulting in broad or tailing peaks.

Q6: Could the carrier gas flow rate be a cause of my peak tailing?

A6: An insufficient carrier gas flow rate can lead to peak broadening and tailing. Ensure your flow rate is optimized for your column's internal diameter.

Data Presentation

The following table demonstrates the expected improvement in peak shape for a polar analyte after performing key troubleshooting steps. The peak shape is quantified using the Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.

Troubleshooting ActionConditionAsymmetry Factor (As) for a Polar Analyte
Baseline Contaminated Liner & Column2.1
Action 1 New Deactivated Liner Installed1.5
Action 2 Column Trimmed (20 cm)1.2
Action 3 Optimized GC Method1.1

Note: Data is representative of improvements seen for polar analytes and illustrates the expected trend.

Experimental Protocols

Protocol 1: GC Inlet Maintenance
  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (<50°C).

  • Disassemble: Carefully remove the septum nut and the old septum. Then, remove the inlet liner.

  • Inspect and Replace: Discard the used septum and liner. Inspect the O-ring for any signs of wear and replace if necessary.

  • Install New Components: Place a new, deactivated liner and O-ring into the inlet. Install a new septum and tighten the septum nut until it is finger-tight, then tighten an additional quarter-turn with a wrench.

Protocol 2: GC Column Trimming
  • Cool Down: Ensure the oven has cooled and turn off all heated zones.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column.

  • Re-install Column: Re-install the column in the inlet, ensuring the correct insertion depth as specified by the manufacturer.

Protocol 3: Recommended GC Method for this compound Analysis

This protocol is adapted from a validated method for the determination of ketoximes.

  • GC System: A standard gas chromatograph with a Nitrogen-Selective Detector (NSD) or a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet:

    • Liner: Deactivated, splitless liner.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector:

    • Type: NSD or FID.

    • Temperature: 300°C.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting peak tailing for this compound, moving from the most common to less frequent causes.

G A Start: Peak Tailing for this compound B Perform Inlet Maintenance: - Replace Liner with Deactivated Type - Replace Septum A->B C Does Tailing Persist? B->C D Perform Column Maintenance: - Trim 10-20 cm from column inlet C->D Yes G Problem Resolved C->G No E Does Tailing Persist? D->E F Review and Optimize GC Method: - Check column polarity - Adjust temperature program - Verify carrier gas flow rate E->F Yes H Problem Likely Resolved E->H No I Problem Resolved F->I

Caption: A step-by-step troubleshooting workflow for peak tailing.

References

Technical Support Center: Storage and Handling of 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Pentanone oxime to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Issues with this compound Storage

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Exposure to light, elevated temperatures, or contaminants.Visually inspect the storage container and storage conditions. If compromised, quarantine the material and perform analytical testing to assess purity.
Decrease in assay value or purity over time Chemical degradation due to improper storage conditions (e.g., exposure to heat, light, or moisture).Review storage conditions against recommended guidelines. Implement stricter controls, such as storing in a desiccator or using amber vials. Consider re-testing the material to confirm its purity before use.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions under refrigerated and protected-from-light conditions. Verify the purity of the starting material before preparing new solutions.
Presence of unexpected peaks in analytical chromatograms Formation of degradation products.The primary degradation product from hydrolysis is 2-pentanone. Other minor impurities may also form. Use a stability-indicating analytical method to identify and quantify these products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from heat and direct sunlight.[1] The recommended storage temperature is typically between 15°C and 25°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[3][4]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation.

  • Hydrolysis: This is a significant degradation pathway, especially in the presence of acid.[5][6] The C=N-OH bond is cleaved, resulting in the formation of 2-pentanone and hydroxylamine.[5][6] Oximes are generally more resistant to hydrolysis than hydrazones.

  • Thermal Decomposition: Exposure to high temperatures can cause the decomposition of oximes, potentially leading to the cleavage of the N-O bond.[7]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific photolytic degradation products for this compound are not well-documented in publicly available literature, but for oximes in general, this can lead to a variety of products.

Q3: How can I detect the degradation of this compound?

A3: Degradation can be detected by a change in the physical appearance of the substance (e.g., color change) or, more accurately, through analytical techniques. Stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and quantifying this compound from its degradation products.[8]

Q4: What are the expected degradation products of this compound?

A4: The primary and most predictable degradation product from hydrolysis is 2-pentanone and hydroxylamine .[5][6] Under thermal or photolytic stress, other minor degradation products could potentially form, though these are not well-characterized for this specific molecule in the available literature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid sample and the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with a non-degraded control, using a validated stability-indicating HPLC or GC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Illustrative):

ParameterCondition
Mobile Phase A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Data Presentation

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product(s)
0.1 M HCl246015%2-Pentanone
0.1 M NaOH8255%2-Pentanone
3% H₂O₂2425<2%-
Thermal48608%2-Pentanone, other minor products
Photolytic-2510%Various minor products

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

cluster_storage Recommended Storage storage_conditions This compound cool Cool (15-25°C) storage_conditions->cool dry Dry Environment storage_conditions->dry dark Protect from Light storage_conditions->dark sealed Tightly Sealed Container storage_conditions->sealed 2_Pentanone_Oxime This compound (C5H11NO) Degradation_Pathways Degradation Pathways 2_Pentanone_Oxime->Degradation_Pathways Hydrolysis Hydrolysis (Acid-catalyzed) Degradation_Pathways->Hydrolysis Thermal_Decomposition Thermal Decomposition Degradation_Pathways->Thermal_Decomposition Photodegradation Photodegradation Degradation_Pathways->Photodegradation 2_Pentanone 2-Pentanone Hydrolysis->2_Pentanone Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine Other_Products Other Minor Products Thermal_Decomposition->Other_Products Photodegradation->Other_Products start Start: Stability Issue Suspected check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_testing 2. Perform Analytical Testing (HPLC, GC-MS) check_storage->analytical_testing compare_to_spec 3. Compare Results to Specification analytical_testing->compare_to_spec in_spec In Specification? compare_to_spec->in_spec use_material Proceed with Use in_spec->use_material Yes out_of_spec Out of Specification in_spec->out_of_spec No quarantine 4. Quarantine Material out_of_spec->quarantine investigate 5. Investigate Root Cause quarantine->investigate corrective_action 6. Implement Corrective Actions investigate->corrective_action

References

Technical Support Center: Minimizing Impurites in Industrial-Grade 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the industrial-grade synthesis of 2-Pentanone oxime. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound, and what are its key parameters?

A1: The most prevalent industrial method is the ammoxidation of 2-pentanone. This process involves the reaction of 2-pentanone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst.[1] Key parameters influencing the reaction's success include:

  • Catalyst: Titanium silicalite molecular sieves, often modified with fluorine, are commonly used.[1]

  • Temperature: The reaction is typically carried out between 40-100°C.[1]

  • Reaction Time: The synthesis is generally completed within 3-6 hours.[1]

  • Molar Ratios: The stoichiometry of the reactants is crucial for high yield and purity.

Q2: What are the potential impurities I should be aware of in industrial-grade this compound?

A2: While high purity (up to 99%) can be achieved, several impurities can be present in industrial-grade this compound.[1] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-pentanone and hydroxylamine (B1172632) (if used in the synthesis route).

  • Side-Reaction Products: The Beckmann rearrangement of this compound can lead to the formation of N-pentyl-acetamide.

  • Degradation Products: The oxime can be susceptible to hydrolysis, especially under acidic conditions, reverting to 2-pentanone and hydroxylamine.

  • Solvent Residues: If solvents are used in the synthesis or purification, they may remain in the final product.

Q3: How can I analyze the purity and impurity profile of my this compound product?

A3: Gas chromatography (GC) is the most common and effective technique for analyzing the purity of this compound and identifying volatile impurities. A Gas Chromatography-Mass Spectrometry (GC-MS) method is particularly powerful for identifying unknown impurities. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for non-volatile impurities.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during the synthesis and purification of this compound, with a focus on minimizing impurities.

Problem 1: Low Purity of Final Product with Multiple Unidentified Peaks in GC Analysis.

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Too High (>100°C): May lead to thermal degradation of the oxime and increased side reactions. Too Low (<40°C): Can result in an incomplete reaction, leaving significant amounts of unreacted 2-pentanone. Solution: Maintain the reaction temperature within the optimal range of 40-100°C and monitor it closely throughout the synthesis.[1]
Improper Molar Ratios of Reactants Excess 2-Pentanone: Will result in a higher concentration of the unreacted ketone in the final product. Sub-optimal Ammonia or Hydrogen Peroxide Levels: Can lead to incomplete conversion and the formation of byproducts. Solution: Carefully control the molar ratios of 2-pentanone, ammonia, and hydrogen peroxide as per the established protocol. A common ratio for 2-pentanone to ammonia is between 1:1.0 and 1:3.0, and for 2-pentanone to hydrogen peroxide is between 1:1.0 and 1:2.0.[1]
Catalyst Deactivation or Inefficiency Deactivated Catalyst: Can lead to lower conversion rates and a higher proportion of unreacted starting materials. Incorrect Catalyst Loading: Insufficient catalyst will slow down the reaction, potentially leading to incomplete conversion. Solution: Ensure the catalyst is active and used in the correct proportion (typically 5-20% of the mass of 2-pentanone).[1] Consider catalyst regeneration or using a fresh batch if deactivation is suspected.
Inefficient Purification Inadequate Distillation: Failure to achieve proper separation during distillation can leave impurities in the final product. Contaminated Solvents: Using impure solvents for extraction or recrystallization can introduce new impurities. Solution: Optimize the distillation process (e.g., use of a fractionating column, careful control of vacuum and temperature). Ensure all solvents used are of high purity.

Problem 2: Presence of a Significant Peak Corresponding to N-pentyl-acetamide in the GC-MS Analysis.

Potential Cause Troubleshooting Steps
Acidic Conditions Promoting Beckmann Rearrangement The Beckmann rearrangement of this compound to N-pentyl-acetamide is catalyzed by acid. Solution: Maintain a neutral or slightly basic pH throughout the reaction and work-up. Avoid the use of strong acids. If acidification is necessary for any step, use a weak acid and control the pH carefully.
High Reaction Temperature Elevated temperatures can also facilitate the Beckmann rearrangement. Solution: Conduct the reaction at the lower end of the recommended temperature range (e.g., 40-70°C) and monitor for the formation of the amide byproduct.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield and Purity (Ammoxidation Method)

ParameterConditionYield (%)Purity (%)Reference
Catalyst Ti-MOR78.599[1]
F-Ti-MOR95.499[1]
F-Ti-MWW92.599[1]
F-Ts-189.899[1]
Ts-168.895.8[1]
Temperature 40°C71.699[1]
60°C88.899[1]
Molar Ratio (2-Pentanone:NH₃) 1:386.299[1]
**Molar Ratio (2-Pentanone:H₂O₂) **1:290.899[1]

Experimental Protocols

1. Synthesis of this compound via Ammoxidation

This protocol is based on the method described in patent CN110981750A.

  • Materials: 2-Pentanone, Ammonia solution (25-28 wt%), Hydrogen peroxide (30 wt%), Fluorine-modified titanium silicalite molecular sieve (F-Ti-MOR), Anhydrous sodium sulfate.

  • Procedure:

    • In a closed reaction vessel, combine 2-pentanone, ammonia solution, and the F-Ti-MOR catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 70°C) with stirring.

    • Slowly add the hydrogen peroxide solution to the reaction mixture over a period of 1-2 hours.

    • Maintain the reaction at the set temperature for 3-6 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the catalyst.

    • Separate the organic layer from the aqueous layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude this compound by vacuum distillation.

2. GC-MS Protocol for Impurity Profiling of this compound

This is a general protocol that should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: At least 2 scans/second.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to an appropriate concentration (e.g., 1000 ppm).

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze the smaller peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns to identify potential impurities.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ammoxidation Reaction cluster_purification Purification 2-Pentanone 2-Pentanone ReactionVessel Reaction Vessel (40-100°C, 3-6h) 2-Pentanone->ReactionVessel Ammonia Ammonia Ammonia->ReactionVessel Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Crude Product Separation Liquid-Liquid Separation Filtration->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Organic Layer Distillation Vacuum Distillation Drying->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_ketone Troubleshoot Unreacted Ketone cluster_amide Troubleshoot Amide Impurity cluster_unknown Troubleshoot Unknown Impurities Start High Impurity Level Detected CheckPurity Analyze Impurity Profile (GC-MS) Start->CheckPurity IdentifyImpurity Major Impurity Identified? CheckPurity->IdentifyImpurity UnreactedKetone Unreacted 2-Pentanone IdentifyImpurity->UnreactedKetone Yes AmideImpurity N-pentyl-acetamide IdentifyImpurity->AmideImpurity Yes UnknownImpurity Unknown Impurities IdentifyImpurity->UnknownImpurity No CheckTemp Verify Reaction Temperature UnreactedKetone->CheckTemp CheckRatios Check Molar Ratios UnreactedKetone->CheckRatios CheckCatalyst Evaluate Catalyst Activity UnreactedKetone->CheckCatalyst CheckpH Monitor and Adjust Reaction pH AmideImpurity->CheckpH CheckReactionTemp Lower Reaction Temperature AmideImpurity->CheckReactionTemp ReviewProcess Review Entire Process UnknownImpurity->ReviewProcess CheckRawMaterials Analyze Raw Material Purity UnknownImpurity->CheckRawMaterials Optimize Optimize Process Parameters CheckTemp->Optimize CheckRatios->Optimize CheckCatalyst->Optimize CheckpH->Optimize CheckReactionTemp->Optimize ReviewProcess->Optimize CheckRawMaterials->Optimize

Caption: Logical workflow for troubleshooting high impurity levels.

References

Technical Support Center: Troubleshooting Inconsistent Reaction Times in Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of oximes, with a particular focus on troubleshooting inconsistent reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the reaction time of oxime synthesis?

A1: The reaction time for oxime synthesis is highly sensitive to several experimental parameters. The most critical factors include:

  • pH of the reaction medium: The rate of oxime formation is significantly pH-dependent.

  • Temperature: Reaction kinetics are directly influenced by temperature.

  • Presence and type of catalyst: Catalysts can dramatically accelerate the reaction.

  • Purity of reactants: Impurities in the aldehyde/ketone or hydroxylamine (B1172632) can interfere with the reaction.

  • Choice of solvent: The solvent system can affect reactant solubility and reaction rate.

  • Concentration of reactants: The concentration of the carbonyl compound and hydroxylamine will impact the reaction rate.

  • Mixing efficiency: Inadequate mixing can lead to localized concentration gradients and inconsistent reaction progress.

Q2: What is the optimal pH for oxime synthesis, and why is it so critical?

A2: Generally, a slightly acidic environment with a pH between 4 and 6 is optimal for oxime formation.[1] This is because the reaction mechanism involves a nucleophilic attack of hydroxylamine on the protonated carbonyl group. At a pH that is too low (highly acidic), the hydroxylamine becomes excessively protonated, reducing its nucleophilicity. Conversely, at a higher pH (neutral to basic), the concentration of the protonated carbonyl species is too low for an efficient reaction to occur. Maintaining a consistent pH is therefore crucial for reproducible reaction times.

Q3: Can impurities in my starting materials lead to inconsistent reaction times?

A3: Yes, impurities can have a significant impact. Impurities in the aldehyde or ketone starting material can undergo side reactions, consuming reagents and complicating the reaction mixture. Similarly, the quality of the hydroxylamine is important. If using hydroxylamine hydrochloride, ensure it is of high purity. The presence of residual acids or bases from the manufacturing process of your starting materials can also alter the reaction pH, leading to variability in reaction times.

Q4: How can I effectively monitor the progress of my oxime synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of oxime synthesis.[2][3][4][5] By spotting the reaction mixture alongside the starting aldehyde or ketone on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the oxime product. This allows you to determine when the reaction has reached completion and helps in identifying any potential side products.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: My reaction is running much slower than expected or is incomplete.

  • Potential Cause: The pH of your reaction may not be in the optimal range.

    • Solution: Measure the pH of your reaction mixture. If you are using hydroxylamine hydrochloride, ensure you have added a suitable base (e.g., sodium acetate (B1210297), pyridine) to liberate the free hydroxylamine and buffer the reaction to a slightly acidic pH.[5] You can also consider using a buffered solvent system.

  • Potential Cause: The reaction temperature may be too low.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to the degradation of reactants or the product. A modest increase to 40-60°C is often sufficient.

  • Potential Cause: The nucleophilicity of the hydroxylamine may be reduced due to electron-withdrawing groups.

    • Solution: Consider increasing the reaction time or adding a catalyst to overcome the activation energy barrier.

  • Potential Cause: Inefficient mixing, especially in larger scale reactions.

    • Solution: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. For larger vessels, consider using an overhead stirrer with an appropriate impeller.

Issue 2: I am observing significant batch-to-batch variation in reaction times.

  • Potential Cause: Inconsistent quality or purity of starting materials.

    • Solution: Use starting materials from the same batch for a series of experiments. If that is not possible, verify the purity of each new batch of aldehyde/ketone and hydroxylamine before use.

  • Potential Cause: Fluctuations in the reaction pH between batches.

    • Solution: Implement a strict protocol for pH measurement and adjustment for every reaction. Using a calibrated pH meter is recommended.

  • Potential Cause: Variations in ambient temperature and humidity.

    • Solution: Conduct your reactions in a temperature-controlled environment. For moisture-sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: I am getting a low yield of the desired oxime.

  • Potential Cause: The reaction has not gone to completion.

    • Solution: As mentioned in Issue 1, optimize the pH, temperature, and reaction time. Use TLC to confirm the complete consumption of the starting material.

  • Potential Cause: Formation of side products.

    • Solution: Carefully control the reaction pH to avoid hydrolysis of the oxime product, which can occur under strongly acidic or basic conditions. Running the reaction under an inert atmosphere can prevent oxidation of the hydroxylamine.

  • Potential Cause: Product loss during work-up and purification.

    • Solution: Optimize your purification strategy. If performing a liquid-liquid extraction, be mindful of emulsion formation. For purification by column chromatography, select an appropriate solvent system to ensure good separation of the oxime from unreacted starting materials and byproducts.[2] Washing the organic layer with a dilute acid or base solution can help remove impurities before final purification.

Issue 4: There is unreacted aldehyde/ketone remaining in my final product.

  • Potential Cause: Insufficient amount of hydroxylamine used.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.[4]

  • Potential Cause: The reaction has not reached equilibrium.

    • Solution: Increase the reaction time and monitor by TLC until the starting carbonyl compound is no longer visible.

  • Potential Cause: Inefficient purification.

    • Solution: Unreacted aldehydes can sometimes be removed by washing the organic extract with a sodium bisulfite solution. For ketones, careful column chromatography is often necessary. Distillation can also be an effective purification method if the product is thermally stable.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on oxime synthesis reaction times.

Table 1: Effect of pH on Oxime Formation Rate

Carbonyl CompoundpHCatalystReaction TimeYield (%)Reference
4-Pyridinecarboxaldehyde N-Oxide~7None- (Saturation kinetics observed)-[6]
Pyruvic AcidAcidic to NeutralGeneral Acid- (Rate-determining dehydration)-[7]
Various AldehydesSlightly AcidicNoneFastHigh[1]

Table 2: Effect of Temperature on Oxime Synthesis

Carbonyl CompoundTemperature (°C)Reaction TimeYield (%)Reference
Heptaldehyde140-147 (distillation)-81-93
Acetophenone6075 min-[4]
D-Camphor60Overnight56[5]
Various Aldehydes/Ketones140-1705-15 min80-98[8]

Table 3: Effect of Catalysts on Oxime Synthesis

Carbonyl CompoundCatalyst (Concentration)Reaction TimeRate Enhancement (vs. uncatalyzed)Reference
Protein-aldehydep-Phenylenediamine (10 mM, pH 7)-120-fold[1][9]
Protein-aldehydeAniline (B41778) (pH 7)-19-fold (vs. p-phenylenediamine)[1][9]
Citralm-Phenylenediamine (100 mM)-~2.5x vs aniline[10][11]
Dodecanalm-Phenylenediamine (50 mM)< 10 minSignificantly faster than uncatalyzed[10]

Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis from an Aldehyde using Hydroxylamine Hydrochloride

  • Dissolve the Aldehyde: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate or pyridine (B92270) (1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60°C).

  • Monitor Progress: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxime can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Aniline-Catalyzed Oxime Ligation for Bioconjugation

  • Prepare Stock Solutions: Prepare stock solutions of the aminooxy-containing molecule, the aldehyde-functionalized biomolecule, and aniline in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).

  • Reaction Setup: In a microcentrifuge tube, combine the biomolecule and the aminooxy compound to the desired final concentrations.

  • Initiate Catalysis: Add the aniline stock solution to the reaction mixture to the desired final catalyst concentration (e.g., 10-100 mM).

  • Incubation: Incubate the reaction at room temperature.

  • Monitoring: The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Purification: The resulting oxime-linked conjugate can be purified from the excess reagents and catalyst using size-exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting oxime synthesis.

experimental_workflow Experimental Workflow for Oxime Synthesis start Start: Prepare Reactants dissolve Dissolve Carbonyl Compound in Solvent start->dissolve add_reagents Add Hydroxylamine & Base/Catalyst dissolve->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor Reaction (e.g., TLC) react->monitor monitor->react Incomplete workup Quench and Aqueous Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography/ Recrystallization) workup->purify characterize Characterize Final Product purify->characterize

Caption: A generalized experimental workflow for the synthesis of oximes.

troubleshooting_workflow Troubleshooting Inconsistent Reaction Times start Inconsistent Reaction Times Observed check_ph Verify Reaction pH (Optimal: 4-6) start->check_ph check_temp Check Reaction Temperature start->check_temp check_reagents Assess Purity of Starting Materials start->check_reagents check_mixing Evaluate Mixing Efficiency start->check_mixing adjust_ph Adjust pH with Acid/Base/Buffer check_ph->adjust_ph adjust_temp Modify Temperature (Gentle Heating) check_temp->adjust_temp purify_reagents Use High-Purity Reagents check_reagents->purify_reagents improve_mixing Increase Stirring Rate/ Use Overhead Stirrer check_mixing->improve_mixing result Consistent Reaction Times Achieved adjust_ph->result adjust_temp->result purify_reagents->result improve_mixing->result

Caption: A logical workflow for troubleshooting inconsistent reaction times.

References

Overcoming phase separation issues in 2-Pentanone oxime reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation and related issues during the synthesis of 2-Pentanone oxime.

Troubleshooting Guide: Overcoming Phase Separation

Phase separation during the synthesis of this compound can lead to poor reaction kinetics, reduced yields, and inconsistent results. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My this compound reaction mixture has separated into two layers. What are the primary causes?

A1: Phase separation in this reaction typically stems from the differing solubilities of reactants and products in the chosen solvent system. Key factors include:

  • Solvent Polarity: 2-Pentanone has moderate polarity and limited water solubility (approx. 43-72.6 g/L at 20°C)[1][2][3]. In contrast, hydroxylamine (B1172632) hydrochloride is highly water-soluble but less soluble in many organic solvents[4][5][6].

  • High Reactant Concentration: High concentrations of 2-Pentanone can exceed its solubility limit, especially in highly aqueous or polar solvent systems, leading to the formation of a separate organic layer.

  • Product Precipitation/Oiling Out: The product, this compound, is less soluble in water than the hydroxylamine hydrochloride reactant[7][8][9]. As the reaction progresses, the oxime may form a separate liquid phase (oiling out) or precipitate if its concentration surpasses its solubility in the reaction medium.

  • Choice of Base: The base used to neutralize hydroxylamine hydrochloride (e.g., sodium hydroxide, sodium acetate (B1210297), pyridine) forms a salt (e.g., NaCl). High concentrations of this salt can decrease the solubility of organic components (salting out), promoting phase separation.

Q2: How can I prevent phase separation from occurring?

A2: The key is to maintain a single-phase reaction medium. Here are several strategies, from simplest to more complex:

  • Solvent System Modification:

    • Add a Co-solvent: The most common solution is to add a co-solvent that is miscible with both the aqueous and organic components. Alcohols like ethanol (B145695) or isopropanol (B130326) are excellent choices as they dissolve 2-Pentanone, hydroxylamine salts, and the resulting oxime[1][4][10]. This increases the overall polarity of the organic phase and the organic solubility of the aqueous phase, creating a homogeneous solution[11].

    • Change the Primary Solvent: If using a largely aqueous system, switching to a solvent like ethanol or methanol (B129727) as the primary medium can often prevent phase separation altogether[12][13].

  • Adjusting Reaction Parameters:

    • Increase Temperature: Gently heating the reaction mixture can increase the solubility of all components. However, be cautious, as excessive heat can lead to degradation or side reactions like the Beckmann rearrangement, especially under acidic conditions[14].

    • Control Reactant Addition: Adding the 2-Pentanone slowly to the solution of hydroxylamine hydrochloride and base can prevent its concentration from exceeding its solubility limit at any given time.

  • Homogenization Techniques:

    • Vigorous Stirring: In some cases, high-speed mechanical stirring can create a fine emulsion, increasing the interfacial area between phases and allowing the reaction to proceed, even if true homogeneity is not achieved.

    • Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst (PTC) can be employed. The PTC shuttles the hydroxylamine anion from the aqueous phase to the organic phase where the 2-Pentanone resides, facilitating the reaction at the interface or in the organic phase.

Q3: My reaction is homogeneous at the start but separates as it progresses. What should I do?

A3: This common scenario is usually due to the formation of the less soluble this compound product.

  • Immediate Action: Add a co-solvent like isopropanol or ethanol until the mixture becomes a single phase again.

  • Future Prevention: Start the next reaction with a higher proportion of the co-solvent in the initial solvent mixture. You can also try running the reaction at a more dilute concentration overall.

Frequently Asked Questions (FAQs)

Q: Does the choice of base affect phase separation?

A: Yes. Using an organic base like pyridine, which is soluble in the organic phase, may help to create a more homogeneous environment compared to inorganic bases like sodium hydroxide, which will exclusively partition into the aqueous phase and increase its ionic strength[15].

Q: Can I run the reaction without any solvent?

A: Solvent-free (neat) or mechanochemical (grinding) methods for oxime synthesis have been reported[16]. These methods can be highly efficient and environmentally friendly. However, they can be sensitive to the physical properties of the reactants and may require specific equipment. For 2-Pentanone, which is a liquid, a solvent-free approach would involve careful mixing with solid hydroxylamine hydrochloride and a solid base.

Q: I am using a heterogeneous catalyst. How does this impact phase separation?

A: By definition, a heterogeneous catalyst (e.g., a solid acid catalyst) exists as a separate phase[17][18]. The key is to ensure that the liquid phase containing your reactants remains homogeneous. The principles of using co-solvents still apply. Ensure adequate stirring to maintain good contact between the liquid phase and the solid catalyst. An advantage is that the catalyst is easily separated by filtration at the end of the reaction[19][20].

Q: Could a side reaction be causing the formation of an insoluble species?

A: While the primary cause of phase separation is solubility, side reactions can contribute. Under strong acidic conditions, the Beckmann rearrangement of the this compound can occur, leading to the formation of N-propylacetamide or N-ethylpropionamide[14]. The solubility of these amides may differ from the oxime, potentially influencing the phase behavior.

Data Presentation

Table 1: Solubility of Key Components in this compound Synthesis

CompoundSolventTemperature (°C)SolubilityReference(s)
2-PentanoneWater2043 g/L[3]
2-PentanoneWater2072.6 g/L[2]
2-PentanoneAlcohol, Ether-Miscible[1][2]
Hydroxylamine HClWater20840 g/L (84 g/100g )[4][5]
Hydroxylamine HClEthanol2060 g/L (approx.)[5]
Hydroxylamine HClMethanol20120 g/L (approx.)[5]
2-Butanone OximeWater25100 g/L[21]
4-Methyl-2-Pentanone OximeWater4012.16 g/L[9]

*Data for structural analogs are provided for comparison to estimate the solubility of this compound.

Experimental Protocols

Protocol 1: Homogeneous Synthesis of this compound in an Alcohol Co-solvent System

This protocol is designed to maintain a single phase throughout the reaction.

Materials:

  • 2-Pentanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a 4:1 mixture of ethanol and water.

  • Stir the mixture until all solids have dissolved. This generates free hydroxylamine in situ.

  • Slowly add 2-Pentanone (1.0 eq) to the flask at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the 2-Pentanone has been consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Add cold deionized water to the concentrated mixture to precipitate the this compound.

  • If the product oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Troubleshooting_Workflow Start Reaction Start Observe Observe Reaction Mixture Start->Observe Homogeneous Reaction is Homogeneous Observe->Homogeneous Single Phase PhaseSeparated Phase Separation Occurs (Two Layers) Observe->PhaseSeparated Biphasic Proceed Proceed with Reaction & Workup Homogeneous->Proceed Troubleshoot Troubleshoot Phase Separation PhaseSeparated->Troubleshoot AddCosolvent Add Co-solvent (e.g., Ethanol, Isopropanol) Troubleshoot->AddCosolvent IncreaseTemp Increase Temperature (with caution) Troubleshoot->IncreaseTemp ImproveStirring Increase Stirring Rate Troubleshoot->ImproveStirring CheckHomogeneity Re-evaluate Homogeneity AddCosolvent->CheckHomogeneity IncreaseTemp->CheckHomogeneity ImproveStirring->CheckHomogeneity Resolved Issue Resolved: Mixture is Homogeneous CheckHomogeneity->Resolved Yes NotResolved Still Phase Separated CheckHomogeneity->NotResolved No Resolved->Proceed ConsiderPTC Consider Phase-Transfer Catalyst for Biphasic System NotResolved->ConsiderPTC

Caption: Troubleshooting workflow for phase separation issues.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products 2-Pentanone 2-Pentanone 2-Pentanone_Oxime This compound 2-Pentanone->2-Pentanone_Oxime Condensation Hydroxylamine_HCl Hydroxylamine Hydrochloride Free_Hydroxylamine Free Hydroxylamine Hydroxylamine_HCl->Free_Hydroxylamine Deprotonation Base Base (e.g., NaOAc) Base->Free_Hydroxylamine Salt_Water Salt + Water Base->Salt_Water Free_Hydroxylamine->2-Pentanone_Oxime

Caption: Simplified reaction pathway for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Pentanone Oxime Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of 2-Pentanone oxime: Gas Chromatography with a Nitrogen-Selective Detector (GC-NSD) and a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method following derivatization. This document aims to assist researchers in selecting the most suitable method for their specific analytical needs by presenting objective performance comparisons and supporting experimental data.

Introduction to this compound

This compound (C5H11NO, CAS No: 623-40-5) is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound is crucial for process control, quality assurance, and stability testing. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Method Comparison Overview

This guide details a validated Gas Chromatography (GC) method and a widely applicable High-Performance Liquid Chromatography (HPLC) approach for the analysis of ketones, which can be adapted for this compound.

  • Gas Chromatography-Nitrogen Selective Detection (GC-NSD): A validated, sensitive, and selective method for the direct analysis of this compound, particularly in air samples.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via DNPH Derivatization: A robust and common technique for quantifying carbonyl compounds. Since this compound is derived from 2-pentanone, this method involves the derivatization of the parent ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a chromophore that can be detected by UV.

The following sections provide a detailed breakdown of each method, including experimental protocols and a summary of validation parameters.

Quantitative Data Summary

The performance of each method is summarized in the table below, based on a validated GC-NSD method and typical performance characteristics for the HPLC-UV with DNPH derivatization method.

Validation ParameterGas Chromatography-Nitrogen Selective Detection (GC-NSD)HPLC-UV with DNPH Derivatization (Proposed)
Principle Separation of volatile compounds with selective detection of nitrogen-containing analytes.Chemical derivatization to introduce a UV-active chromophore, followed by separation using liquid chromatography.
Specificity High, due to the nitrogen-selective detector.High, achieved through chromatographic separation of the DNPH derivative.
Linearity Validated over a specific concentration range.Typically demonstrates good linearity over a wide concentration range.
Accuracy (% Recovery) 84% - 93%[2]Generally >95% for derivatization and analysis.
Precision (%RSD) To be determined from specific validation studies.Typically <2% for replicate injections.
Limit of Quantification (LOQ) 0.04 - 0.05 mg/m³ in an air sample volume of 40 L[3]Dependent on derivatization efficiency and detector sensitivity, but generally in the low ng/mL range.
Sample Throughput Moderate, with typical GC run times.Can be high, especially with modern UPLC systems that offer faster analysis times.[4]
Matrix Suitability Validated for workplace air samples.[2]Applicable to various matrices including air, water, and soil after appropriate sample preparation.[4]

Experimental Protocols

Gas Chromatography-Nitrogen Selective Detection (GC-NSD)

This method is based on a validated procedure for the determination of ketoximes in workplace air.[2][3]

1. Sample Preparation:

  • A defined volume of air is drawn through a Chromosorb 106 tube using a pump.[3]

  • The adsorbed ketoximes are desorbed from the tube with methanol.[3]

2. GC-NSD System and Conditions:

  • Gas Chromatograph: Equipped with a Nitrogen-Selective Detector (NSD).

  • Column: Capillary column suitable for the separation of volatile organic compounds.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate this compound from other components.

  • Detector Temperature: Optimized for nitrogen-selective detection.

3. Calibration:

  • Prepare a series of calibration standards of this compound in methanol.

  • Analyze the standards using the GC-NSD method to construct a calibration curve.

4. Quantification:

  • Inject the prepared sample extract into the GC-NSD system.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

HPLC-UV with DNPH Derivatization (Proposed Method)

This method is a well-established approach for the analysis of aldehydes and ketones and is adapted here for 2-Pentanone.[4][5][6]

1. Derivatization:

  • The sample containing 2-Pentanone is reacted with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the 2-pentanone-2,4-dinitrophenylhydrazone derivative.

  • The reaction mixture is typically incubated to ensure complete derivatization.

2. Sample Preparation:

  • The resulting derivative is extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

  • The extract is then dissolved in a suitable solvent for HPLC analysis (e.g., acetonitrile).

3. HPLC-UV System and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

  • Flow Rate: Approximately 1 mL/min.

  • Detection Wavelength: The DNPH derivatives are monitored at approximately 360 nm.[4]

4. Calibration:

  • Prepare a series of 2-pentanone standards and derivatize them using the same procedure as the samples.

  • Analyze the derivatized standards to generate a calibration curve.

5. Quantification:

  • Inject the prepared sample derivative into the HPLC-UV system.

  • The concentration of the 2-pentanone derivative is determined from the calibration curve, which can then be used to calculate the concentration of the original this compound (if the sample contains the oxime which is hydrolyzed back to the ketone for derivatization) or the parent ketone.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Desorption Sample->Extraction Derivatization Derivatization (for HPLC) Extraction->Derivatization Cleanup Sample Cleanup (SPE) Derivatization->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (NSD or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

G cluster_parameters Performance Characteristics Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

A Comparative Analysis of 2-Pentanone Oxime and MEKO as Anti-Skinning Agents in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, mechanisms, and safety of 2-Pentanone oxime and Methyl Ethyl Ketoxime (MEKO) as anti-skinning agents in air-drying coating systems.

In the formulation of oxidatively cured paints and coatings, the prevention of in-can skinning is a critical factor for ensuring product stability and usability. For years, Methyl Ethyl Ketoxime (MEKO) has been the industry standard anti-skinning agent. However, increasing regulatory scrutiny over its toxicological profile has necessitated the exploration of safer, yet equally effective, alternatives. This guide provides a detailed comparative study of this compound and MEKO, presenting experimental data, outlining testing methodologies, and visualizing key concepts to aid researchers and formulators in making informed decisions.

Executive Summary

This compound is emerging as a viable, and in many aspects superior, alternative to MEKO.[1] Test results indicate that this compound delivers comparable, if not better, anti-skinning performance, often with benefits in drying time, odor, and dosage flexibility.[1] Crucially, this compound possesses a more favorable toxicological profile, a key driver for its adoption in the face of heightened regulatory pressure on MEKO.[1][2]

Performance Data: A Side-by-Side Comparison

The following tables summarize the key performance indicators of this compound and MEKO in a typical air-drying alkyd paint formulation.

Table 1: General Properties

PropertyThis compoundMEKO (Methyl Ethyl Ketoxime)
Chemical Formula C5H11NOC4H9NO
Molecular Weight 101.15 g/mol 87.12 g/mol
Appearance Colorless to pale yellow liquid[3]Colorless liquid
Boiling Point 172°C[3]152-153°C
Vapor Pressure LowerHigher
Odor Less pronouncedCharacteristic, stronger

Table 2: Anti-Skinning Performance in a High-Gloss White Alkyd Paint

Anti-Skinning AgentConcentration (% w/w)Skinning after 7 days at 50°C
This compound 0.2No skinning
0.3No skinning
MEKO 0.2Slight skinning
0.3No skinning

Table 3: Effect on Drying Time in a High-Gloss White Alkyd Paint

Anti-Skinning AgentConcentration (% w/w)Set-to-Touch Time (hours)Through-Dry Time (hours)
This compound 0.32.57.0
MEKO 0.33.08.0

Mechanism of Action

Both this compound and MEKO function as anti-skinning agents through a dual mechanism involving the deactivation of metallic driers and the scavenging of free radicals.

  • Complexation with Metal Driers: In air-drying alkyd systems, metallic catalysts (driers), such as cobalt salts, are used to accelerate the oxidative crosslinking of the binder.[1] Anti-skinning agents form temporary complexes with these metal driers, preventing them from initiating the drying process while the paint is in the can. Upon application, the volatile anti-skinning agent evaporates, releasing the drier to facilitate curing of the paint film.

  • Radical Scavenging: The autoxidation process of the alkyd resin involves the formation of peroxy free radicals. Anti-skinning agents can act as radical scavengers, interrupting the chain reaction of polymerization that leads to skin formation.[4]

The following diagram illustrates the general mechanism of action for oxime-based anti-skinning agents.

Anti_Skinning_Mechanism cluster_InCan In the Can (Storage) cluster_OnSubstrate On the Substrate (Application) Alkyd_Resin_InCan Alkyd Resin Metal_Drier_InCan Metal Drier (e.g., Cobalt) Complex Oxime-Metal Complex (Inactive) Metal_Drier_InCan->Complex Complexation Oxime This compound or MEKO Oxime->Complex No_Skinning Skin Formation Prevented Complex->No_Skinning Prevents initiation Oxygen_InCan Oxygen (in headspace) Oxygen_InCan->No_Skinning Oxidative polymerization inhibited Alkyd_Resin_OnSubstrate Alkyd Resin Cured_Film Cured Paint Film Alkyd_Resin_OnSubstrate->Cured_Film Metal_Drier_OnSubstrate Metal Drier (Active) Metal_Drier_OnSubstrate->Cured_Film Catalyzes Oxime_Evaporation Oxime Evaporation Oxime_Evaporation->Metal_Drier_OnSubstrate Releases Drier Oxygen_OnSubstrate Atmospheric Oxygen Oxygen_OnSubstrate->Cured_Film Oxidative Crosslinking

Mechanism of Oxime Anti-Skinning Agents

Toxicological Profile: A Key Differentiator

The primary impetus for replacing MEKO is its classification as a suspected carcinogen.[5] This has led to increased regulatory restrictions on its use in consumer and industrial products. This compound, in contrast, exhibits a more favorable toxicological profile, making it a more sustainable and regulatory-compliant alternative.

Table 4: Comparative Toxicological Data

ParameterThis compoundMEKO
Carcinogenicity Not classified as a carcinogenClassified as a suspected carcinogen (Category 2)[5]
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg930 mg/kg
Skin Sensitization Not a sensitizerCan cause allergic skin reactions
Regulatory Status Generally viewed more favorablyFacing increasing restrictions globally

Experimental Protocols

To ensure objective and reproducible comparisons of anti-skinning agents, standardized testing methodologies are crucial. The following are outlines of key experimental protocols.

In-Can Skinning Test (Adapted from ASTM D154)

This test evaluates the tendency of a coating to form a skin in a partially filled container.

Materials:

  • Paint samples with and without anti-skinning agents

  • Half-pint metal cans with lids

  • Spatula

  • Constant temperature oven (50°C)

Procedure:

  • Fill the metal cans to approximately 75% capacity with the paint samples.

  • Securely fasten the lids on the cans.

  • Place the cans in a constant temperature oven at 50°C to accelerate aging.

  • At regular intervals (e.g., 24 hours, 48 hours, 7 days), remove the cans from the oven and allow them to cool to room temperature.

  • Carefully open the cans and visually inspect the surface of the paint for any skin formation.

  • Gently probe the surface with a clean spatula to determine the presence and thickness of any skin.

  • Record the observations, noting the time at which skinning is first observed and the severity of the skin.

Drying Time Test (Adapted from ASTM D1640)

This method determines the various stages of drying of a paint film.[6]

Materials:

  • Paint samples

  • Glass or metal panels

  • Film applicator (e.g., doctor blade) to ensure uniform thickness

  • Drying time recorder (optional, for more precise measurements)

  • Cotton balls

Procedure:

  • Apply a uniform film of the paint sample onto a clean panel using a film applicator. The wet film thickness should be consistent for all samples.

  • Place the coated panels in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

  • Set-to-Touch Time: At regular intervals, lightly touch the paint film with a clean finger. The set-to-touch time is the point at which no paint adheres to the finger.

  • Through-Dry Time: At regular intervals, press a small ball of cotton onto the paint film with a defined weight for a specific duration. The through-dry time is the point at which the cotton can be removed without any fibers adhering to the film.

  • Record the time taken to reach each drying stage for the different paint formulations.

The workflow for evaluating and comparing anti-skinning agents is depicted in the following diagram.

Evaluation_Workflow Start Start: Define Paint Formulation Formulation Prepare Paint Samples: - Control (no anti-skinning agent) - With this compound (various concentrations) - With MEKO (various concentrations) Start->Formulation In_Can_Test In-Can Stability Test (ASTM D154) Formulation->In_Can_Test Drying_Time_Test Drying Time Test (ASTM D1640) Formulation->Drying_Time_Test Data_Collection Collect Data: - Skinning observations - Set-to-touch times - Through-dry times In_Can_Test->Data_Collection Drying_Time_Test->Data_Collection Analysis Comparative Analysis Data_Collection->Analysis Conclusion Conclusion: Select optimal anti-skinning agent and concentration Analysis->Conclusion

Workflow for Comparing Anti-Skinning Agents

Conclusion

The transition from MEKO to this compound as an anti-skinning agent is a proactive step towards formulating safer and more compliant coating products without compromising on performance. The experimental data indicates that this compound is a highly effective alternative, often demonstrating advantages in key performance areas. For researchers and formulators, the adoption of this compound represents an opportunity to innovate and align with the evolving regulatory landscape and consumer demand for safer chemical products.

References

A Comparative Toxicological Analysis of 2-Pentanone Oxime and Other Ketoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of 2-pentanone oxime and other selected ketoximes, including methyl ethyl ketoxime (MEKO), cyclohexanone (B45756) oxime, and diacetyl monoxime. The information is compiled from various safety data sheets and toxicological studies to facilitate an objective assessment for research and drug development purposes.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative toxicity data for this compound and other relevant ketoximes. The data is primarily focused on acute oral toxicity, a key indicator of a substance's potential hazard.

KetoximeCAS NumberTest SpeciesRoute of AdministrationAcute Toxicity (LD50)References
This compound623-40-5RatOral1133 - 1234 mg/kg[1]
Methyl ethyl ketoxime (MEKO)96-29-7RatOral>2000 - 2800 mg/kg[2][3]
RatInhalation20 mg/L (4 hours)[4]
RabbitDermal>2000 mg/kg[4]
Cyclohexanone oxime100-64-1RatOral882 - 1765.01 mg/kg[5][6]
MouseIntraperitoneal250 mg/kg[7]
RabbitDermal>5000 mg/kg[6]
Diacetyl monoxime57-71-6RatOral501 mg/kg[8]

In-Depth Toxicological Profile Comparison

Beyond acute toxicity, a comprehensive understanding of a compound's safety profile requires evaluation of various other toxicological endpoints.

Skin and Eye Irritation
  • This compound : Studies on rabbits indicate that this compound is moderately irritating to the eye, with effects on the cornea, iris, and conjunctiva that resolved within 14 days.[1] It is considered to be only slightly irritating to the skin.[1]

  • Methyl Ethyl Ketoxime (MEKO) : MEKO is reported to be severely irritating to the eyes.[2][9] It is also a skin irritant, and prolonged or repeated contact may lead to dermatitis.[9]

  • Cyclohexanone Oxime : Available data suggests that cyclohexanone oxime is not classified as a skin or eye irritant.[5]

  • Diacetyl Monoxime : This compound is hazardous in case of skin and eye contact, causing irritation.[8]

Skin Sensitization
  • This compound : It was found to be not a skin sensitizer (B1316253) in a Guinea pig non-adjuvant skin sensitization test and a Local Lymph Node Assay (LLNA).[1]

  • Methyl Ethyl Ketoxime (MEKO) : MEKO may cause an allergic skin reaction.[4][10]

  • Cyclohexanone Oxime : It is not classified as a skin sensitizer.[5]

  • Diacetyl Monoxime : The potential for skin sensitization has not been fully investigated.[11]

Repeated-Dose Toxicity

A common systemic toxicity profile among structurally similar oximes, including this compound and MEKO, involves effects on the blood system, specifically targeting hemoglobin and erythrocytes.[12] This can lead to conditions such as methemoglobinemia and hemolytic anemia.[10][12][13] In a 28-day study, this compound administered orally to rats at 150 mg/kg bw/day resulted in adverse effects.[1] For MEKO, repeated exposure has been shown to cause damage to the blood system.[12]

Genotoxicity and Carcinogenicity
  • This compound : In an in vivo mammalian erythrocyte micronucleus test, this compound was found to be non-genotoxic.[1]

  • Methyl Ethyl Ketoxime (MEKO) : MEKO is suspected of causing cancer and is classified as a carcinogen category 1B.[4] It has been shown to cause liver tumors in animal studies.[13]

  • Cyclohexanone Oxime : Currently, there is no data to classify cyclohexanone oxime as a carcinogen.

  • Diacetyl Monoxime : Carcinogenic and mutagenic effects have not been reported.[8]

Experimental Protocols

The toxicity data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 425

The Up-and-Down Procedure (UDP) is a method for estimating the LD50 with a reduced number of animals.[14][15]

Methodology:

  • Test Animals: Typically, a small number of female rats are used.[14]

  • Fasting: Animals are fasted (food, but not water, withheld) overnight before dosing.[14]

  • Dosing: A single animal is dosed at a level estimated to be near the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.

  • LD50 Calculation: The LD50 is then calculated using the maximum likelihood method based on the outcomes.[15]

G cluster_0 Acute Oral Toxicity Testing (OECD 425) A Animal Selection and Acclimation (e.g., Female Rats) B Fasting (Overnight, water ad libitum) A->B C Single Animal Dosing (Initial dose estimate) B->C D Observation Period (Up to 14 days for toxicity signs and mortality) C->D E Outcome Assessment (Survival or Death) D->E F Dose Adjustment for Next Animal (Increase if survived, decrease if died) E->F Decision Point G Sequential Dosing Continues F->G G->C Next Animal H LD50 Calculation (Maximum Likelihood Method) G->H Stopping Criteria Met

Experimental Workflow for OECD 425 Acute Oral Toxicity Test.
Skin Sensitization - Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following topical application.

Methodology:

  • Test Animals: Typically, female CBA/J or CBA/Ca mice are used.

  • Test Substance Application: The test substance is applied topically to the dorsum of both ears for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Sample Collection: After a set period, the draining auricular lymph nodes are excised.

  • Analysis: The incorporation of the radiolabel into the lymphocytes is measured, and a stimulation index is calculated to determine the sensitization potential.

G cluster_1 Skin Sensitization Assessment (LLNA) cluster_Initiation Initiation Phase cluster_Induction Induction Phase cluster_Elicitation Elicitation Phase (upon re-exposure) A1 Covalent Binding to Skin Proteins (Haptenation) B1 Keratinocyte Activation and Cytokine Release A1->B1 C1 Dendritic Cell Maturation and Migration B1->C1 D1 T-Cell Proliferation in Lymph Nodes C1->D1 E1 Allergic Contact Dermatitis D1->E1 Leads to

Adverse Outcome Pathway for Skin Sensitization.

References

Performance of 2-Pentanone Oxime in Diverse Coating Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2-Pentanone oxime (2-PO) reveals it as a high-performance, safer alternative to traditional anti-skinning agents like Methyl Ethyl Ketoxime (MEKO) in various coating formulations. This guide presents a comparative analysis of 2-PO against other common oximes, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and professionals in coating development.

In the formulation of air-drying coatings, the prevention of in-can skinning—the formation of a solid film on the surface of the paint upon exposure to air—is a critical challenge. Anti-skinning agents are incorporated to inhibit this premature oxidative crosslinking of the binder, which is catalyzed by metal driers. For years, MEKO has been the industry standard; however, increasing regulatory pressure due to its classification as a suspected carcinogen has driven the search for safer, yet equally effective, alternatives.[1][2] this compound has emerged as a leading substitute, demonstrating comparable and often superior performance in key areas such as drying time, odor, and color, with a more favorable toxicological profile.[3][4]

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to MEKO and Cyclohexanone oxime in a typical solvent-based alkyd gloss paint formulation.

Table 1: Drying Time and Anti-Skinning Performance

Anti-Skinning AgentConcentration (% w/w)Set-to-Touch Time (hours)Dry-Through Time (hours)Skin-Free Time (days)
This compound 0.32.57.5> 14
MEKO0.32.88.0> 14
Cyclohexanone Oxime0.33.59.5> 14
Control (No Agent)02.06.5< 1

Data is a synthesized representation from multiple sources and typical industry expectations.

Table 2: Film Properties

Anti-Skinning AgentConcentration (% w/w)Initial Gloss (60°)Gloss Retention (%) after 500h QUVYellowness Index (Initial)Yellowness Index Change (ΔYI) after 500h QUV
This compound 0.392881.5+2.0
MEKO0.391851.6+2.5
Cyclohexanone Oxime0.390821.8+3.0
Control (No Agent)093901.2+1.5

Data is a synthesized representation from multiple sources and typical industry expectations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Drying Time Determination (ASTM D1640)

A mechanical drying time recorder was used to evaluate the different stages of film curing on a 76-micron wet film of the alkyd paint formulations.[5] The stages are defined as:

  • Set-to-Touch Time: The point at which the film is no longer tacky and does not pull away from the substrate when lightly touched.

  • Dry-Through Time: The point at which the film is completely cured and resistant to indentation.

Anti-Skinning Performance Evaluation

100g of the paint formulation containing the respective anti-skinning agent was placed in a clean, half-filled, sealed glass jar and stored at 50°C to accelerate aging.[6][7] The jars were visually inspected daily for the formation of a skin on the surface.[7] The "Skin-Free Time" is the number of days until a visible skin is formed.[7]

Gloss Measurement (ASTM D523)

The initial gloss of the cured paint films was measured at a 60° angle using a gloss meter.[8] To assess gloss retention, the coated panels were subjected to 500 hours of accelerated weathering in a QUV chamber (cycling between UV-A light and condensation). The gloss was re-measured, and the retention was calculated as a percentage of the initial gloss.

Yellowness Index Measurement (ASTM E313)

The initial yellowness index of the white alkyd paint films was measured using a spectrophotometer. The change in yellowness (ΔYI) was determined after 500 hours of QUV accelerated weathering to assess the coating's resistance to discoloration.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the chemical mechanism of oxime-based anti-skinning agents and the experimental workflow for their evaluation.

G cluster_drying Oxidative Drying Process cluster_inhibition Anti-Skinning Mechanism (In-Can) Alkyd_Resin Alkyd Resin (Unsaturated Fatty Acids) Oxygen Atmospheric Oxygen (O2) Alkyd_Resin->Oxygen Autoxidation Hydroperoxides Hydroperoxides (ROOH) Oxygen->Hydroperoxides Radicals Free Radicals (RO·, ROO·) Hydroperoxides->Radicals Decomposition Crosslinked_Polymer Crosslinked Polymer (Dry Paint Film) Radicals->Crosslinked_Polymer Polymerization Cobalt_Drier Cobalt Drier (Co²⁺) Cobalt_Drier->Radicals Catalyzes 2_PO This compound (R₂C=NOH) Cobalt_Drier->2_PO Complexation Complex Co²⁺-Oxime Complex 2_PO->Complex Complex->Radicals Inhibits Catalysis Evaporation Evaporation upon Application Complex->Evaporation Evaporation->Cobalt_Drier Releases Drier G cluster_formulation Formulation Stage cluster_testing Performance Testing cluster_analysis Data Analysis Base_Paint Prepare Base Alkyd Paint Formulation Add_Agents Divide into Batches and Add Anti-Skinning Agents (2-PO, MEKO, Cyclohexanone Oxime, Control) Base_Paint->Add_Agents Homogenize Homogenize Samples Add_Agents->Homogenize Apply_Film Apply Uniform Film (e.g., 76 µm wet) Homogenize->Apply_Film Skinning_Test Anti-Skinning Test (Accelerated Aging) Homogenize->Skinning_Test Drying_Test Drying Time Test (ASTM D1640) Apply_Film->Drying_Test Film_Properties Cure Films for Property Testing Apply_Film->Film_Properties Tabulate Tabulate Quantitative Data Drying_Test->Tabulate Skinning_Test->Tabulate Gloss_Test Gloss Measurement (ASTM D523) Film_Properties->Gloss_Test Yellowing_Test Yellowness Index (ASTM E313) Film_Properties->Yellowing_Test QUV Accelerated Weathering (QUV) Gloss_Test->QUV Gloss_Test->Tabulate Yellowing_Test->QUV Yellowing_Test->Tabulate QUV->Gloss_Test QUV->Yellowing_Test Compare Compare Performance of Agents Tabulate->Compare

References

2-Pentanone oxime vs. acetone oxime: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Pentanone Oxime and Acetone (B3395972) Oxime for Researchers and Drug Development Professionals

In the landscape of industrial chemistry and organic synthesis, oximes serve as versatile intermediates and reagents. Among these, this compound and acetone oxime are two prominent ketoximes with distinct physical properties and a range of applications. This guide provides an objective, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. Acetone oxime, the simplest ketoxime, is a white crystalline solid at room temperature, whereas this compound is a colorless to pale yellow liquid.[1][2][3][4][5] This difference in physical state has implications for handling, storage, and reaction conditions.

PropertyThis compoundAcetone Oxime
IUPAC Name N-hydroxypentan-2-imineN-hydroxypropan-2-imine
CAS Number 623-40-5127-06-0
Molecular Formula C₅H₁₁NO[5]C₃H₇NO[6]
Molecular Weight 101.15 g/mol [5]73.09 g/mol [7]
Appearance Colorless to pale yellow liquid[2][5]White crystalline solid[1][3][4]
Melting Point < -27 °C[8]60-63 °C[4][9][10]
Boiling Point 181.2 °C[8]135 °C[4][9][10]
Density 0.899 g/mL at 20 °C[8]0.901 g/mL at 25 °C[4]
Water Solubility 12.16 g/L at 40 °C[8]330 g/L at 20 °C[4]
Vapor Pressure 80 Pa at 20 °C[8]4.65 mmHg (619.9 Pa) at 25 °C[4]

Synthesis and Production

Both oximes can be synthesized through the condensation of the corresponding ketone with hydroxylamine (B1172632).[1][3][11] However, alternative methods such as ammoxidation are also employed, particularly in industrial settings.[1][11][12]

Experimental Protocol: Synthesis of Acetone Oxime

This protocol is based on the reaction of acetone with hydroxylamine hydrochloride.

Materials:

  • Hydroxylamine hydrochloride (12.5 g)

  • Sodium hydroxide (B78521), powdered (7 g)

  • Acetone, dry (9.5 g / 12 mL)

  • Deionized water

  • Ice-water bath

  • 100 mL conical flask

  • Stirring apparatus

Procedure:

  • Dissolve 12.5 g of hydroxylamine hydrochloride in 20 mL of water in a 100 mL conical flask.

  • In a separate beaker, dissolve 7 g of powdered sodium hydroxide in 20 mL of water.

  • Cool the hydroxylamine hydrochloride solution in an ice-water bath.

  • Slowly add the sodium hydroxide solution to the cooled hydroxylamine hydrochloride solution, ensuring the temperature is maintained.

  • Once the addition is complete, place a thermometer in the solution. When the temperature drops to 5-10 °C, begin adding 9.5 g of dry acetone in small portions, with stirring.

  • Maintain the reaction temperature below 15 °C during the acetone addition. Crystallization of acetone oxime may begin during this step.

  • After completing the acetone addition, allow the mixture to stand in the ice-water bath for an additional 15 minutes.

  • Filter the solution to collect the crude acetone oxime crystals. The expected yield is 12-13 g.

  • The crude product can be purified by recrystallization from petroleum ether.

Experimental Protocol: Synthesis of this compound via Ammoxidation

This protocol describes a method for synthesizing this compound from 2-pentanone through ammoxidation, as detailed in patent literature.[11]

Materials:

  • 2-pentanone

  • Hydrogen peroxide

  • Ammonia (B1221849) water

  • Fluorine-modified titanium silicalite molecular sieve catalyst

  • Anhydrous sodium sulfate

  • Closed reaction system (e.g., autoclave)

  • Filtration and distillation apparatus

Procedure:

  • In a closed reaction vessel, combine 2-pentanone, hydrogen peroxide, ammonia water, and the fluorine-modified titanium silicalite molecular sieve catalyst. The catalyst amount should be 5-20% of the mass of 2-pentanone. The molar ratio of 2-pentanone to hydrogen peroxide should be between 1:1.0 and 1:2.0, and the molar ratio of 2-pentanone to ammonia should be between 1:1.0 and 1:3.0.

  • Heat the reaction mixture to a temperature between 40-100 °C for 3-6 hours.

  • After the reaction is complete, cool the mixture and filter the reaction liquid to recover the catalyst.

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer using anhydrous sodium sulfate.

  • Perform reduced pressure distillation on the dried organic layer to obtain pure this compound.

G General Oximation Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Ketone Ketone (Acetone or 2-Pentanone) ReactionVessel Reaction Vessel (with pH & Temp Control) Ketone->ReactionVessel Hydroxylamine Hydroxylamine Source (e.g., NH₂OH·HCl) Hydroxylamine->ReactionVessel CrudeOxime Crude Oxime Solution ReactionVessel->CrudeOxime Condensation Purification Purification (Filtration, Distillation, or Recrystallization) CrudeOxime->Purification PureOxime Pure Oxime Product Purification->PureOxime

Caption: General workflow for the synthesis of ketoximes.

Chemical Reactivity: The Beckmann Rearrangement

A cornerstone reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[13] This reaction is of significant industrial importance, for instance, in the production of caprolactam, the precursor to Nylon 6.[13][14] The reaction proceeds via the formation of a nitrilium ion intermediate after the protonation of the hydroxyl group, followed by a 1,2-shift of the alkyl group that is anti-periplanar to the leaving group.[15][16]

G Beckmann Rearrangement Mechanism Ketoxime Ketoxime Protonation Protonation of Hydroxyl Group Ketoxime->Protonation + H⁺ WaterElimination Elimination of Water Protonation->WaterElimination NitriliumIon Nitrilium Ion Intermediate WaterElimination->NitriliumIon - H₂O Migration 1,2-Alkyl Shift (Anti-periplanar group migrates) NitriliumIon->Migration Carbocation Carbocation Intermediate Migration->Carbocation WaterAttack Nucleophilic Attack by Water Carbocation->WaterAttack + H₂O ImidicAcid Imidic Acid Tautomer WaterAttack->ImidicAcid Amide Final Amide Product ImidicAcid->Amide Tautomerization

Caption: Key steps in the Beckmann rearrangement of a ketoxime.

For unsymmetrical ketoximes like this compound, the regioselectivity of the rearrangement is determined by which alkyl group (methyl or propyl) migrates. This is dictated by the stereochemistry of the oxime (E/Z isomers), as the group anti to the hydroxyl group is the one that migrates.[14][15] In contrast, acetone oxime is symmetrical, so only one amide product, N-methylacetamide, is possible.[13]

Applications

While both compounds are used as intermediates in organic synthesis, their specific applications diverge, largely due to their physical properties and reactivity.[5][6][17]

Application AreaThis compoundAcetone Oxime
Coatings & Sealants Used as an anti-skinning agent, inhibitor, or stabilizer to control curing time.[2][8] Cross-linking agents synthesized from it show good UV resistance.[11]Not a primary application.
Corrosion Inhibition Not a primary application.Excellent corrosion inhibitor and oxygen scavenger for industrial boilers, with lower toxicity than hydrazine (B178648).[1][3][12][18][19]
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicals.[5][17]Intermediate for pharmaceuticals, pesticides, and dyes.[6][7]
Analytical Reagents Not a primary application.Used in the determination of ketones and cobalt.[1][3][7][10]
Rubber Industry Not a primary application.Used as an anti-scorching agent to prevent premature vulcanization.[6]

Toxicology and Safety

Toxicological profiles are a critical consideration in drug development and industrial applications. Both oximes require careful handling. Acetone oxime is classified as a suspected carcinogen (Category 1B).[20][21]

This compound:

  • May cause skin and eye irritation.[5][22]

  • Not found to be a skin sensitizer (B1316253) in guinea pig tests.[22]

  • A repeated dose toxicity study of its hydrolysis product in rats indicated effects on red blood cells and the spleen at doses of 50 mg/kg bw/day and above.[22]

Acetone Oxime:

  • Harmful if swallowed or inhaled and may cause skin, eye, and respiratory tract irritation.[23]

  • Classified as a suspected carcinogen.[20]

  • Systemic toxicity studies show that, like other oximes, it can affect the blood system.

Conclusion

The choice between this compound and acetone oxime depends heavily on the intended application.

Acetone oxime stands out for its utility as a highly effective and less toxic alternative to hydrazine for oxygen scavenging in boiler water treatment.[1][18][19] Its solid form and high water solubility are advantageous in these applications. However, its classification as a suspected carcinogen necessitates stringent safety protocols.[20]

This compound , a liquid at room temperature, is primarily used as an anti-skinning agent in paints and coatings.[2] Its potential to replace the more toxic butanone oxime (MEKO) in synthesizing cross-linking agents with improved performance, such as enhanced UV resistance, makes it an attractive option in the materials science sector.[11]

For drug development professionals, both molecules can serve as versatile intermediates. The decision will likely be guided by the specific synthetic route, the physical properties required for a given reaction step, and a thorough risk assessment based on their toxicological profiles. The symmetrical nature of acetone oxime simplifies outcomes in reactions like the Beckmann rearrangement, while the unsymmetrical nature of this compound could be exploited for more complex molecular architectures, provided the stereochemistry can be controlled.

References

Unveiling Potential Cross-Reactivity: A Comparative Guide for 2-Pentanone Oxime in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules like 2-Pentanone oxime in immunoassays is critical for accurate and reliable results. This guide provides a comparative framework, outlining potential cross-reactivity scenarios and detailing the experimental protocols necessary to assess them.

While direct cross-reactivity studies on this compound are not extensively documented in publicly available literature, its structural characteristics suggest a potential for interference in immunoassays designed to detect other ketones, oximes, or structurally related compounds. This compound, a colorless to pale yellow liquid, is an organic compound with the molecular formula C5H11NO.[1] It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1][2]

Potential Cross-Reactivity Scenarios

Given its chemical structure, this compound could potentially cross-react in immunoassays targeting:

  • Other Ketones and their Metabolites: Immunoassays for detecting specific ketones may exhibit cross-reactivity with other ketones or their oxime derivatives due to structural similarities in the epitope recognized by the antibody.

  • Structurally Similar Oximes: Assays developed for other oximes, such as butanone oxime, may show cross-reactivity with this compound.

  • Precursors and Related Compounds in Chemical Synthesis: In the context of monitoring chemical synthesis processes, immunoassays designed to detect precursors or byproducts might cross-react with this compound if they share common structural motifs.

Comparative Analysis of Structurally Similar Compounds

To understand the potential for cross-reactivity, it is useful to compare this compound with other structurally related oximes that have been studied more extensively.

CompoundChemical StructureMolecular FormulaMolecular WeightKey Structural Features
This compound CH3CH2CH2C(=NOH)CH3C5H11NO101.15 g/mol C5 alkyl chain, Ketoxime group
Butanone oxime (MEKO) CH3CH2C(=NOH)CH3C4H9NO87.12 g/mol C4 alkyl chain, Ketoxime group
Acetone oxime (CH3)2C=NOHC3H7NO73.09 g/mol Two methyl groups, Ketoxime group
4-Methyl-2-pentanone oxime (CH3)2CHCH2C(=NOH)CH3C6H13NO115.17 g/mol Branched C6 alkyl chain, Ketoxime group

Data sourced from various chemical databases.

The primary structural feature these compounds share is the ketoxime group (-C(=NOH)-). The specificity of an antibody will determine the extent to which variations in the attached alkyl chains are tolerated, leading to potential cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound in a specific immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection Coat_Plate Coat microtiter plate wells with target antigen-protein conjugate Wash_1 Wash to remove unbound antigen Coat_Plate->Wash_1 Block Block non-specific binding sites with blocking buffer Wash_1->Block Wash_2 Wash to remove excess blocking buffer Block->Wash_2 Add_Sample Add standard or sample (containing this compound) Wash_2->Add_Sample Add_Antibody Add specific primary antibody Incubate_1 Incubate to allow competition between free and coated antigen Add_Antibody->Incubate_1 Wash_3 Wash to remove unbound antibody and sample Incubate_1->Wash_3 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash_3->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_4 Wash to remove unbound secondary antibody Incubate_2->Wash_4 Add_Substrate Add chromogenic substrate Wash_4->Add_Substrate Incubate_3 Incubate to develop color Add_Substrate->Incubate_3 Read_Absorbance Read absorbance with a plate reader Incubate_3->Read_Absorbance

Caption: Workflow of a competitive ELISA to assess cross-reactivity.

Methodology
  • Antigen Coating: Microtiter plates are coated with a conjugate of the target antigen (the compound the immunoassay is designed to detect) and a carrier protein (e.g., BSA or OVA).

  • Blocking: Non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) or non-fat dry milk.

  • Competitive Reaction: A mixture of the specific primary antibody and either the standard analyte or the test compound (this compound) at various concentrations is added to the wells. The free analyte and the coated antigen compete for binding to the limited amount of primary antibody.

  • Secondary Antibody and Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added. Following a wash step, a chromogenic substrate is introduced. The enzyme converts the substrate into a colored product.

  • Data Analysis: The absorbance is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

Calculating Cross-Reactivity

The cross-reactivity is typically expressed as a percentage and is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).

Formula:

% Cross-reactivity = (IC50 of the target analyte / IC50 of this compound) x 100

Logical Framework for Cross-Reactivity Assessment

Cross_Reactivity_Assessment cluster_problem Problem Definition cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_conclusion Conclusion Identify_Immunoassay Identify Immunoassay of Interest Identify_Target Identify Target Analyte Identify_Immunoassay->Identify_Target Structural_Similarity Assess Structural Similarity (this compound vs. Target) Identify_Target->Structural_Similarity Hypothesize_CR Hypothesize Potential Cross-Reactivity (CR) Structural_Similarity->Hypothesize_CR Design_ELISA Design Competitive ELISA Hypothesize_CR->Design_ELISA Run_Assay Run Assay with this compound and Target Analyte Standards Design_ELISA->Run_Assay Determine_IC50 Determine IC50 Values Run_Assay->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR Report_Findings Report Findings Calculate_CR->Report_Findings

Caption: Logical steps for assessing the cross-reactivity of a compound.

Conclusion

While direct data is scarce, the structural properties of this compound warrant careful consideration of its potential for cross-reactivity in relevant immunoassays. By following established experimental protocols such as competitive ELISA, researchers can definitively quantify the degree of interference and ensure the specificity and accuracy of their results. This proactive approach is essential for robust assay development and reliable data interpretation in research and clinical settings.

References

Efficacy of 2-Pentanone Oxime as a Replacement for 2-Butanone Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-pentanone oxime and 2-butanone (B6335102) oxime, primarily in their roles as anti-skinning agents in coatings. The increasing regulatory scrutiny of 2-butanone oxime (also known as methyl ethyl ketoxime or MEKO), due to its classification as a Category 1B carcinogen, has necessitated the evaluation of safer alternatives.[1] this compound has emerged as a promising replacement, and this document outlines its performance relative to the industry standard, MEKO, supported by available data and detailed experimental methodologies.

Executive Summary

This compound demonstrates comparable, and in some cases superior, performance as an anti-skinning agent when compared to 2-butanone oxime. The primary driver for its adoption is its more favorable toxicological profile. This guide details the physical, chemical, and performance characteristics of both compounds, providing a basis for informed substitution in relevant formulations.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key properties and performance metrics of this compound and 2-butanone oxime.

Table 1: Physical and Chemical Properties

PropertyThis compound2-Butanone Oxime (MEKO)
CAS Number 623-40-5[2]96-29-7[3]
Molecular Formula C5H11NO[2]C4H9NO[3]
Molecular Weight 101.15 g/mol [2]87.12 g/mol [3]
Boiling Point 172°C @ 101.7 kPa[2]152-153°C[3]
Density 0.903 g/mL @ 20°C[2]0.9232 g/mL @ 20°C[3]
Vapor Pressure 1.6 mm Hg @ 20°C[2]1.41 hPa (approx. 1.06 mm Hg) @ 20°C[4]
Water Solubility 34.7 g/L[2]100 g/L @ 20°C[4]
Flash Point 69°C[2]62°C[4]

Table 2: Toxicological Profile Summary

Hazard ClassificationThis compound2-Butanone Oxime (MEKO)
Carcinogenicity Not classified as a carcinogen. Considered to have a favorable toxicological profile.[5]Category 1B Carcinogen [1]
Acute Oral Toxicity Data not specified, but generally considered less toxic than MEKO.Toxic if swallowed (Acute Tox. 3)[4][6]
Skin Sensitization Not specified.May cause an allergic skin reaction (Skin Sens. 1)[4][6]
Serious Eye Damage Not specified.Causes serious eye damage (Eye Dam. 1)[4][6]
Target Organ Toxicity Not specified.Causes damage to organs (STOT SE 1), May cause damage to organs through prolonged or repeated exposure (STOT RE 2)[4][6]

Table 3: Performance as an Anti-Skinning Agent

Performance MetricThis compound2-Butanone Oxime (MEKO)
Efficacy Comparable, if not better, performance than MEKO in preventing skin formation in alkyd urethane (B1682113) resin formulations at equivalent concentrations (0.35 wt. % and 0.5 wt. %).[5]Industry standard with well-established efficacy.[7][8][9]
Typical Dosage 0.1 - 0.5 wt. % (in line with MEKO)0.1 - 0.3% of the total paint formulation.[3][7][9]
Impact on Drying Time Low impact on the drying profile of paints, similar to MEKO.[5]Minimal impact on drying time as it evaporates upon application.[8][10]

Mechanism of Action

The primary function of ketoximes like this compound and 2-butanone oxime in coatings is to prevent the premature oxidative crosslinking of drying oils, a process catalyzed by metal driers (siccatives). This premature drying leads to the formation of a "skin" on the surface of the paint during storage.[7][9][11]

The anti-skinning mechanism is believed to occur via two main pathways:

  • Complexation with Metal Driers: The oxime forms a temporary, weak complex with the metal catalyst (e.g., cobalt), deactivating it. When the paint is applied, the volatile oxime evaporates, breaking the complex and liberating the metal drier to catalyze the curing process.[10][12][13][14]

  • Free Radical Scavenging: The oxime can react with and stabilize free radicals that initiate the polymerization process, thus inhibiting the crosslinking reactions.[11][12]

Anti_Skinning_Mechanism cluster_storage During Storage cluster_application During Application Paint Alkyd Paint in Can Drier Metal Drier (e.g., Cobalt) Application Paint Application Air Oxygen (in can headspace) Skin Skin Formation (Premature Curing) Air->Skin Oxidizes Drier->Skin Catalyzes Complex Inactive Drier-Oxime Complex Curing Proper Film Curing Drier->Curing Oxime This compound or 2-Butanone Oxime Oxime->Complex Forms Complex->Skin Prevents Evaporation Oxime Evaporation Application->Evaporation Evaporation->Drier Releases Active Drier

Mechanism of ketoxime anti-skinning agents.

Experimental Protocols

To objectively evaluate the efficacy of this compound as a replacement for 2-butanone oxime, the following experimental protocols are proposed.

Experiment 1: Comparative Anti-Skinning Performance

Objective: To determine the time until skin formation in a standardized paint formulation with equivalent concentrations of this compound and 2-butanone oxime.

Materials:

  • Alkyd urethane resin

  • White spirit (solvent)

  • Siccative agent (e.g., cobalt-based drier)

  • This compound (≥99% purity)

  • 2-Butanone oxime (≥99% purity)

  • Control (no anti-skinning agent)

  • Standard, partially filled paint cans

  • Spatulas or glass rods

Procedure:

  • Formulation Preparation: Prepare three batches of a clear, high-solid alkyd paint formulation as described in the white paper by AdvanSix.[5]

    • Batch A (Control): Base formulation with no anti-skinning agent.

    • Batch B (2-Butanone Oxime): Base formulation + 0.35 wt. % 2-butanone oxime.

    • Batch C (this compound): Base formulation + 0.35 wt. % this compound.

  • Storage Conditions: Fill identical paint cans to 75% capacity with each batch, ensuring a headspace for air. Seal the cans.

  • Incubation: Store the cans at a constant, elevated temperature (e.g., 40°C) to accelerate the aging process.

  • Observation: At regular intervals (e.g., every 24 hours), open the cans and gently touch the surface with a clean spatula or glass rod to check for the formation of a solid or gelatinous skin.

  • Data Recording: Record the time (in days) required for a skin to form for each batch. The absence of skin formation after a pre-determined period (e.g., 28 days) indicates effective performance.

Experiment 2: Impact on Drying Time

Objective: To measure the effect of each oxime on the surface and through-drying times of the applied paint film.

Materials:

  • Paint formulations from Experiment 1

  • Glass panels or standard test charts

  • Film applicator (to ensure uniform thickness)

  • Drying time recorder or manual testing equipment (e.g., cotton balls, weighted stylus)

Procedure:

  • Film Application: Apply a uniform film of each paint formulation (A, B, and C) onto separate test panels.

  • Drying Time Measurement: Place the panels on a drying time recorder or conduct manual tests at standard room temperature and humidity (e.g., 23°C, 50% RH).

    • Set-to-Touch Time: The time at which the film is sufficiently dry that it does not transfer to a lightly touched surface.

    • Tack-Free Time: The time at which the surface is no longer sticky.

    • Dry-Hard Time: The time at which the film is thoroughly hardened and resistant to moderate pressure.

  • Data Analysis: Compare the drying times for the formulations containing this compound and 2-butanone oxime to the control. The results should show minimal deviation from the control, indicating that the oximes evaporate efficiently and do not significantly retard the curing process.

Logical Workflow for Comparative Evaluation

The decision to replace 2-butanone oxime with this compound should follow a structured evaluation process.

Comparative_Evaluation_Workflow Start Start: Need for MEKO Replacement Identified LitReview 1. Literature & Data Review (Properties, Toxicity, Performance) Start->LitReview Formulation 2. Define Test Formulation (e.g., Alkyd Urethane) LitReview->Formulation ExpDesign 3. Design Experiments (Anti-skinning, Drying Time, Stability) Formulation->ExpDesign SamplePrep 4. Prepare Samples (Control, MEKO, 2-PO) ExpDesign->SamplePrep Testing 5. Conduct Performance Testing SamplePrep->Testing DataAnalysis 6. Analyze & Compare Data (Efficacy, Drying Impact) Testing->DataAnalysis Decision 7. Efficacy Decision Point DataAnalysis->Decision ToxAssess 8. Final Toxicological Assessment Decision->ToxAssess 2-PO Efficacy ≥ MEKO Revisit Re-evaluate Formulation or Alternative Candidates Decision->Revisit 2-PO Efficacy < MEKO Implement 9. Implement 2-PO as Replacement ToxAssess->Implement

Workflow for evaluating this compound.

Conclusion

References

Detecting Trace Levels of 2-Pentanone Oxime: A Comparison of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace-level impurities are paramount to ensuring the safety and efficacy of pharmaceutical products. 2-Pentanone oxime, a potential genotoxic impurity (PGI), requires highly sensitive and robust analytical methods for its monitoring. This guide provides an objective comparison of validated methods for the detection of trace levels of this compound, with a focus on a well-established gas chromatography method and potential alternative approaches.

Comparison of Analytical Methods

The primary method for which a comprehensive validation has been published is Gas Chromatography with a Nitrogen-Selective Detector (GC-NSD). This technique offers excellent selectivity for nitrogen-containing compounds like oximes. As a viable alternative, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for the structurally similar compound, 2-butanone (B6335102) oxime (MEKO), and its principles are readily applicable to this compound. For applications requiring even lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful, albeit more complex, alternative.

ParameterGC-NSD for this compoundGC-FID for 2-Butanone Oxime (Analogue)LC-MS/MS for Oximes (General)
Principle Gas chromatographic separation followed by detection of nitrogen-containing compounds.Gas chromatographic separation followed by detection of organic compounds by ionization in a hydrogen flame.Liquid chromatographic separation followed by mass analysis of the parent ion and its fragments.
Limit of Quantification (LOQ) 0.056 mg/m³ (for a 40 L air sample)[1]Not explicitly stated, but the method is validated for a range of 0.1 mg/m³ to 2 mg/m³.[2][3]Can reach levels as low as 0.5 ng/mL.[4]
Limit of Detection (LOD) Not explicitly stated.6.79 ng/mL.[2][3]As low as 0.01–0.25 μM for derivatized keto acids.[5]
Recovery 84% to 93%.[6]Information not available.Typically within 96-109% for derivatized keto acids.[5]
Precision Expanded uncertainty of 17% to 23%.[6]Relative total uncertainty of 11.19%.[2][3]Intra- and inter-day precision typically below 15%.[4]
Linearity Validated over a measurement range of 0.056–2.0 mg/m³.[1]Information not available.Excellent linearity (r² > 0.997) over a wide concentration range.[5]
Specificity High for nitrogen-containing compounds.Good for general organic compounds, but may have interferences.Very high due to mass-based detection of specific parent and daughter ions.
Typical Application Workplace air monitoring.[1][6]Workplace air monitoring.[2][3]Analysis of biological samples, trace impurity analysis in pharmaceuticals.[4]

Experimental Protocols

Validated Method: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD) for this compound

This method has been validated for the determination of this compound in workplace air.[1][6]

1. Sampling:

  • A defined volume of air (e.g., 40 L) is drawn through a sampling tube filled with a solid sorbent (Chromosorb 106) using a calibrated pump.[1][6]

2. Sample Preparation:

3. GC-NSD Analysis:

  • Gas Chromatograph: Equipped with a nitrogen-selective detector.

  • Column: A suitable capillary column for the separation of volatile organic compounds.

  • Carrier Gas: Helium or Nitrogen.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of this compound from other components.

  • Detector: The nitrogen-selective detector is tuned for optimal response to nitrogen-containing compounds.

4. Calibration:

  • A series of calibration standards of this compound in methanol are prepared and analyzed to generate a calibration curve.

  • An internal standard may be used to improve accuracy and precision.

5. Quantification:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Method Validation Workflow

A general workflow for the validation of an analytical method for detecting trace impurities is illustrated below. This process ensures that the method is reliable, reproducible, and fit for its intended purpose.

MethodValidationWorkflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness stability Solution Stability protocol->stability evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation lod_loq->evaluation accuracy->evaluation precision->evaluation robustness->evaluation stability->evaluation evaluation->start Criteria not met report Validation Report evaluation->report All criteria met end Method Implementation report->end MethodSelection start Define Analytical Requirement sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High (sub-ppm) hplc_uv HPLC-UV sensitivity->hplc_uv Moderate (ppm level) gc_nsd GC-NSD matrix->gc_nsd No (for N-compounds) gc_fid GC-FID matrix->gc_fid No (general organics) lc_ms LC-MS/MS matrix->lc_ms Yes

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Pentanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 2-Pentanone oxime. In the absence of a formal multi-laboratory round-robin study, this document synthesizes performance data from a validated analytical method to present a hypothetical inter-laboratory comparison. This guide is intended to assist laboratories in establishing and evaluating their own methods for the analysis of this compound, a crucial intermediate in various chemical syntheses.[1]

Data Presentation: Hypothetical Inter-Laboratory Study Results

The following table summarizes the expected performance characteristics for the analysis of this compound based on a validated gas chromatography with nitrogen-selective detection (GC-NSD) method.[2][3] This data can be used as a benchmark for laboratories to compare their in-house method validation results.

Laboratory (Method)Validated Measurement Range (mg/m³ for a 40L air sample)Mean Recovery (%)Expanded Uncertainty (%)Limit of Quantification (LOQ) (mg/m³ for a 40L air sample)
Reference Laboratory (GC-NSD) 0.056–2.0[4]84 - 93[3]17 - 23[3]~0.05[3]
Hypothetical Lab A (GC-NSD) 0.05 - 2.591190.048
Hypothetical Lab B (GC-MS) 0.01 - 3.095150.012
Hypothetical Lab C (HPLC-UV) 0.1 - 5.088220.095

Experimental Protocols

A detailed methodology for the determination of this compound in workplace air using gas chromatography is provided below. This protocol is based on a validated method and can be adapted for other matrices with appropriate validation.[2][3][5]

Sample Collection (for Air Analysis)
  • Sampling Medium: A sampling tube filled with Chromosorb 106.

  • Procedure: A calibrated pump is used to draw a defined volume of air (e.g., 40 L) through the sampling tube.[4]

  • Storage: After sampling, the tubes should be securely capped and stored at a low temperature until analysis.

Sample Preparation
  • Desorption: The adsorbed this compound is desorbed from the Chromosorb 106 using methanol.

  • Internal Standard: An internal standard, such as dicyclohexylamine, is added to the desorption solution to improve quantitative accuracy.[4][5]

  • Calibration Standards: A series of calibration solutions are prepared by diluting a stock solution of this compound in methanol.[5]

Instrumental Analysis: Gas Chromatography with Nitrogen-Selective Detection (GC-NSD)
  • Gas Chromatograph (GC): Equipped with a nitrogen-selective detector (NSD).

  • Column: A suitable capillary column for the separation of ketoximes.

  • Carrier Gas: Helium or another appropriate carrier gas.

  • Temperature Program:

    • Initial Oven Temperature: 60°C

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection: 1 µL of the prepared sample or calibration standard is injected into the GC.

  • Detection: The NSD is used for the selective and sensitive detection of the nitrogen-containing this compound.

Data Analysis and Quality Control
  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.

  • Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., DIN EN 482).[4][5]

  • Uncertainty Calculation: The expanded uncertainty of the measurement should be calculated to provide a quantitative indication of the reliability of the result.[3]

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study.

G cluster_planning Planning & Preparation cluster_execution Analysis & Data Collection cluster_evaluation Evaluation & Reporting Define Objectives Define Objectives Select Laboratories Select Laboratories Define Objectives->Select Laboratories Prepare & Distribute Samples Prepare & Distribute Samples Select Laboratories->Prepare & Distribute Samples Laboratories Analyze Samples Laboratories Analyze Samples Prepare & Distribute Samples->Laboratories Analyze Samples Submit Results Submit Results Laboratories Analyze Samples->Submit Results Statistical Analysis (e.g., Z-scores) Statistical Analysis (e.g., Z-scores) Submit Results->Statistical Analysis (e.g., Z-scores) Final Report Final Report Statistical Analysis (e.g., Z-scores)->Final Report

Caption: Workflow of an inter-laboratory comparison study.

Logical Relationship in Method Validation

The following diagram outlines the logical relationship between key validation parameters in an analytical method.

G Method Development Method Development Linearity Linearity Method Development->Linearity Accuracy Accuracy Method Development->Accuracy Precision Precision Method Development->Precision Robustness Robustness Method Development->Robustness LOD LOD Linearity->LOD Validated Method Validated Method Linearity->Validated Method Accuracy->Validated Method Precision->LOD Precision->Validated Method LOQ LOQ LOD->LOQ LOQ->Validated Method Robustness->Validated Method

Caption: Key parameters in analytical method validation.

References

Comparative cost-benefit analysis of different 2-Pentanone oxime synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Pentanone oxime, a crucial building block in the synthesis of various organic compounds and an important industrial chemical used as an anti-skinning agent, can be produced through several synthetic pathways.[1][2] This guide provides a comprehensive comparative analysis of three distinct synthesis routes: the traditional hydroxylamine (B1172632) hydrochloride method, the modern ammoxidation process, and an emerging green, solvent-free approach. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, cost-effectiveness, environmental impact, and scalability.

Executive Summary

The synthesis of this compound is dominated by two primary industrial methods: the reaction of 2-pentanone with hydroxylamine hydrochloride and the ammoxidation of 2-pentanone. A third, environmentally benign, solvent-free method presents a promising alternative for laboratory-scale synthesis. The ammoxidation route, particularly with modified titanium silicalite molecular sieve catalysts, demonstrates superior yields and efficiency. The traditional hydroxylamine method, while straightforward, is hampered by the higher cost and corrosive nature of its reagents.[1] The green, solvent-free "grindstone" method offers a rapid, simple, and eco-friendly option, though its industrial scalability remains to be fully explored.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the three analyzed synthesis routes for this compound.

ParameterTraditional Hydroxylamine MethodAmmoxidation MethodGreen Solvent-Free Method
Yield ~80%[3]Up to 95.4%[1]60-98% (range for various ketones)[4]
Reaction Time 1 hour[3]3-6 hours[1]5.5-20 minutes (for ketones)[4]
Reaction Temperature Reflux (typically 60-100°C)40-100°C[1]Room Temperature
Catalyst Ferric chloride hexahydrate[1]Fluorine modified titanium silicalite molecular sieve[1]Bismuth (III) oxide[4]
Primary Reactants 2-Pentanone, Hydroxylamine hydrochloride, Base (e.g., Pyridine)2-Pentanone, Hydrogen peroxide, Ammonia[1]2-Pentanone, Hydroxylamine hydrochloride
Solvent Ethanol[3]Water (in aqueous ammonia (B1221849) and hydrogen peroxide)None (Solvent-free)[4]
Estimated Reagent Cost Moderate to HighLowLow to Moderate
Environmental Impact Moderate (organic solvent, corrosive reagents)Low (water as a byproduct)Very Low (solvent-free, minimal waste)
Scalability Established for industrial scaleDemonstrated for industrial scalePrimarily laboratory scale

Detailed Analysis of Synthesis Routes

Traditional Hydroxylamine Hydrochloride Method

This classical approach involves the condensation of 2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), and often a catalyst like ferric chloride hexahydrate.[1][3] While the reaction is relatively straightforward and can be completed within an hour with good yields, it has several drawbacks. Hydroxylamine hydrochloride is a relatively expensive and corrosive reagent.[1] The use of organic solvents like ethanol (B145695) necessitates additional purification steps and raises environmental concerns.[3]

Ammoxidation Method

A more modern and industrially favored route is the ammoxidation of 2-pentanone. This process utilizes inexpensive and readily available reagents: ammonia and hydrogen peroxide.[1] The reaction is typically catalyzed by a titanium silicalite molecular sieve, with recent advancements using fluorine-modified versions to achieve yields exceeding 95%.[1] This method is characterized by its high efficiency, lower raw material costs, and reduced environmental impact, as the primary byproduct is water. The catalyst can also be recovered and reused, further enhancing its economic viability.[1]

Green Solvent-Free "Grindstone" Method

In line with the principles of green chemistry, a solvent-free approach using mechanochemistry has been developed for the synthesis of oximes.[4] This method involves the simple grinding of the ketone (2-pentanone), hydroxylamine hydrochloride, and a catalyst, such as bismuth (III) oxide, in a mortar and pestle at room temperature.[4] This "grindstone" chemistry offers several advantages, including extremely short reaction times, high yields, operational simplicity, and the elimination of solvent waste. Bismuth (III) oxide is an inexpensive and non-toxic catalyst.[5][6] While this method is highly attractive for laboratory-scale synthesis, its applicability to large-scale industrial production requires further investigation.

Experimental Protocols

Protocol 1: Traditional Hydroxylamine Hydrochloride Method (Adapted from general procedures)

Materials:

  • 2-Pentanone (0.1 mol)

  • Hydroxylamine hydrochloride (0.1 mol)

  • Ethanol (200 ml)

  • Pyridine (0.1 mol)

  • Ferric chloride hexahydrate (catalytic amount)

Procedure:

  • Dissolve 2-pentanone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add a catalytic amount of ferric chloride hexahydrate to the mixture.

  • Add pyridine to the solution and reflux the mixture for 1 hour.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The crude this compound will precipitate. Filter the solid product.

  • Recrystallize the crude product from a dilute ethanol-water mixture to obtain pure this compound.

Protocol 2: Ammoxidation Method (Based on CN110981750A)

Materials:

  • 2-Pentanone (0.2 mol)

  • Aqueous ammonia (25-28 wt%, 0.3-0.4 mol)

  • Hydrogen peroxide (30 wt%, 0.24-0.36 mol)

  • Fluorine modified Ti-MOR molecular sieve catalyst (10-15% of the mass of 2-pentanone)

  • Anhydrous sodium sulfate

Procedure:

  • In a closed reaction vessel, combine 2-pentanone, aqueous ammonia, hydrogen peroxide, and the fluorine-modified Ti-MOR molecular sieve catalyst.[1]

  • Heat the mixture to 70°C and stir for 6 hours.[1]

  • After the reaction is complete, cool the mixture and filter to recover the catalyst.

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by reduced pressure distillation to obtain a pure product with a yield of up to 95.4%.[1]

Protocol 3: Green Solvent-Free "Grindstone" Method (Adapted from Saikia et al., 2011)

Materials:

  • 2-Pentanone (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth (III) oxide (0.6 mmol)

  • Mortar and pestle

  • Ethyl acetate

  • Water

Procedure:

  • In a mortar, combine 2-pentanone, hydroxylamine hydrochloride, and bismuth (III) oxide.[4]

  • Grind the mixture vigorously with a pestle at room temperature for approximately 10-15 minutes.[7]

  • Monitor the reaction by TLC.

  • Upon completion, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.

  • Filter the mixture to separate the bismuth (III) oxide catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the concentrated filtrate to precipitate the this compound.

  • Filter the pure product and dry it under a vacuum.[4]

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_traditional Traditional Hydroxylamine Method cluster_ammoxidation Ammoxidation Method cluster_green Green Solvent-Free Method trad_start 2-Pentanone + Hydroxylamine HCl + Base trad_react Reflux in Ethanol (FeCl3 catalyst) trad_start->trad_react trad_end This compound (~80% Yield) trad_react->trad_end ammo_start 2-Pentanone + Ammonia + H2O2 ammo_react Heat in Water (Modified TS-1 catalyst) ammo_start->ammo_react ammo_end This compound (>95% Yield) ammo_react->ammo_end green_start 2-Pentanone + Hydroxylamine HCl green_react Grind at RT (Bi2O3 catalyst) green_start->green_react green_end This compound (High Yield) green_react->green_end

Caption: Comparative workflow of the three main synthesis routes for this compound.

Cost-Benefit Analysis

A crucial aspect of selecting a synthesis route is the economic feasibility. While exact costs can fluctuate based on supplier and scale, a general analysis can be made.

  • Traditional Hydroxylamine Method: The primary cost driver in this method is hydroxylamine hydrochloride, which is significantly more expensive than the bulk chemicals used in ammoxidation. The use of organic solvents and potentially corrosive reagents also adds to the overall cost through waste disposal and equipment maintenance.

  • Ammoxidation Method: This route is highly cost-effective due to the use of inexpensive raw materials like ammonia and hydrogen peroxide. Although the specialized fluorine-modified titanium silicalite molecular sieve catalyst may have a higher initial cost, its high activity and potential for recycling make it economically viable for large-scale production.[1]

  • Green Solvent-Free Method: The "grindstone" method is economically attractive at the laboratory scale. Bismuth (III) oxide is a relatively inexpensive and commercially available catalyst.[5][6] The absence of solvents eliminates purchasing and disposal costs. The primary cost is associated with the hydroxylamine hydrochloride, but the simplicity and speed of the reaction can offset some of this expense in terms of labor and energy.

Conclusion and Recommendations

For industrial-scale production of this compound, the ammoxidation method emerges as the most advantageous route. It offers the highest yields, utilizes low-cost and readily available starting materials, and has a minimal environmental footprint. The ability to recycle the catalyst further enhances its economic and ecological benefits.

For laboratory-scale synthesis, particularly in research and development settings where speed, simplicity, and environmental considerations are paramount, the green solvent-free "grindstone" method is an excellent choice. It provides high yields in a remarkably short time with minimal waste.

The traditional hydroxylamine hydrochloride method , while historically significant, is largely superseded by the more efficient and cost-effective ammoxidation process for industrial applications. Its utility may be limited to specific laboratory applications where the required reagents are readily available and the scale of synthesis is small.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing the need for high yield and low cost with considerations of environmental impact and scalability. This guide provides the foundational data to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 2-Pentanone Oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill, immediately evacuate the area, remove all ignition sources, and ventilate. Absorb the spill with an inert material and place it in a sealed, suitable container for disposal. Do not allow the product to enter drains or waterways.[1][2]

This guide provides essential safety and logistical information for the proper disposal of 2-pentanone oxime, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Handling and Storage

Before disposal, proper handling and storage of this compound are crucial to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection when handling this compound.[1]

  • Ventilation: Use this compound only in a well-ventilated area to avoid the inhalation of fumes.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.

  • Waste Characterization:

    • This compound is classified as harmful if swallowed, a serious eye irritant, and may cause organ damage through prolonged or repeated exposure.[1] It is also harmful to aquatic life with long-lasting effects.[1]

    • While specific Resource Conservation and Recovery Act (RCRA) codes for this compound are not explicitly listed, waste streams containing carbamoyl (B1232498) oximes are designated with codes K156, K157, and K158.[3][4][5] It is the generator's responsibility to determine if the waste meets the criteria for hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams to avoid potential chemical reactions.

  • Licensed Waste Disposal:

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][6] This ensures the complete destruction of the chemical and minimizes environmental impact.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal of Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1][6]

  • Disposal of Cured Products:

    • For products containing this compound that have fully cured, the hazard is significantly reduced. Once the curing process is complete (indicated by the absence of any chemical smell), the cured product may be disposable as domestic or commercial waste, pending local regulations.[7][8] Uncured product, however, must be treated as hazardous waste.[7]

Disposal Options Summary

Disposal MethodKey Considerations
Licensed Incineration Primary recommended method. Ensures complete destruction. Must be performed at a licensed facility with flue gas scrubbing.[1][6]
Sanitary Landfill Only for triple-rinsed and punctured containers. Not for liquid or untreated this compound.[1][6]
Sewer System Strictly prohibited. this compound is harmful to aquatic life.[1][6]

Disposal Workflow

cluster_start cluster_characterize cluster_decision cluster_disposal start This compound Waste Generated characterize Characterize Waste (Pure, Contaminated, or Cured Product) start->characterize is_cured Is the product fully cured? characterize->is_cured is_container Is it an empty, triple-rinsed container? is_cured->is_container No domestic_waste Dispose as Domestic Waste (Consult Local Regulations) is_cured->domestic_waste Yes hazardous_waste Dispose as Hazardous Waste (Licensed Incineration) is_container->hazardous_waste No landfill_recycle Recycle or Landfill (Consult Local Regulations) is_container->landfill_recycle Yes

References

Personal protective equipment for handling 2-Pentanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Pentanone oxime in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Summary

This compound is a chemical compound that presents several health hazards. It is harmful if swallowed and causes serious eye irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1] Additionally, it is considered harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Consistent adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Source
Eye and Face Protection Safety glasses with side-shields or safety goggles.[2][3]
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber with a thickness >0.4 mm is recommended.[4][5]
Skin and Body Protection Protective work clothing. Impervious clothing should be worn.[2][5]
Respiratory Protection Not required in well-ventilated areas. In poorly ventilated areas, use a protective mask with an appropriate gas filter (e.g., type ABEK).[5][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidents and exposure. The following workflow outlines the key steps for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handling_weigh Weigh/Measure in a Ventilated Area prep_workspace->handling_weigh handling_transfer Transfer with Care to Avoid Spills handling_weigh->handling_transfer handling_use Use in a Well-Ventilated Hood handling_transfer->handling_use cleanup_decontaminate Decontaminate Surfaces handling_use->cleanup_decontaminate cleanup_package Package Waste in Labeled, Sealed Containers cleanup_decontaminate->cleanup_package cleanup_dispose Dispose of Waste via Approved Channels cleanup_package->cleanup_dispose

Fig. 1: Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Source
Unused this compound Dispose of contents/container to an approved waste disposal plant. Do not allow the product to enter drains.[1][3]
Contaminated Materials (e.g., gloves, wipes) Place in a suitable, closed, and labeled disposal container.[1][2]
Empty Containers Handle contaminated packages in the same way as the product itself.[7]

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure Route First Aid Procedure Source
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
Inhalation Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.